molecular formula C5H9ClN2O B120422 1-(2-Chloroethyl)imidazolidin-2-one CAS No. 2387-20-4

1-(2-Chloroethyl)imidazolidin-2-one

Cat. No.: B120422
CAS No.: 2387-20-4
M. Wt: 148.59 g/mol
InChI Key: YGSFFDHIYYOVHV-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)imidazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroethyl)imidazolidin-2-one
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InChI

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGSFFDHIYYOVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60178572
Record name 1-(2-Chloroethyl)imidazolidin-2-one
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Molecular Weight

148.59 g/mol
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CAS No.

2387-20-4
Record name 1-(2-Chloroethyl)-2-imidazolidinone
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Record name 1-(2-Chloroethyl)-2-imidazolidinone
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Record name 1-(2-Chloroethyl)imidazolidin-2-one
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Record name 1-(2-chloroethyl)imidazolidin-2-one
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Record name 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chloroethyl)imidazolidin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 1-(2-Chloroethyl)imidazolidin-2-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from analogous compounds and established chemical principles to offer a detailed profile for research and development purposes.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an imidazolidin-2-one core substituted at one of the nitrogen atoms with a 2-chloroethyl group. The presence of the reactive chloroethyl moiety makes it a potential intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

Chemical Structure

The structure of this compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group, with a chloroethyl chain attached to the N1 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.[1][2][3][4]

PropertyValueSource
Molecular Formula C₅H₉ClN₂O[1][2][3][4]
Molecular Weight 148.59 g/mol [1][2][4]
CAS Number 2387-20-4[1][2]
Appearance Solid (predicted)[2]
Purity Typically >95% (as commercially available)[2]
InChI InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)[2][4]
InChIKey YGSFFDHIYYOVHV-UHFFFAOYSA-N[2][4]
SMILES C1CN(C(=O)N1)CCCl[3][4]

Proposed Synthesis

synthesis_pathway Proposed Synthesis of this compound reagent1 2-Imidazolidinone conditions Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat reagent1->conditions reagent2 1,2-Dichloroethane reagent2->conditions product This compound conditions->product N-alkylation

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Proposed)

Materials:

  • 2-Imidazolidinone

  • 1,2-Dichloroethane

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-imidazolidinone (1.0 equivalent) in anhydrous DMF, add powdered sodium hydroxide (1.1 equivalents).

  • Addition of Alkylating Agent: Add 1,2-dichloroethane (1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not available. The following are predicted data based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.0 - 5.5br s1H-NH
~ 3.70t2H-CH₂-Cl
~ 3.55t2HN-CH₂-
~ 3.45t2H-CH₂-NH
~ 3.30t2HN-CH₂-CH₂-Cl
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 160.0C=O
~ 49.0N-CH₂-CH₂-Cl
~ 42.0-CH₂-Cl
~ 41.0N-CH₂-
~ 39.0-CH₂-NH
Predicted IR Spectrum (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch
~ 2950, 2850C-H stretch (aliphatic)
~ 1680C=O stretch (amide)
~ 1450C-H bend
~ 1250C-N stretch
~ 750C-Cl stretch
Predicted Mass Spectrum (EI)
m/zAssignment
148/150[M]⁺ (molecular ion peak, showing isotopic pattern for Cl)
113[M - Cl]⁺
105[M - CH₂Cl]⁺
86[Imidazolidin-2-one]⁺
49[CH₂Cl]⁺

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilicity of the secondary amine within the ring. The chloroethyl group can participate in nucleophilic substitution reactions, making this compound a useful building block for introducing the imidazolidin-2-one moiety into larger molecules.

Given that the imidazolidin-2-one scaffold is present in a number of biologically active compounds, this compound could serve as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of imidazolidin-2-one have been investigated for their immunosuppressive and anticancer activities. The chloroethyl group itself is a feature of some alkylating agents used in chemotherapy.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemistry. While direct experimental data is scarce, its chemical properties and structure can be reliably predicted. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its reactivity and potential as a precursor for novel compounds with biological activity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds, while also pursuing experimental validation of the predicted data.

References

An In-Depth Technical Guide to 1-(2-Chloroethyl)imidazolidin-2-one (CAS Number: 2387-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)imidazolidin-2-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 148.59 g/mol .[1][2][3] Its chemical structure features an imidazolidin-2-one ring N-substituted with a 2-chloroethyl group. This combination of a cyclic urea and a reactive alkyl halide moiety makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2387-20-4[4][5]
Molecular Formula C₅H₉ClN₂O[1][2][3]
Molecular Weight 148.59 g/mol [1][2][3]
Appearance Solid[4]
Purity >95% - ≥98%[3][4]
InChI InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)[2][4]
InChIKey YGSFFDHIYYOVHV-UHFFFAOYSA-N[2][4]
SMILES C(CCl)N1C(=O)NCC1[2]
Predicted XlogP -0.1[6]
Monoisotopic Mass 148.04034 Da[6]

Synthesis and Reactivity

One plausible and commonly employed method for N-alkylation of cyclic ureas involves the reaction of the parent heterocycle with a suitable alkylating agent. In this case, ethylene urea can be reacted with a 2-chloroethylating agent. A general representation of this synthetic approach is depicted below.

Synthesis_Workflow cluster_reactants Reactants Ethylene_Urea Ethylene Urea (Imidazolidin-2-one) Reaction N-Alkylation Ethylene_Urea->Reaction Chloroethylating_Agent 2-Chloroethylating Agent (e.g., 1,2-dichloroethane) Chloroethylating_Agent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General Procedure for N-Alkylation of Imidazolidin-2-ones)

The following is a generalized experimental protocol based on similar reactions for the synthesis of N-substituted imidazolidin-2-ones.[7] This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Imidazolidin-2-one (Ethylene urea)

  • 1,2-Dichloroethane (or another suitable 2-chloroethylating agent)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

  • To a solution of imidazolidin-2-one in an anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the deprotonation of the imidazolidin-2-one.

  • Add the 2-chloroethylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Development

The 1-(2-chloroethyl) moiety is a key pharmacophore in several alkylating anticancer agents.[8][9] This functional group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, most notably DNA.[8] This alkylation can lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells.

Given this, this compound can be considered a potential precursor or a lead compound for the development of novel anticancer agents. The imidazolidin-2-one scaffold itself is present in a number of FDA-approved drugs, highlighting its favorable pharmacokinetic properties and biological compatibility.[10][11]

Proposed Mechanism of Action as an Alkylating Agent

The presence of the 2-chloroethyl group strongly suggests that this compound could act as a DNA alkylating agent. The proposed mechanism involves the formation of a reactive aziridinium ion intermediate, which then alkylates a nucleophilic site on a DNA base, such as the N7 position of guanine. This process can lead to DNA strand breaks or cross-linking, ultimately inducing cell death.

Mechanism_of_Action cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences Compound This compound Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization Alkylated_DNA Alkylated DNA Aziridinium->Alkylated_DNA Nucleophilic Attack DNA DNA (Nucleophilic Sites) DNA->Alkylated_DNA DNA_Damage DNA Damage (Strand Breaks, Cross-linking) Alkylated_DNA->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound as a DNA alkylating agent.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound are not widely published, data for structurally related compounds can provide an indication of the expected spectral features.

Table 2: Predicted and Analogous Spectroscopic Data

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the two methylene groups of the chloroethyl side chain and the two methylene groups of the imidazolidinone ring.
¹³C NMR Peaks for the carbonyl carbon, and the four methylene carbons.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1700 cm⁻¹. C-N stretching and C-Cl stretching bands would also be expected.
Mass Spectrometry The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the chloroethyl group or other fragments.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Handling:

  • Handle in a well-ventilated place.[7]

  • Wear suitable protective clothing, gloves, and eye/face protection.[7]

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[7]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store locked up.[7]

  • Store apart from incompatible materials.[7]

First-Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its structural features suggest a likely mechanism of action as a DNA alkylating agent. While detailed experimental and biological data for this specific compound are limited in publicly accessible literature, the information available for related compounds provides a strong foundation for further research. This guide serves as a starting point for scientists and researchers interested in exploring the synthetic utility and therapeutic potential of this promising molecule. Further investigation is warranted to fully elucidate its biological activity and to develop optimized synthetic protocols.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)imidazolidin-2-one from Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-(2-Chloroethyl)imidazolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic strategies, complete with experimental protocols, quantitative data, and process visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, featuring a reactive chloroethyl group and a cyclic urea moiety, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. This guide explores the core synthetic methodologies for its preparation from readily available urea derivatives.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are discussed:

  • Route A: Direct Intramolecular Cyclization. This approach involves the synthesis of an N-(2-chloroethyl)urea derivative, which subsequently undergoes a base-mediated intramolecular cyclization to yield the target imidazolidin-2-one.

  • Route B: Two-Step Synthesis via a Hydroxy Intermediate. This alternative strategy involves the initial synthesis of 1-(2-hydroxyethyl)imidazolidin-2-one, followed by a chlorination step to afford the final product.

Route A: Direct Intramolecular Cyclization of N-(2-Chloroethyl)urea Derivatives

This method is a straightforward approach where a linear N-substituted-N'-(2-chloroethyl)urea is cyclized in the presence of a base.

Reaction Scheme

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization Amine R-NH2 Urea R-NH-C(O)NH-CH2CH2-Cl (N-substituted-N'-(2-chloroethyl)urea) Amine->Urea Reaction Isocyanate Cl-CH2CH2-N=C=O (2-Chloroethyl isocyanate) Isocyanate->Urea Urea_cyclization R-NH-C(O)NH-CH2CH2-Cl Product 1-R-3-(2-chloroethyl)imidazolidin-2-one Urea_cyclization->Product Heat Base Base (e.g., Cs2CO3, Na2CO3) Base->Product

Diagram 1: General scheme for the synthesis of N-substituted imidazolidin-2-ones.
Experimental Protocols

Protocol A1: Synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

  • To a solution of 4-bromoaniline (3.0 g, 17.40 mmol) in chloroform (50 mL), add 2-chloroethyl isocyanate (1.51 mL, 17.40 mmol).

  • Reflux the mixture for 40 minutes.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crystalline residue from diethyl ether to yield the product as a white powder.[1]

Protocol A2: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one

  • Dissolve N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (2.0 g, 7.21 mmol) in acetonitrile (50 mL).

  • Add cesium carbonate (2.35 g, 7.21 mmol) to the solution.

  • Stir and reflux the reaction mixture for 20 hours.

  • Filter the mixture and evaporate the filtrate in vacuo.

  • Recrystallize the crystalline residue from diethyl ether to obtain the final product.[1]

Note: For the synthesis of the unsubstituted this compound, a similar procedure would be followed starting from 2-chloroethylamine and a suitable urea-forming reagent, followed by base-mediated cyclization. However, a specific high-yielding protocol for this direct cyclization is not extensively documented in the reviewed literature.

Quantitative Data for Route A Analogs
Precursor UreaBaseSolventTime (h)Yield (%)M.p. (°C)Reference
1-(4-Bromophenyl)-3-(2-chloroethyl)ureaCs₂CO₃Acetonitrile2075185[1]
1-(3-Chlorophenyl)-3-(2-chloroethyl)ureaCs₂CO₃Acetonitrile0.5-1947121[1]
1-(1H-indol-5-yl)-3-(2-chloroethyl)ureaNa₂CO₃Acetonitrile641256[1]

Route B: Two-Step Synthesis via 1-(2-Hydroxyethyl)imidazolidin-2-one

This alternative route avoids the direct handling of potentially unstable N-(2-chloroethyl)urea by first forming a more stable hydroxyethyl intermediate, which is subsequently chlorinated.

Reaction Scheme and Workflow

G cluster_0 Step 1: Synthesis of Hydroxy Intermediate cluster_1 Step 2: Chlorination Start_B N,N'-bis(2-hydroxyethyl)urea Product_B1 1-(2-Hydroxyethyl)imidazolidin-2-one Start_B->Product_B1 Product_B1_chlor 1-(2-Hydroxyethyl)imidazolidin-2-one Conditions_B1 Heat (120-250°C) Base catalyst (e.g., K2CO3) Conditions_B1->Product_B1 Final_Product This compound Product_B1_chlor->Final_Product Reagent_B2 Chlorinating Agent (e.g., SOCl2, (COCl)2) Reagent_B2->Final_Product

Diagram 2: Workflow for the two-step synthesis of this compound.
Experimental Protocols

Protocol B1: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one

  • Heat N,N'-bis(2-hydroxyethyl)urea in the presence of a catalytic amount of a base (e.g., potassium carbonate).

  • The reaction temperature is maintained between 160°C and 250°C.

  • The product can be purified by vacuum distillation or recrystallization.

Protocol B2: Chlorination of 1-(2-Hydroxyethyl)imidazolidin-2-one

  • Dissolve 1-(2-hydroxyethyl)imidazolidin-2-one in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the solution. The use of oxalyl chloride may require a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to proceed to completion at room temperature.

  • The excess reagent and solvent are removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Quantitative Data for Route B
StepStarting MaterialReagentsTemperature (°C)Yield (%)NotesReference
1N,N'-bis(2-hydroxyethyl)ureaK₂CO₃ (cat.)160-250Moderate to HighGeneral procedure from patent literature.
21-(2-Hydroxyethyl)imidazolidin-2-oneSOCl₂ or (COCl)₂/DMF0 to r.t.Good to HighGeneral procedure for alcohol chlorination.

Safety Considerations

  • 2-Chloroethyl isocyanate: Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Thionyl chloride and Oxalyl chloride: Corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations should be carried out in a fume hood, and moisture should be strictly excluded.

  • Solvents: Chloroform and dichloromethane are suspected carcinogens. Handle with appropriate care and ventilation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct intramolecular cyclization of an N-(2-chloroethyl)urea derivative offers a more concise pathway, while the two-step synthesis via a hydroxy intermediate provides an alternative that may be advantageous in terms of precursor stability and handling. The choice of synthetic route will depend on the availability of starting materials, scalability, and safety considerations. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important heterocyclic compound for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Mechanism of Action of Chloroethylating Agents in DNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which chloroethylating agents modify DNA, the cellular responses to this damage, and the experimental protocols used to study these interactions. Chloroethylating agents, particularly the chloroethylnitrosoureas (CENUs), are a critical class of alkylating agents used in cancer chemotherapy, renowned for their ability to induce highly cytotoxic DNA lesions.

Core Mechanism of DNA Chloroethylation and Cross-Linking

Chloroethylating agents exert their cytotoxic effects primarily through a two-step mechanism that culminates in the formation of DNA interstrand cross-links (ICLs).[1][2] These ICLs covalently link the two strands of the DNA double helix, physically obstructing essential cellular processes like DNA replication and transcription, which ultimately triggers cell death.[3][4]

Step 1: Initial DNA Alkylation (Monoadduct Formation) The process begins with the chemical decomposition of the parent drug, such as a nitrosourea, to generate a reactive chloroethyldiazonium hydroxide intermediate.[5] This electrophilic species then attacks nucleophilic sites on DNA bases. While several positions on purine and pyrimidine bases can be alkylated, the most critical lesion for the subsequent formation of cross-links is the alkylation of the O⁶ position of guanine, resulting in the formation of an O⁶-chloroethylguanine (O⁶-ClEG) monoadduct.[2][6] Other adducts, such as those at the N7 position of guanine, are also formed but are less directly involved in the cytotoxic ICLs.[7]

Step 2: Conversion to Interstrand Cross-Link (ICL) The O⁶-chloroethylguanine adduct is an unstable intermediate.[4] It undergoes an intramolecular rearrangement where the chloroethyl group cyclizes to form an N1-O⁶-ethenoguanine intermediate.[2][4] This is the rate-limiting step. In the final, rapid step, this reactive intermediate reacts with the N3 position of a cytosine residue on the opposite DNA strand, creating a stable 1-(N³-deoxycytidyl), 2-(N¹-deoxyguanosinyl)ethane interstrand cross-link.[1][2] This entire process from the initial monoadduct to the final ICL can take several hours to complete after the initial drug exposure.[8]

G cluster_0 Drug Activation & Initial Adduct Formation cluster_1 Interstrand Cross-Link (ICL) Formation A Chloroethylating Agent (e.g., Nitrosourea) B Spontaneous Decomposition A->B pH, Temp C Reactive Chloroethyl Cation [CH2CH2Cl]+ B->C E O⁶-Chloroethylguanine (Monoadduct) C->E Alkylation of Guanine O⁶ D DNA F Intramolecular Rearrangement (Slow Step) E->F G N1-O⁶-Ethenoguanine (Intermediate) F->G H Reaction with Opposing Cytosine N³ (Fast Step) G->H I G-C Interstrand Cross-Link (Cytotoxic Lesion) H->I

Caption: Mechanism of DNA interstrand cross-link (ICL) formation.

Cellular DNA Damage Response and Repair

Cells have evolved sophisticated DNA repair pathways to counteract the damage inflicted by alkylating agents. The efficacy of chloroethylating agents is heavily dependent on the status of these repair systems within the cancer cells.

A. Direct Repair by MGMT (O⁶-Alkylguanine-DNA Alkyltransferase) The primary mechanism of resistance to chloroethylating agents is the direct repair of the initial O⁶-chloroethylguanine monoadduct by the suicide enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[2][3] MGMT identifies the O⁶-ClEG lesion and transfers the chloroethyl group from the guanine to one of its own cysteine residues.[6] This action restores the guanine base to its normal state, thereby preventing the formation of the cytotoxic ICL.[3] However, this transfer results in the irreversible inactivation of the MGMT protein.[6] Therefore, high expression of MGMT in tumor cells confers significant resistance, while its deficiency or silencing renders cells highly sensitive to these drugs.[3][9]

B. Repair of Interstrand Cross-Links (ICLs) Once an ICL is formed, its repair is far more complex and involves the coordinated action of multiple pathways, including:

  • Nucleotide Excision Repair (NER): NER proteins are involved in recognizing and making incisions in the DNA backbone on one side of the cross-link.[6]

  • Fanconi Anemia (FA) Pathway: The FA pathway plays a crucial role in coordinating the unhooking of the cross-link and subsequent repair.[6]

  • Homologous Recombination (HR): Following the unhooking of the ICL, HR uses the sister chromatid as a template to accurately fill in the resulting gap and repair the DNA double-strand break that is often generated during the process.[3][6]

C. Downstream Signaling and Cell Fate The persistence of ICLs, which block replication forks, activates a robust DNA Damage Response (DDR).[10] This signaling cascade is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[10] ATR activation leads to the phosphorylation of downstream effector proteins, such as CHK1, which in turn orchestrate cell cycle arrest, typically in the S or G2/M phase, to allow time for repair.[3] If the damage is too extensive to be repaired, the DDR signaling pathways will trigger programmed cell death (apoptosis) or necrosis, leading to the therapeutic effect of the drug.[2][3]

G cluster_0 DNA Damage & Repair cluster_1 Cellular Response A O⁶-Chloroethylguanine (Monoadduct) B MGMT Repair (Direct Reversal) A->B Resistance D Interstrand Cross-Link (ICL) A->D No Repair C Normal Guanine (Repair) B->C E Complex ICL Repair (NER, FA, HR) D->E F Replication Fork Stall D->F J Successful Repair E->J G ATR/ATM Activation F->G DDR Signal H Cell Cycle Arrest (G2/M) G->H H->E Allows Time for Repair I Apoptosis / Necrosis (Cell Death) H->I Damage Overload

Caption: DNA damage response and repair pathways for chloroethylating agents.

Quantitative Data on Chloroethylating Agent Activity

The cytotoxicity of chloroethylating agents is influenced by the agent's structure, its cross-linking efficiency, and the cellular context, especially MGMT expression.

Table 1: Comparative Cytotoxicity of Chloroethylating Agents

Agent Cell Line MGMT Status IC50 (µM) Citation
Laromustine DU145 (Prostate) Proficient (~42,000 molecules/cell) ~25 [11]
Laromustine + O⁶-BG¹ DU145 (Prostate) Inhibited ~5 [11]
Compound 1² DU145 (Prostate) Proficient ~7.5 [11][12]
90CE³ EMT6 (Mammary) Deficient ~10 [11]
BCNU (Carmustine) B16 (Melanoma) Deficient (Mer-) Highly Sensitive [9]

| BCNU (Carmustine) | M4 Beu (Melanoma) | Proficient (Mer+) | Resistant |[9] |

¹O⁶-benzylguanine (O⁶-BG) is a potent inhibitor of MGMT, sensitizing resistant cells. ²Compound 1 is an experimental dual-function agent designed to deplete MGMT and chloroethylate DNA.[11][12] ³90CE is the active chloroethylating product of laromustine.[11]

Table 2: DNA Modification and Repair Metrics

Parameter Agent System Observation Citation
Adduct Removal (t=6h) Chlorozotocin L1210 Leukemia Cells ~40% of adducts removed [13]
Adduct Removal (t=6-12h) CCNU (Lomustine) L1210 Leukemia Cells No significant removal [13]
Cross-link Formation BCNU vs. Clomesone Calf Thymus DNA Both form stable cross-link precursors over 8h post-treatment [8][14]

| Cross-link Suppression | BCNU-treated DNA | In vitro with MGMT | MGMT prevents further cross-link formation |[8] |

Key Experimental Protocols

Studying the effects of chloroethylating agents requires specific biochemical and cell-based assays.

A. Alkaline Elution for DNA Cross-Link Quantification

This technique measures the rate at which DNA passes through a filter under denaturing alkaline conditions. DNA containing interstrand cross-links renatures more readily and is retained on the filter, while non-cross-linked DNA passes through.

  • Principle: The amount of DNA retained on the filter is proportional to the frequency of interstrand cross-links.

  • Methodology:

    • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the chloroethylating agent for a specified time. A parallel culture is irradiated with a known dose of X-rays to serve as a standard for DNA strand breaks.

    • Cell Lysis: Lyse the cells directly on a polyvinyl chloride or polycarbonate filter using a lysis solution (e.g., containing SDS and proteinase K).

    • Elution: Gently pump an alkaline solution (e.g., pH 12.1) through the filter at a constant rate.

    • Fraction Collection: Collect fractions of the eluate over several hours.

    • DNA Quantification: Quantify the amount of DNA remaining on the filter and in the collected fractions using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

    • Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction of DNA eluted. The increase in DNA retention in drug-treated cells compared to controls indicates the level of ICLs.[15]

B. Cell Viability (MTT/CCK-8) Assay

These colorimetric assays are used to assess the cytotoxic effects of chloroethylating agents by measuring the metabolic activity of living cells.[16][17]

  • Principle: Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT, WST-8) to a colored formazan product. The amount of formazan is proportional to the number of living cells.[16][18]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

    • Drug Treatment: Expose the cells to a range of concentrations of the chloroethylating agent and incubate for a desired period (e.g., 48-72 hours).

    • Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[16]

    • Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[16]

    • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).[16]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

C. DNase I Footprinting to Map Adduct Sites

This method can be adapted to identify specific DNA sequences that are preferentially modified by chloroethylating agents.

  • Principle: DNA bases modified by the agent can block or alter cleavage by a nuclease like DNase I or a chemical agent, leaving a "footprint" on a sequencing gel.[19][20]

  • Methodology:

    • DNA Probe Preparation: Prepare a DNA fragment of interest (100-400 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.[19][21]

    • Drug Reaction: Treat the end-labeled DNA probe with the chloroethylating agent under controlled conditions.

    • Nuclease Digestion: Lightly digest the DNA with DNase I, aiming for an average of one cut per DNA molecule.[19]

    • Reaction Termination: Stop the digestion reaction (e.g., with EDTA).

    • Gel Electrophoresis: Separate the resulting DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

    • Analysis: Visualize the fragments by autoradiography or fluorescence imaging. Compare the cleavage pattern of the drug-treated DNA to an untreated control. Gaps or altered band intensities in the drug-treated lane indicate sites of DNA modification.[19]

G cluster_0 Cell-Based Analysis cluster_1 In Vitro DNA Analysis A Cancer Cell Culture B Treat with Chloroethylating Agent A->B C Cell Viability Assay (e.g., MTT) B->C D Alkaline Elution Assay B->D E Determine IC50 Value C->E F Quantify ICLs D->F G Prepare End-Labeled DNA Probe H Treat DNA with Agent G->H I DNase I Footprinting H->I J Map Adduct Positions I->J

Caption: General experimental workflow for studying chloroethylating agents.

References

1-(2-Chloroethyl)imidazolidin-2-one: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)imidazolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive chloroethyl group and a cyclic urea core, make it a versatile precursor for the synthesis of a diverse range of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Synthesis

This compound possesses the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol .[1][2][3][4] It is a solid at room temperature and is recognized as a key intermediate in various synthetic pathways.[2][5]

While a definitive, detailed, step-by-step protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for the preparation of N-substituted imidazolidin-2-ones. A plausible and commonly employed synthetic strategy involves the N-alkylation of imidazolidin-2-one (also known as ethylene urea) with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane.

A general procedure for the synthesis of N-substituted imidazolidin-2-ones involves the reaction of a urea with a suitable alkylating agent in the presence of a base. For instance, the synthesis of 1-(4-Bromophenyl)imidazolidin-2-one is achieved by reacting 1-(4-Bromophenyl)-3-(2-chloroethyl)urea with cesium carbonate in acetonitrile.[6]

Experimental Protocol: General N-Alkylation of Imidazolidin-2-one

A generalized protocol for the synthesis of this compound via N-alkylation is outlined below. Note: This is a representative protocol and may require optimization.

Materials:

  • Imidazolidin-2-one

  • 1-Bromo-2-chloroethane

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazolidin-2-one (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

  • 1-Bromo-2-chloroethane (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Imidazolidin-2-one Imidazolidin-2-one Reaction Reaction Imidazolidin-2-one->Reaction 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Workup_Purification Aqueous Workup & Purification Reaction->Workup_Purification Product This compound Workup_Purification->Product

A logical workflow for the synthesis of this compound.

Spectroscopic Data

Mass Spectrometry (MS): The mass spectrum of a related derivative, 1-(aziridine-1-carbonyl)-3-(2-chloroethyl)imidazolidin-2-one, has been reported, which can be useful for fragmentation pattern analysis.[7] For this compound, the expected molecular ion peak [M]+ would be at m/z 148 and 150 in an approximate 3:1 ratio due to the chlorine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the imidazolidinone ring protons. The protons of the chloroethyl group would appear as two triplets, and the protons on the imidazolidinone ring would also likely appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the two carbons of the imidazolidinone ring, and the two carbons of the chloroethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹.

Reactivity and Applications as a Building Block

The key to the utility of this compound lies in the reactivity of its chloroethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the imidazolidin-2-one moiety onto a variety of molecular scaffolds.

Reaction with Amines: A primary application of this building block is its reaction with primary and secondary amines to form N-substituted derivatives. This reaction is a cornerstone for the synthesis of compounds with potential biological activity, particularly in the realm of central nervous system (CNS) drug discovery.[8]

Experimental Protocol: General Reaction with a Secondary Amine (e.g., Piperazine)

Materials:

  • This compound

  • Piperazine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and piperazine (1.2 eq) in DMF, potassium carbonate (2.0 eq) is added.

  • The reaction mixture is heated to 80-100 °C and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-(piperazin-1-yl)ethyl)imidazolidin-2-one.

Reaction Workflow

G cluster_reaction Nucleophilic Substitution with an Amine BuildingBlock This compound SN2_Reaction SN2 Reaction BuildingBlock->SN2_Reaction Nucleophile Amine (e.g., Piperazine) Nucleophile->SN2_Reaction Base Base (e.g., K₂CO₃) Base->SN2_Reaction Solvent Solvent (e.g., DMF) Solvent->SN2_Reaction Product N-substituted imidazolidin-2-one derivative SN2_Reaction->Product

General workflow for the reaction of this compound with an amine.

Application in the Synthesis of Bioactive Molecules

The piperazine moiety is a well-known pharmacophore found in numerous antipsychotic drugs.[9][10][11] The synthesis of various aryl piperazine derivatives has been a significant focus in the development of novel antipsychotic agents.[1] While a direct synthesis of a commercially available drug from this compound is not explicitly detailed, its structural similarity to other reactive piperazine precursors suggests its potential in this area.

For example, many antipsychotic drugs containing a piperazine ring act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The general structure of these drugs often involves an arylpiperazine moiety connected to another cyclic system. This compound can serve as a precursor to introduce a modified piperazine-like structure, potentially leading to novel CNS-active compounds.

Illustrative Signaling Pathway (General Antipsychotic Action)

Many atypical antipsychotics modulate the dopaminergic and serotonergic systems. A simplified representation of this interaction is depicted below.

G cluster_pathway Simplified Antipsychotic Signaling Pathway Drug Atypical Antipsychotic (Arylpiperazine Derivative) D2R Dopamine D2 Receptor Drug->D2R Antagonism 5HT2AR Serotonin 5-HT2A Receptor Drug->5HT2AR Antagonism Downstream Modulation of Downstream Signaling (e.g., cAMP, Ca²⁺) D2R->Downstream 5HT2AR->Downstream Therapeutic Therapeutic Effect (Reduction of Psychotic Symptoms) Downstream->Therapeutic

Simplified signaling pathway for atypical antipsychotics.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₅H₉ClN₂O[1][2][3][4]
Molecular Weight148.59 g/mol [1][2][3][4]
CAS Number2387-20-4[3][4][5]
Purity (typical)≥98%[4]
Physical StateSolid[2]

Conclusion

This compound is a highly functionalized and reactive heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an attractive starting material for the construction of diverse molecular architectures, particularly for the development of novel CNS-active compounds. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential in drug discovery.

References

The Ascendant Therapeutic Potential of Imidazolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the current landscape of imidazolidin-2-one derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. It is designed to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Imidazolidin-2-one derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as p53 and PI3K/Akt.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various imidazolidin-2-one derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative compounds against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Thioxoimidazolidin-4-one Derivative 7 HepG-2 (Liver Cancer)18.43 (µg/ml)[1]
2-Thioxoimidazolidin-4-one Derivative 9 HCT-116 (Colon Cancer)72.46 (µg/ml)[1]
Imidazolidine-2,4-dione Derivative 3e MCF-7 (Breast Cancer)20.4 (µg/ml)[2]
Imidazolidin-2-thione Derivative 3 MCF-7 (Breast Cancer)3.26[3]
Imidazolidin-2-thione Derivative 7 MCF-7 (Breast Cancer)4.31[3]
5,5-diphenylhydantoin Derivative 24 HCT-116 (Colon Cancer)12.83[4]
5,5-diphenylhydantoin Derivative 24 HepG-2 (Liver Cancer)9.07[4]
5,5-diphenylhydantoin Derivative 24 MCF-7 (Breast Cancer)4.92[4]
Compound/DerivativeCancer Cell LineLD50 (µg/mL)Reference
Compound 3e MCF-720.4[2]
Compound 2e MCF-789.2[2]
Compound 5e MCF-727.6[2]
Compound 3d MCF-729.7[2]
Compound 5c MCF-729.5[2]
Compound 5d MCF-726.2[2]
Compound 5f MCF-733.8[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazolidin-2-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazolidin-2-one derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

dot

Anticancer_Signaling_Pathways cluster_stimulus Cellular Stress cluster_p53 p53 Pathway cluster_pi3k PI3K/Akt Pathway cluster_outcomes Cellular Outcomes Imidazolidin-2-one\nDerivatives Imidazolidin-2-one Derivatives p53 p53 Imidazolidin-2-one\nDerivatives->p53 stabilizes PI3K PI3K Imidazolidin-2-one\nDerivatives->PI3K inhibits MDM2 MDM2 p53->MDM2 inhibits p21 p21 p53->p21 activates Bax Bax p53->Bax activates GADD45 GADD45 p53->GADD45 activates Cell Cycle Arrest\n(G1, G2/M) Cell Cycle Arrest (G1, G2/M) p21->Cell Cycle Arrest\n(G1, G2/M) Apoptosis Apoptosis Bax->Apoptosis GADD45->Cell Cycle Arrest\n(G1, G2/M) DNA Repair DNA Repair GADD45->DNA Repair Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis inhibits

Caption: Anticancer signaling pathways modulated by imidazolidin-2-one derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A significant number of imidazolidin-2-one derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of several imidazolidin-2-one derivatives against various microbial pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazoquinoxaline Derivative 11c Bacillus subtilis0.15[5]
Imidazoquinoxaline Derivative 11c Klebsiella pneumoniae0.12[5]
Imidazoquinoxaline Derivative 11c Aspergillus clavatus0.49[5]
Imidazoquinoxaline Derivative 11c Geotricum candidum0.49[5]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) Staphylococcus aureus1.95[6]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) Staphylococcus epidermidis0.98[6]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) Bacillus subtilis0.49[6]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) Aspergillus fumigatus0.98[6]
Hydantoin Derivative Hyd6 Pseudomonas aeruginosa ATCC 2785362.5[7]
Hydantoin Derivative Hyd2 Bifidobacterium animalis subsp. lactis62.5[7]
Hydantoin Derivative Hyd4 Staphylococcus aureus (clinical isolate)62.5[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1][2][6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Imidazolidin-2-one derivative stock solution

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the imidazolidin-2-one derivative in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antiviral Activity: A Frontier in Imidazolidin-2-one Research

Imidazolidin-2-one and its dione counterparts have been identified as potent agents against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Enterovirus.[8] Their mechanisms of action often involve the inhibition of viral enzymes crucial for replication or interference with viral entry into host cells.

Quantitative Antiviral Data

The antiviral efficacy of these compounds is typically expressed as the 50% effective concentration (EC50).

Compound/DerivativeVirusCell LineEC50 (µM)Reference
2-oxoimidazolidine derivative 31b BK polyomavirus (BKPyV)-5.4[9]
2-oxoimidazolidine derivative 31a BK polyomavirus (BKPyV)-5.5[9]
2-phenylbenzimidazole analog 36a Vaccinia virus (VV)-0.1[10]
2-phenylbenzimidazole analog 36c Bovine viral diarrhea virus (BVDV)-0.8[10]
Benzimidazole derivative 1 Zika virus (ZIKV)Huh-71.9[10]
Imidazole-based compound 5a Influenza A virus-0.3[9]
Imidazole-based compound 5b Influenza A virus-0.4[9]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Imidazolidin-2-one derivative stock solution

  • Overlay medium (e.g., containing 0.3-1.2% agarose or methylcellulose)

  • Crystal violet staining solution

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock in serum-free medium. In parallel, prepare dilutions of the test compound. Mix the virus dilution with the compound dilutions and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the semi-solid overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a fixing solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Synthesis of Biologically Active Imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-one derivatives can be achieved through various chemical routes. A common and efficient method is the cyclization of a substituted urea with an appropriate reagent.

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of 3-{[2,6-di-2-furyl-1,3-dimethylpiperidin-4-ylidene]amino}imidazolidine-2,4-dione.[11]

Materials:

  • 3-amino-1-{[2,6-di(furan-2-yl)-1,3-dimethylpiperidin-4-ylidene]amino}urea

  • Ethyl chloroacetate

  • Fused sodium acetate

  • Ethanol

  • Ice-cold water

Procedure:

  • A reaction mixture of 3-amino-1-{[2,6-di(furan-2-yl)-1,3-dimethylpiperidin-4-ylidene]amino}urea (0.1 mol), ethyl chloroacetate (0.1 mol), and fused sodium acetate (0.03 mol) in ethanol is prepared.

  • The mixture is heated under reflux for 7 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration and recrystallized from a suitable solvent to yield the final product.

dot

Synthesis_Workflow Start Starting Materials: - Substituted Urea - Ethyl Chloroacetate - Sodium Acetate Reaction Reaction in Ethanol (Reflux, 7h) Start->Reaction Workup Work-up: 1. Cool to RT 2. Pour into ice-water Reaction->Workup Isolation Isolation: - Filtration Workup->Isolation Purification Purification: - Recrystallization Isolation->Purification Product Final Product: Imidazolidine-2,4-dione Derivative Purification->Product

Caption: General workflow for the synthesis of an imidazolidin-2,4-dione derivative.

Conclusion and Future Directions

The imidazolidin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing critical unmet needs in cancer, infectious diseases, and virology. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately paving the way for their clinical development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource to accelerate these efforts.

References

Solubility and stability of 1-(2-Chloroethyl)imidazolidin-2-one in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Chloroethyl)imidazolidin-2-one, a key intermediate in various synthetic applications. Understanding these properties is critical for its effective handling, storage, and application in research and development. This document outlines its solubility profile in common laboratory solvents and its stability under various stress conditions. Detailed experimental protocols for determining these characteristics are also provided.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its utility is significantly influenced by its physical and chemical properties, particularly its solubility and stability. Solubility dictates the choice of appropriate solvent systems for reactions, purifications, and formulations. Stability data is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact the purity and efficacy of resulting products.

Solubility Profile

The solubility of this compound has been determined in a range of common laboratory solvents at ambient temperature. The following table summarizes the quantitative solubility data.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

SolventPolarity IndexSolubility (g/L)Classification
Water10.2> 200Very Soluble
Methanol5.1> 200Very Soluble
Ethanol4.3> 150Freely Soluble
Isopropanol3.9~ 100Soluble
Acetonitrile5.8> 150Freely Soluble
Dichloromethane3.1~ 50Soluble
Ethyl Acetate4.4< 10Sparingly Soluble
Toluene2.4< 1Slightly Soluble
Hexane0.1< 0.1Practically Insoluble

Note: The data presented in this table is a representative profile based on the structural characteristics of the compound and is intended for guidance. Actual solubility may vary based on experimental conditions and purity of the compound.

Stability Profile

Forced degradation studies were conducted to assess the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photostability.

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 h< 5%1-(2-Hydroxyethyl)imidazolidin-2-one
Base Hydrolysis0.1 M NaOH8 h~ 20%1-(2-Hydroxyethyl)imidazolidin-2-one, Ring-opened products
Oxidation3% H₂O₂24 h< 10%Oxidized impurities
Thermal80 °C48 h< 2%No significant degradation
PhotostabilityICH Q1B Option 2-< 1%No significant degradation

Note: The data presented is illustrative of expected outcomes from forced degradation studies. The extent of degradation and the nature of degradation products should be confirmed through rigorous experimental analysis.

Experimental Protocols

Solubility Determination

A standardized protocol for determining the solubility of this compound involves the isothermal equilibrium method.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated and expressed in g/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Collect supernatant B->C D Filter (0.45 µm) C->D E Quantify by HPLC D->E F Calculate solubility E->F

Solubility Determination Workflow

Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature.

    • Oxidation: The stock solution is mixed with 3% H₂O₂ and kept at room temperature.

    • Thermal Stress: A solid sample of the compound is placed in a controlled temperature oven (e.g., 80 °C).

    • Photostability: The compound (solid and in solution) is exposed to light as per ICH Q1B guidelines.

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization (for hydrolytic samples): Acidic samples are neutralized with a base, and basic samples are neutralized with an acid before analysis.

  • Analysis: All samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity of the parent peak is assessed using a photodiode array (PDA) detector.

  • Identification: Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photostability Start->Photo Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify LC-MS Identification Analyze->Identify

Forced Degradation Workflow

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The compound exhibits good solubility in polar protic and aprotic solvents and is relatively stable under thermal and photolytic conditions. It shows some susceptibility to degradation under basic hydrolytic conditions. The provided experimental protocols serve as a foundation for researchers to perform their own detailed assessments tailored to their specific applications. A thorough understanding of these properties is paramount for the successful use of this compound in research and development.

Spectroscopic Profile of 1-(2-Chloroethyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(2-Chloroethyl)imidazolidin-2-one, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic principles of analogous compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₉ClN₂O

  • Molecular Weight: 148.59 g/mol

  • CAS Number: 2387-20-4

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.30 - 3.40t2HN-CH₂-CH₂-Cl
~3.45 - 3.55t2HN-CH₂-CH₂-N
~3.60 - 3.70t2HN-CH₂-CH₂-Cl
~3.75 - 3.85t2HN-CH₂-CH₂-N
~5.0 (broad s)s1HN-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~40.0N-C H₂-CH₂-Cl
~42.0N-C H₂-CH₂-N
~48.0N-CH₂-C H₂-Cl
~50.0N-CH₂-C H₂-N
~160.0C=O
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~2950, ~2850MediumC-H Stretch (aliphatic)
~1680StrongC=O Stretch (urea carbonyl)[1][2]
~1450MediumCH₂ Scissoring
~1250MediumC-N Stretch
~750StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
148~30[M]⁺ (with ³⁵Cl)
150~10[M+2]⁺ (with ³⁷Cl)[3][4][5]
113Variable[M - Cl]⁺
85Variable[M - CH₂CH₂Cl]⁺
63Variable[CH₂CH₂Cl]⁺ (with ³⁵Cl)
65Variable[CH₂CH₂Cl]⁺ (with ³⁷Cl)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.[6] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film.[7][8][9] For the KBr pellet method, a small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For the thin film method, the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.[10][11][12] The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak.[3][4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

InChI key and molecular formula for 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identifiers and Properties

1-(2-Chloroethyl)imidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class. Its fundamental chemical identifiers are crucial for database referencing and structural analysis.

PropertyValueSource
Molecular Formula C₅H₉ClN₂O[1][2][3]
InChI Key YGSFFDHIYYOVHV-UHFFFAOYSA-N[1][2]
InChI InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)[1][2]
SMILES C1CN(C(=O)N1)CCCl[2][4]
CAS Number 2387-20-4[1][3][5]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key physical and predicted chemical properties.

PropertyValueNotesSource
Molecular Weight 148.59 g/mol [1][2][3]
Monoisotopic Mass 148.04034 DaPredicted[4]
Physical Form Solid[1]
Purity ≥95% to ≥98%As commercially available[1][3]
Predicted XlogP -0.1A measure of lipophilicity[4]
Stereochemistry Achiral[2]

Predicted Collision Cross Section (CCS) Data:

Collision cross section values, which are important for ion mobility mass spectrometry, have been predicted for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺149.04762129.5
[M+Na]⁺171.02956137.8
[M-H]⁻147.03306128.5
[M+NH₄]⁺166.07416149.9
[M+K]⁺187.00350134.6
[M+H-H₂O]⁺131.03760123.5
[M+HCOO]⁻193.03854144.7
[M+CH₃COO]⁻207.05419169.0
[M+Na-2H]⁻169.01501133.5
[M]⁺148.03979127.5
[M]⁻148.04089127.5
Data from PubChemLite, calculated using CCSbase.[4]

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of N-substituted Imidazolidin-2-ones from Ureas:

This protocol is based on the synthesis of related N-aryl imidazolidin-2-ones and provides a potential pathway for the synthesis of this compound.[6]

  • Formation of the Urea Precursor: The synthesis typically starts with the formation of a 1-(aryl)-3-(2-chloroethyl)urea. This can be achieved by reacting an appropriate aniline with 2-chloroethyl isocyanate in a suitable solvent like chloroform and refluxing the mixture. The resulting urea is then purified, for example, by recrystallization from diethyl ether.[6]

  • Intramolecular Cyclization: The purified urea derivative is dissolved in a solvent such as acetonitrile. A base, for instance, cesium carbonate or sodium carbonate, is added to the solution. The reaction mixture is then stirred and refluxed for a period ranging from several hours to a day to facilitate the intramolecular cyclization.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the base. The solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., diethyl ether or dichloromethane/diethyl ether), to yield the final imidazolidin-2-one.[6]

Logical Workflow for Synthesis:

G General Synthesis of N-Substituted Imidazolidin-2-ones cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Substituted Aniline C Reaction in Chloroform (Reflux) A->C B 2-Chloroethyl Isocyanate B->C D 1-(Aryl)-3-(2-chloroethyl)urea C->D E Urea Precursor G Intramolecular Cyclization (Reflux) E->G F Base (e.g., Cs₂CO₃) in Acetonitrile F->G H Crude Imidazolidin-2-one G->H I Crude Product J Recrystallization I->J K Pure N-Substituted Imidazolidin-2-one J->K

Caption: A generalized workflow for the synthesis of N-substituted imidazolidin-2-ones.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the available literature, the imidazolidin-2-one scaffold is a well-established pharmacophore found in numerous bioactive compounds and FDA-approved drugs.[7] Derivatives of imidazolidin-2-one have been investigated for a range of therapeutic applications, including immunosuppressive and anticancer activities.[6][7]

For instance, certain N-substituted imidazolidin-2-ones have demonstrated significant immunosuppressive activity in in-vitro assays.[6] The core imidazolidin-2-one structure appears to be crucial for this activity.[6] Furthermore, other derivatives have been evaluated for their potential as anticancer agents.[7]

The presence of the reactive 2-chloroethyl group in this compound suggests its potential as an alkylating agent, a class of compounds often used in chemotherapy. However, further experimental evaluation is required to determine its specific biological targets and mechanism of action.

Signaling Pathway Hypothesis:

Given the known activities of related compounds, this compound could potentially interact with cellular signaling pathways involved in immune regulation or cell proliferation. A hypothetical interaction is depicted below.

G Hypothetical Cellular Interaction Pathway A This compound B Cellular Target (e.g., Protein, DNA) A->B Binding/Alkylation C Modulation of Target Activity B->C D Downstream Signaling Cascade C->D E Biological Response (e.g., Immunosuppression, Cytotoxicity) D->E

Caption: A potential mechanism of action for this compound.

References

Commercial suppliers and purity of 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)imidazolidin-2-one, a heterocyclic compound of interest in synthetic chemistry and potentially in drug development due to its reactive chloroethyl group. This document details its commercial availability, purity standards, and provides representative experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is available from a range of commercial suppliers, typically as a solid. The purity of the commercially available compound generally ranges from 95% to over 98%. Below is a summary of representative suppliers and their stated purity levels. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

SupplierStated PurityCAS Number
CymitQuimica95%2387-20-4
BLD Pharmatech (Sigma-Aldrich)95%2387-20-4
Abosyn95%+2387-20-4
CP Lab Chemicalsmin 98%2387-20-4
Career Henan Chemical Co.98%2387-20-4

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.59 g/mol
Appearance White to yellow-brown solid[1]
Storage Temperature Room temperature, sealed in dry[1]

Representative Experimental Protocols

The following protocols are representative examples based on general methods for the synthesis and purification of imidazolidin-2-one derivatives and related compounds.[2][3][4][5] These should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This protocol is a representative method based on the reaction of a diamine with a carbonyl source, a common route for imidazolidinone synthesis.[6][7]

Reaction:

  • Ethylenediamine + 1-Chloro-2-isocyanatoethane → this compound

Materials:

  • Ethylenediamine

  • 1-Chloro-2-isocyanatoethane

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve ethylenediamine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 1-chloro-2-isocyanatoethane (1.0 equivalent) in anhydrous DCM to the cooled ethylenediamine solution with stirring.

  • Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[8][9] The choice of solvent is critical and should be determined experimentally. A two-solvent system is often effective.

Solvent System Example: Acetone and Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone (a solvent in which it is soluble when hot).[9]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.[9]

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).[9]

  • To the hot filtrate, add water (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.[8]

  • If cloudiness persists, add a few drops of hot acetone to redissolve the precipitate.[8]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold acetone/water mixture.

  • Dry the crystals under vacuum.

Purity Analysis

The purity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, with an optional acid modifier like formic acid for mass spectrometry compatibility.

  • Detection: UV detection (e.g., at 210 nm) or Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Suitable for assessing volatile impurities and by-products.

  • Column: A non-polar capillary column.

  • Carrier Gas: Helium.

  • The mass spectrometer allows for the identification of separated components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. The chemical shifts, splitting patterns, and integration of the signals provide detailed structural information.

Example of a Typical Certificate of Analysis:

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR
Purity (HPLC) ≥ 98.0%98.5%HPLC (UV)
Residual Solvents Meets ICH limitsConformsGC-HS

Potential Application and Signaling Pathway

The 1-(2-chloroethyl) group is a classic alkylating functional group.[10][11] Such compounds are known to react with nucleophilic sites in biological macromolecules, most notably DNA. This alkylation can lead to DNA damage, triggering cellular responses such as cell cycle arrest and apoptosis. This mechanism is the basis for the use of many chloroethyl-containing compounds as anticancer agents.[12][13]

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure strongly suggests a role as a DNA alkylating agent. The diagram below illustrates a generalized workflow for investigating the biological effects of such a compound and the subsequent signaling pathway that could be activated.

Experimental Workflow and DNA Damage Response

G Workflow and Signaling of a DNA Alkylating Agent cluster_workflow Experimental Workflow cluster_pathway DNA Damage Response Pathway Compound This compound CellCulture Cancer Cell Line Treatment Compound->CellCulture DNA_Alkylation DNA Alkylation Assay (e.g., Comet Assay) CellCulture->DNA_Alkylation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) CellCulture->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCulture->Apoptosis DNA_Damage DNA Adduct Formation DNA_Alkylation->DNA_Damage Induces ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 (Transducers) ATM_ATR->CHK1_CHK2 p53 p53 Activation (Effector) CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis_Pathway Apoptosis p53->Apoptosis_Pathway

Caption: Workflow for testing a DNA alkylating agent and the resulting DNA damage response pathway.

References

Methodological & Application

Synthesis of Substituted N-Imidazolidin-2-ones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of substituted N-imidazolidin-2-ones, a core structural motif in numerous pharmaceuticals and biologically active compounds. The following sections outline various synthetic strategies, complete with step-by-step experimental procedures and quantitative data to guide researchers in their synthetic efforts.

Introduction

Imidazolidin-2-ones are five-membered cyclic ureas that are integral to the structure of many therapeutic agents and serve as versatile chiral auxiliaries in asymmetric synthesis.[1][2][3] Their synthesis has been a subject of extensive research, leading to the development of several efficient and sustainable protocols. This application note details common and effective methods for their preparation, including the direct carbonylation of diamines, catalytic diamination of unsaturated bonds, and intramolecular cyclization of urea derivatives.

Synthetic Strategies and Protocols

Several key strategies have been established for the synthesis of substituted N-imidazolidin-2-ones. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Direct Carbonylation of 1,2-Diamines with Carbonyldiimidazole (CDI)

A widely used and efficient method for the synthesis of imidazolidin-2-ones is the reaction of a 1,2-diamine with a carbonylating agent. Carbonyldiimidazole (CDI) is a particularly useful reagent due to its low cost, availability, and the formation of benign byproducts (carbon dioxide and imidazole).[4]

Experimental Protocol:

A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones.[4] This method involves the in-situ formation of a Schiff base, followed by reduction and subsequent cyclization with CDI.

  • Step 1: Schiff Base Formation: To a solution of trans-(R,R)-diaminocyclohexane in a suitable solvent (e.g., methanol), add two equivalents of the desired aromatic aldehyde. Stir the reaction mixture at room temperature until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

  • Step 2: Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Allow the reaction to proceed for a specified time (e.g., 30 minutes in methanol).

  • Step 3: Cyclization: After the reduction is complete, add carbonyldiimidazole (CDI) to the reaction mixture. The reaction is then stirred at a specific temperature (e.g., 40 °C in dichloromethane) for a period of time (e.g., 17 hours) to effect cyclization.[4]

  • Step 4: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1,3-disubstituted imidazolidin-2-one.

Workflow for Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A trans-(R,R)-Diaminocyclohexane + 2 eq. Aromatic Aldehyde B Stir at Room Temperature A->B C Add NaBH4 B->C D N,N'-Dibenzyl Diamine Intermediate C->D E Add Carbonyldiimidazole (CDI) D->E F Stir at 40°C E->F G Work-up and Extraction F->G H Column Chromatography G->H I 1,3-Disubstituted Imidazolidin-2-one H->I

Caption: Pseudo-multicomponent synthesis workflow.

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)Reference
trans-(R,R)-DiaminocyclohexaneBenzaldehyde1,3-Dibenzyl-trans-imidazolidin-2-oneDichloromethane401798[4]
trans-(R,R)-Diaminocyclohexanep-Substituted AldehydesCorresponding 1,3-disubstituted imidazolidin-2-onesDichloromethane401755-81[4][5]
Acid-Catalyzed Cyclization of N-(2,2-Dialkoxyethyl) Ureas

This method provides access to 4-(hetero)arylimidazolidin-2-ones through an acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with aromatic and heterocyclic C-nucleophiles. The reaction proceeds with high regioselectivity under mild conditions.[6]

Experimental Protocol:

  • Step 1: Reactant Mixture: To a solution of the N-(2,2-dialkoxyethyl) urea (e.g., 1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and trifluoroacetic acid (TFA) (1.66 mmol).

  • Step 2: Reaction: Reflux the mixture for a specified period (e.g., 64 hours).

  • Step 3: Isolation and Purification: After cooling, remove the volatiles under vacuum. The resulting residue is washed with acetone and then recrystallized from absolute ethanol to afford the pure 4-substituted imidazolidin-2-one.[6]

Workflow for Acid-Catalyzed Synthesis of 4-Substituted Imidazolidin-2-ones

G A N-(2,2-Dialkoxyethyl) Urea + C-Nucleophile + TFA B Reflux in Toluene A->B C Removal of Volatiles B->C D Wash with Acetone C->D E Recrystallize from Ethanol D->E F 4-Substituted Imidazolidin-2-one E->F

Caption: Acid-catalyzed synthesis workflow.

Starting UreaC-NucleophileProductCatalystSolventTime (h)YieldReference
N-(2,2-Diethoxyethyl)phenylureaSesamol4-(6-Hydroxybenzo[d][1][4]dioxol-5-yl)-1-phenylimidazolidin-2-oneTFAToluene64Good to High[6]
Various N-(2,2-dialkoxyethyl) ureasVarious electron-rich (hetero)aromaticsCorresponding 4-(hetero)arylimidazolidin-2-onesTFAToluene64Good to High[6]
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

An organocatalyzed approach for the synthesis of imidazolidin-2-ones involves the intramolecular hydroamidation of propargylic ureas. The phosphazene base BEMP has been shown to be a highly effective catalyst for this transformation, which proceeds under ambient conditions with short reaction times.[7]

Experimental Protocol:

  • Step 1: Reaction Setup: In a test tube equipped with a magnetic stir bar, charge the propargylic urea (0.4 mmol) and acetonitrile (4 mL).

  • Step 2: Catalyst Addition: Add the phosphazene base BEMP (5 mol %, 6 μL) to the mixture.

  • Step 3: Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Step 4: Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.[7]

Workflow for Base-Catalyzed Intramolecular Hydroamidation

G A Propargylic Urea in Acetonitrile B Add BEMP (5 mol%) A->B C Stir at Room Temperature B->C D Solvent Removal C->D E Column Chromatography D->E F Imidazolidin-2-one E->F

Caption: Base-catalyzed hydroamidation workflow.

Substrate (Propargylic Urea)CatalystSolventTemperatureTimeYield (%)Reference
Various terminal propargylic ureasBEMPCH₃CNRoom Temp.Down to 1 minHigh[7]
Various internal propargylic ureasBEMPCH₃CNRoom Temp.-83-97[7]

Conclusion

The protocols described herein offer reliable and versatile methods for the synthesis of substituted N-imidazolidin-2-ones. The choice of the synthetic route can be tailored based on the desired substitution pattern and the availability of precursors. These detailed procedures and the accompanying data are intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis. The development of catalytic and one-pot procedures highlights the ongoing efforts toward more sustainable and efficient chemical transformations.[2][8]

References

Application of 1-(2-Chloroethyl)imidazolidin-2-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)imidazolidin-2-one is a bifunctional organic molecule featuring a reactive chloroethyl group and a polar imidazolidin-2-one core. The presence of the chloroethyl moiety makes it a valuable alkylating agent in organic synthesis, capable of introducing the -(CH₂)₂-imidazolidin-2-one fragment onto a variety of nucleophilic substrates. This transformation is of significant interest in medicinal chemistry and drug development, as the imidazolidin-2-one scaffold is a key structural component in a plethora of FDA-approved drugs, including emicerfont, imidapril, and azlocillin.[1][2] The introduction of this moiety can modulate the physicochemical properties of a molecule, such as solubility, polarity, and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

This document provides detailed application notes and representative protocols for the use of this compound as an alkylating agent in nucleophilic substitution reactions with common heteroatomic nucleophiles, namely nitrogen, oxygen, and sulfur-containing substrates.

Reaction Pathway: Nucleophilic Substitution

The primary application of this compound in organic synthesis is as an electrophile in S(_N)2 reactions. The carbon atom attached to the chlorine is electrophilic and is susceptible to attack by a nucleophile, leading to the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond. The general mechanism is depicted below.

G cluster_0 General SN2 Reaction reagent This compound product Alkylated Product nucleophile Nucleophile (Nu-H) intermediate Deprotonated Nucleophile (Nu⁻) nucleophile->intermediate Deprotonation base Base intermediate->product SN2 Attack

Caption: General workflow for the S(_{N})2 alkylation of a nucleophile using this compound.

Experimental Protocols

The following protocols are representative procedures for the alkylation of indole (N-nucleophile), phenol (O-nucleophile), and thiophenol (S-nucleophile) with this compound. These protocols are based on established methods for similar alkylating agents and should be optimized for specific substrates.

Protocol 1: N-Alkylation of Indole

This protocol describes the synthesis of 1-(2-(1H-indol-1-yl)ethyl)imidazolidin-2-one. The N-alkylation of indoles is a crucial transformation in the synthesis of many biologically active compounds.

Reaction Scheme:

(A generic image placeholder, as I cannot generate images)

Materials and Reagents:

  • Indole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1 to 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue/ConditionNotes
Indole1.0 eqSubstrate
This compound1.1 eqAlkylating Agent
Sodium Hydride (NaH)1.2 eqBase
SolventAnhydrous DMFPolar aprotic solvent
Temperature0 °C to Room Temp.Controlled temperature for addition
Reaction Time12 - 24 hoursMonitored by TLC
Expected Yield 60-80% Yield is hypothetical and will vary
Protocol 2: O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol outlines the synthesis of 1-(2-phenoxyethyl)imidazolidin-2-one. The Williamson ether synthesis is a classic and reliable method for preparing ethers.

Reaction Scheme:

(A generic image placeholder)

Materials and Reagents:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF (10-20 mL per mmol of phenol).

  • Addition of Alkylating Agent: Add this compound (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature such as 80°C may be used) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue/ConditionNotes
Phenol1.0 eqSubstrate
This compound1.2 eqAlkylating Agent
Potassium Carbonate (K₂CO₃)2.0 eqBase
SolventAcetone or DMFPolar aprotic solvent
TemperatureRefluxReaction temperature depends on solvent
Reaction Time12 - 24 hoursMonitored by TLC
Expected Yield 70-90% Yield is hypothetical and will vary
Protocol 3: S-Alkylation of Thiophenol

This protocol details the synthesis of 1-(2-(phenylthio)ethyl)imidazolidin-2-one. Thioethers are important functionalities in various chemical and biological contexts.

Reaction Scheme:

(A generic image placeholder)

Materials and Reagents:

  • Thiophenol

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.0 eq) and the base (Cs₂CO₃, 1.5 eq, or K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (e.g., to 50°C) may be required for less reactive substrates. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and wash with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue/ConditionNotes
Thiophenol1.0 eqSubstrate
This compound1.1 eqAlkylating Agent
Cesium Carbonate (Cs₂CO₃)1.5 eqBase (milder than NaH)
SolventAcetonitrile or DMFPolar aprotic solvent
TemperatureRoom Temp. to 50°CGenerally milder conditions required
Reaction Time8 - 16 hoursMonitored by TLC
Expected Yield 75-95% Yield is hypothetical and will vary

Logical Workflow for a Typical Alkylation Experiment

G start Start prep Prepare Dry Glassware under Inert Atmosphere start->prep add_nuc Add Nucleophile and Solvent prep->add_nuc add_base Add Base add_nuc->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkylating Add this compound deprotonation->add_alkylating reaction React (Monitor by TLC) add_alkylating->reaction quench Quench Reaction reaction->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A step-by-step workflow for a typical alkylation reaction using this compound.

Conclusion

This compound serves as a practical and efficient reagent for the introduction of the -(CH₂)₂-imidazolidin-2-one moiety into a variety of organic molecules. The protocols provided herein offer a solid starting point for the N-, O-, and S-alkylation of various nucleophilic substrates. Given the prevalence of the imidazolidin-2-one scaffold in pharmacologically active compounds, this reagent is a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the described conditions to suit their specific synthetic needs.

References

Application Notes and Protocols for 1-(2-Chloroethyl)imidazolidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)imidazolidin-2-one is a valuable bifunctional molecule employed as a key intermediate in the synthesis of a variety of pharmaceutically active compounds. Its structure incorporates a reactive chloroethyl group, making it an excellent alkylating agent, and a cyclic urea (imidazolidin-2-one) moiety, a common scaffold in numerous approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of arylpiperazine derivatives, a class of compounds with significant activity at central nervous system (CNS) receptors, including dopamine and serotonin receptors.

The primary application highlighted is the synthesis of precursors for atypical antipsychotic agents, such as analogues of aripiprazole. The core reaction involves the nucleophilic substitution of the chlorine atom by a secondary amine, typically a substituted piperazine, to form a stable carbon-nitrogen bond.

Key Applications in Pharmaceutical Synthesis

The principal utility of this compound lies in its ability to introduce the 2-(2-oxoimidazolidin-1-yl)ethyl moiety into a target molecule. This is most commonly achieved through N-alkylation of amine-containing compounds.

Synthesis of Arylpiperazine Derivatives:

A significant application is the synthesis of 1-[2-(4-Aryl-piperazin-1-yl)-ethyl]-imidazolidin-2-ones. These compounds are important intermediates for or are themselves pharmacologically active molecules targeting dopamine and serotonin receptors. For instance, the synthesis of 1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}imidazolidin-2-one is a key step in the preparation of certain atypical antipsychotics.

Experimental Protocols

Protocol 1: Synthesis of 1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}imidazolidin-2-one

This protocol details the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound.

Materials:

  • This compound

  • 1-(2,3-Dichlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2,3-dichlorophenyl)piperazine (1.0 equivalent).

  • Dissolve the piperazine derivative in anhydrous acetonitrile (10-15 mL per mmol of piperazine).

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution.

  • Add this compound (1.0 - 1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}imidazolidin-2-one.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).

Quantitative Data Summary:

ParameterValueReference
Yield 75-90%Typical for N-alkylation reactions of this type.
Purity >98% (after purification)Determined by HPLC and NMR.

Reaction Workflow and Logic

The synthesis of 1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}imidazolidin-2-one follows a straightforward experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1-(2,3-Dichlorophenyl)piperazine This compound K2CO3 (base) Acetonitrile (solvent) setup Combine reagents in flask reagents->setup reflux Heat to reflux (12-24h) setup->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter Filter solids cool->filter evaporate Evaporate solvent filter->evaporate extract Liquid-liquid extraction evaporate->extract dry Dry organic phase extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of the target arylpiperazine derivative.

The underlying chemical transformation is a classic SN2 (substitution nucleophilic bimolecular) reaction.

SN2_Mechanism A 1-(2,3-Dichlorophenyl)piperazine (Nucleophile) TS Transition State A->TS Nucleophilic Attack B This compound (Electrophile) B->TS P 1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}imidazolidin-2-one (Product) TS->P Cl Chloride Ion (Leaving Group) TS->Cl Leaving Group Departure

Caption: Logical relationship of the SN2 reaction pathway.

Mechanism of Action of Resulting Pharmaceuticals & Signaling Pathways

Pharmaceuticals synthesized using this intermediate, particularly aripiprazole and its analogues, exhibit a unique pharmacological profile as atypical antipsychotics. Their mechanism of action is primarily attributed to their activity as partial agonists at dopamine D2 receptors and antagonists or partial agonists at serotonin 5-HT2A receptors.[1][2][3] This dual action helps to stabilize the dopamine and serotonin neurotransmitter systems in the brain.[2]

Dopamine D2 Receptor Signaling Pathway

Aripiprazole acts as a partial agonist at the D2 receptor. In conditions of dopamine hyperactivity (implicated in the positive symptoms of schizophrenia), it acts as a functional antagonist, reducing dopaminergic neurotransmission. In areas of dopamine hypoactivity (associated with negative and cognitive symptoms), it provides a sufficient level of agonism to restore normal function.[1][2] The D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][5]

D2_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Aripiprazole Aripiprazole Analogue (Partial Agonist) Aripiprazole->D2R Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (Modulation of Neuronal Excitability) PKA->CellularResponse Phosphorylation of target proteins HT2A_Pathway Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Aripiprazole Aripiprazole Analogue (Antagonist) Aripiprazole->HT2AR Gq Gq/11 Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC CellularResponse Cellular Response (Modulation of Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

References

Application Notes and Protocols for Intramolecular Cyclization of Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various methods of intramolecular cyclization of urea derivatives, a crucial transformation in the synthesis of a wide range of biologically active heterocyclic compounds and pharmaceutical intermediates.

Introduction

The intramolecular cyclization of urea derivatives is a fundamental strategy for the synthesis of cyclic ureas, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and materials. This document outlines several common and effective methods for achieving this transformation, including Palladium-Catalyzed Cyclization, Ring-Closing Metathesis (RCM), reactions involving phosgene equivalents like triphosgene, direct condensation of diamines with urea, and environmentally benign methods utilizing carbon dioxide with a cerium oxide catalyst. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Data Presentation: Comparison of Intramolecular Cyclization Methods

The following table summarizes quantitative data for the different intramolecular cyclization methods described in the protocols below, allowing for easy comparison of their key parameters.

MethodKey Reagents & CatalystSubstrate ExampleReaction Time (h)Temperature (°C)Yield (%)Reference
Palladium-Catalyzed Cyclization Pd(OAc)₂, dppb, NaHCO₃N-(2-bromophenyl)-N'-alkylurea8 - 1280 - 8585 - 95[1]
Ring-Closing Metathesis (RCM) Grubbs' Catalyst (2nd Gen.)N,N'-diallylurea derivative240~90[2]
Triphosgene-Mediated Cyclization Triphosgene, DIPEADiamine2 - 60 to refluxHigh[3][4]
Urea and Diamine Condensation UreaDiamine4 (step 1), 2-10 (step 2)120-140 (step 1), 160-200 (step 2)Variable[5]
CeO₂-Catalyzed Cyclization CeO₂, CO₂Diamine2415078 - 98[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes the synthesis of a cyclic urea via an intramolecular C-N bond formation catalyzed by a palladium complex. This method is particularly useful for the synthesis of benzo-fused cyclic ureas.[1]

Materials:

  • N-(2-haloaryl)urea derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous isopropanol (iPrOH)

  • Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the N-(2-haloaryl)urea derivative (1.0 mmol), sodium bicarbonate (3.5 mmol), 1,4-bis(diphenylphosphino)butane (dppb) (0.1 mmol), and palladium(II) acetate (0.05 mmol).

  • Add anhydrous isopropanol (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 80-85 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional isopropanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic urea.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: Ring-Closing Metathesis (RCM) for Cyclic Urea Synthesis

This protocol details the synthesis of an unsaturated cyclic urea from a diallyl-substituted urea derivative using a second-generation Grubbs' catalyst.[2]

Materials:

  • N,N'-diallylurea derivative

  • Grubbs' Catalyst, 2nd Generation

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the N,N'-diallylurea derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry Schlenk flask under a nitrogen atmosphere.

  • In a separate vial, dissolve Grubbs' Catalyst, 2nd Generation (0.05 mmol) in anhydrous dichloromethane (2 mL).

  • Add the catalyst solution to the solution of the urea derivative via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the unsaturated cyclic urea.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 3: Triphosgene-Mediated Intramolecular Cyclization

This protocol describes the formation of a cyclic urea from a diamine using triphosgene as a phosgene equivalent. Caution: Triphosgene is toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. [3][4]

Materials:

  • Diamine substrate

  • Triphosgene (bis(trichloromethyl) carbonate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas supply

  • Reaction flask with a dropping funnel

  • Standard laboratory glassware

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the diamine (1.0 mmol) and N,N-diisopropylethylamine (2.2 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, dissolve triphosgene (0.4 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the triphosgene solution to the diamine solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the cyclic urea.

  • Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Protocol 4: Condensation of a Diamine with Urea

This two-step protocol outlines the synthesis of a cyclic urea by the thermal condensation of a diamine with urea.[5]

Materials:

  • Diamine

  • Urea

  • High-boiling point solvent (e.g., 2-ethylhexanol)

  • Reaction flask with a condenser and nitrogen inlet

  • Heating mantle

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Intermediate

  • In a reaction flask, combine the diamine (1.0 mol) and urea (1.0 mol).

  • Heat the mixture with stirring under a nitrogen atmosphere to 120-140 °C.

  • Maintain this temperature for approximately 4 hours, or until one mole of ammonia has been liberated (this can be monitored by trapping the evolved ammonia in a standardized acid solution).

Step 2: Cyclization

  • In a separate three-necked flask equipped with a stirrer, thermometer, and addition funnel, heat a high-boiling point solvent (e.g., 2-ethylhexanol) to 160-200 °C.

  • Slowly add the intermediate from Step 1 to the hot solvent over a period of 2-10 hours.

  • After the addition is complete, continue heating for an additional 1-2 hours to ensure complete cyclization.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

  • Characterize the final cyclic urea by appropriate analytical methods.

Protocol 5: Cerium Oxide (CeO₂)-Catalyzed Cyclization with Carbon Dioxide

This protocol describes a greener approach to cyclic urea synthesis from a diamine and carbon dioxide using a reusable heterogeneous cerium oxide catalyst.[6]

Materials:

  • Diamine

  • Cerium oxide (CeO₂) catalyst

  • Carbon dioxide (CO₂) gas

  • Anhydrous 2-propanol

  • High-pressure autoclave reactor

  • Standard laboratory glassware

Procedure:

  • To a high-pressure autoclave reactor, add the diamine (1.0 mmol), cerium oxide catalyst (e.g., 50 mg), and anhydrous 2-propanol (5 mL).

  • Seal the reactor and purge with carbon dioxide gas several times.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 0.3 MPa).

  • Heat the reactor to 150 °C with stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂ pressure.

  • Filter the reaction mixture to recover the CeO₂ catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the synthesized cyclic urea using NMR and mass spectrometry.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents & Solvents Apparatus Apparatus Setup Reagents->Apparatus Mixing Mixing Reactants & Catalyst Apparatus->Mixing Heating Heating & Stirring Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction / Filtration Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for intramolecular cyclization.

Palladium-Catalyzed Cyclization Mechanism

Palladium_Catalyzed_Mechanism Start Aryl-Urea Substrate + Pd(0)Ln OxAdd Oxidative Addition Start->OxAdd Intermediate1 Aryl-Pd(II)-Urea Complex OxAdd->Intermediate1 Coord Intramolecular Coordination Intermediate1->Coord Cyclization Nucleophilic Attack Coord->Cyclization Intermediate2 Palladacycle Intermediate Cyclization->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Cyclic Urea + Pd(0)Ln RedElim->Product RCM_Mechanism Catalyst Ru Catalyst ([Ru]=CHR) Cycloaddition1 [2+2] Cycloaddition Catalyst->Cycloaddition1 Substrate Diallyl Urea Derivative Substrate->Cycloaddition1 Metallacyclobutane1 Ruthenacyclobutane Intermediate Cycloaddition1->Metallacyclobutane1 Cycloreversion1 Retro [2+2] Cycloaddition Metallacyclobutane1->Cycloreversion1 Intermediate New Ru-Alkylidene Cycloreversion1->Intermediate Cycloaddition2 Intramolecular [2+2] Cycloaddition Intermediate->Cycloaddition2 Metallacyclobutane2 Bicyclic Ruthenacyclobutane Cycloaddition2->Metallacyclobutane2 Cycloreversion2 Retro [2+2] Cycloaddition Metallacyclobutane2->Cycloreversion2 Product Unsaturated Cyclic Urea Cycloreversion2->Product Catalyst_Regen Regenerated Catalyst ([Ru]=CH2) Cycloreversion2->Catalyst_Regen

References

Application Note: Analysis of Imidazolidinone Impurities by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazolidinone derivatives are crucial structural motifs in many pharmaceutical compounds. During the synthesis and storage of active pharmaceutical ingredients (APIs) containing this moiety, process-related and degradation impurities may arise. Regulatory bodies mandate the identification and quantification of such impurities to ensure the safety and efficacy of drug products. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of imidazolidinone impurities, exemplified by the determination of 1-Acetyl-2-imidazolidinone in a drug substance.[1][2] The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control.[1][2]

Experimental

A specific and sensitive RP-HPLC method was developed and validated for the quantitative analysis of 1-Acetyl-2-imidazolidinone.[1] The chromatographic separation was achieved on an Inertsil ODS-3V column (250 mm × 4.6 mm, 5 µm).[1] The mobile phase consisted of a gradient mixture of an aqueous buffer and an organic solvent.

Chromatographic Conditions

ParameterValue
Column Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)
Mobile Phase Water and Acetonitrile
Diluent Water: Acetonitrile (95:5 v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 215 nm[1]
Injection Volume 100 µL
Column Temperature Ambient

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]

Validation ParameterResult
Specificity The method demonstrated good separation of the impurity from the main compound and other potential degradants.
Linearity (Range) 0.16 - 1.04 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.7 ppm[1]
Limit of Quantification (LOQ) 8.2 ppm[1]
Precision (%RSD) System Precision: 0.21%[1]
Accuracy (% Recovery) 96.488% - 108.923%[2]
Robustness The method was found to be robust with small, deliberate variations in chromatographic conditions.

Protocol: Determination of 1-Acetyl-2-imidazolidinone Impurity

1. Objective

To quantify the 1-Acetyl-2-imidazolidinone impurity in a drug substance using a validated RP-HPLC method.

2. Materials and Reagents

  • 1-Acetyl-2-imidazolidinone reference standard

  • Drug substance sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Sonicator

  • HPLC system with UV detector (e.g., Waters HPLC System 2695 with a photodiode array detector 2996 or equivalent)[1]

  • Inertsil ODS-3V column (250 mm × 4.6 mm, 5 µm)[1]

3. Preparation of Solutions

  • Diluent: Prepare a mixture of Water and Acetonitrile in the ratio of 95:5 (v/v).

  • Standard Stock Solution: Accurately weigh about 10.4 mg of 1-Acetyl-2-imidazolidinone standard and transfer it to a 20 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and make up to volume with the diluent.[1]

  • Standard Solution (4.16 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent. Further dilute 1.0 mL of this solution to 25 mL with the diluent.[1]

  • Sample Solution (10000 µg/mL): Accurately weigh about 250 mg of the drug substance sample and transfer it to a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve completely, and make up to volume with the diluent.[1]

4. Chromatographic Procedure

  • Set up the HPLC system with the chromatographic conditions specified in the Application Note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., six times) to check for system suitability (precision). The %RSD of the peak area should be less than 2.0%.

  • Inject the Sample Solution.

  • Identify the 1-Acetyl-2-imidazolidinone peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak areas and calculate the amount of 1-Acetyl-2-imidazolidinone impurity in the sample.

5. Calculation

Calculate the percentage of 1-Acetyl-2-imidazolidinone impurity in the drug substance using the following formula:

Where:

  • Area_sample = Peak area of the impurity in the sample solution

  • Area_standard = Average peak area of the impurity in the standard solution

  • Conc_standard = Concentration of the standard solution (in µg/mL)

  • Conc_sample = Concentration of the sample solution (in µg/mL)

Visualizations

RP_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solution inject_standard Inject Standard (System Suitability) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase system_setup System Setup & Equilibration prep_mobile->system_setup inject_blank Inject Blank system_setup->inject_blank inject_blank->inject_standard inject_standard->inject_sample peak_integration Peak Identification & Integration inject_sample->peak_integration calculation Quantification of Impurity peak_integration->calculation final_report Final Report Generation calculation->final_report

Caption: Workflow for RP-HPLC analysis of imidazolidinone impurities.

References

Application Notes and Protocols for Safe Handling and Disposal of Chloroethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines for the safe handling, storage, and disposal of chloroethyl compounds in a laboratory setting. Adherence to these protocols is critical to minimize exposure risks and ensure a safe working environment. Chloroethyl compounds can be hazardous, and proper safety measures are paramount.

Hazard Identification and Risk Assessment

Chloroethyl compounds are a class of chemicals that can pose significant health risks, including irritation to the skin, eyes, and respiratory tract.[1] Some chloroethyl compounds may have flammable properties and can be reactive.[2][3] Before working with any specific chloroethyl compound, it is imperative to consult its Safety Data Sheet (SDS) for detailed hazard information. A thorough risk assessment should be conducted for any new procedure involving these compounds.

Safe Handling and Storage

Engineering Controls:

  • All work with chloroethyl compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]

  • An eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE):

  • Appropriate PPE must be worn at all times when handling chloroethyl compounds.[1] This includes, but is not limited to:

    • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[4][5]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[4][5] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling.[4]

    • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect the skin and clothing.[4][5]

    • Footwear: Closed-toe shoes made of a chemical-resistant material are mandatory.[5]

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors or dust.[2]

  • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[2][3]

  • Ground and bond containers when transferring materials to prevent static discharge.[3][6]

  • Keep containers tightly closed when not in use.[1][2][3]

Storage:

  • Store chloroethyl compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][7]

  • Containers should be clearly labeled with the chemical name and associated hazards.[1]

  • Store in a refrigerator or flammables cabinet if required.[2][3]

Quantitative Safety Data

The following table summarizes key safety parameters for representative chloroethyl compounds. Always refer to the specific SDS for the compound you are using.

Compound CAS Number Molecular Formula Boiling Point (°C) Flash Point (°C) Hazards
2-Chloroethyl ethyl sulfide693-07-2C4H9ClS156-15755Flammable, Irritant, Toxic
2-Chloroethyl isocyanate1943-83-5C3H4ClNO13456Flammable, Irritant, Lachrymator
1-(2-Chloroethyl)piperazine104-28-9C6H13ClN2224-22693Corrosive, Irritant
1-Chloro-2-(2-chloroethyl)benzene14337-23-2C8H8Cl2237-238110Irritant, Harmful
Experimental Protocol: Synthesis of a Hypothetical Compound Using a Chloroethyl Reagent

This protocol outlines a general procedure and should be adapted based on the specific reaction being performed.

Objective: To safely perform a nucleophilic substitution reaction using a chloroethyl-containing electrophile.

Materials:

  • Chloroethyl reagent (e.g., 1-bromo-2-chloroethane)

  • Nucleophile

  • Solvent

  • Appropriate workup and purification reagents

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Don all required PPE.

    • Set up the reaction apparatus within the fume hood.

  • Reaction Setup:

    • Under an inert atmosphere (if required), add the solvent and nucleophile to the reaction flask.

    • Slowly add the chloroethyl reagent to the reaction mixture. Monitor the reaction temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture using an appropriate reagent.

    • Perform the extraction and washing steps within the fume hood.

  • Purification:

    • Purify the product using the predetermined method (e.g., distillation, chromatography).

  • Waste Disposal:

    • Collect all liquid and solid waste containing the chloroethyl compound or its byproducts in a designated, labeled hazardous waste container.[1][5]

    • Contaminated materials such as gloves, pipette tips, and absorbent paper should also be disposed of as hazardous waste.[4][5]

    • Do not dispose of any chloroethyl-containing waste down the drain.[1][4]

Emergency Procedures

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2][8]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1][3] Do not use combustible materials like sawdust.[3]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[4][7]

  • Decontaminate: Clean the spill area thoroughly.[7]

  • Report: Report the spill to the appropriate safety personnel.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][9] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][10] Seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air.[2][10] If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[2][3] Seek immediate medical attention.[3]

Disposal Procedures

All chloroethyl compounds and contaminated materials must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1][4]

  • Segregation: Do not mix chloroethyl waste with other waste streams unless explicitly permitted.[1]

  • Containerization: Use a designated, chemically resistant, and sealable container for all chloroethyl waste.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][5]

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources.[1]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1] The preferred method of disposal for many chlorinated compounds is high-temperature incineration.[1]

Visualizations

Safe_Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of Chloroethyl Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment (Consult SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Transfer Transfer/Weigh Compound Fume_Hood->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware and Work Area Reaction->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Containerize Collect in Labeled Hazardous Waste Container Segregate_Waste->Containerize Store_Waste Store Waste in Designated Area Containerize->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for Safe Handling and Disposal.

Emergency_Exposure_Response Emergency Response for Chloroethyl Compound Exposure cluster_immediate_actions Immediate Actions cluster_decontamination Decontamination cluster_medical Medical Attention Exposure Exposure Occurs Alert Alert Others Nearby Exposure->Alert Remove_Source Remove from Exposure Source Alert->Remove_Source Remove_Clothing Remove Contaminated Clothing Remove_Source->Remove_Clothing Inhalation Inhalation: Move to Fresh Air Remove_Source->Inhalation if inhaled Skin_Contact Skin Contact: Flush with water for 15+ min Remove_Clothing->Skin_Contact if skin Eye_Contact Eye Contact: Flush with water for 15+ min Remove_Clothing->Eye_Contact if eyes Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Provide_SDS Provide SDS to Medical Personnel Seek_Medical->Provide_SDS

Caption: Emergency Exposure Response Protocol.

References

Scale-Up Synthesis of Imidazolidin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-2-ones are a pivotal class of five-membered nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and biologically active compounds. Their derivatives are integral to the structure of drugs such as the antibiotic linezolid, the anticonvulsant ethotoin, and are key intermediates in the synthesis of complex molecules like biotin (Vitamin B7).[1][2][3][4] The growing demand for these compounds in the pharmaceutical and chemical industries necessitates the development of robust, efficient, and scalable synthetic methodologies. This document provides detailed application notes and protocols for the scale-up synthesis of imidazolidin-2-one derivatives, focusing on methods amenable to gram-scale and beyond.

Synthetic Strategies for Scale-Up

Several synthetic routes to imidazolidin-2-ones have been developed, each with advantages and limitations regarding scalability, substrate scope, and reaction conditions. The most common industrial approaches involve the condensation of 1,2-diamines with a carbonyl source. More recent methods offer milder conditions and broader functional group tolerance, making them attractive for the synthesis of complex drug intermediates.

The primary methods suitable for scale-up include:

  • Direct Carbonylation of 1,2-Diamines: This is the most traditional and industrially practiced method, utilizing carbonylating agents like urea, phosgene derivatives (diphosgene, triphosgene), or carbon dioxide.[5][6] The reaction of ethylenediamine with urea or carbon dioxide is a common industrial process for producing the parent imidazolidin-2-one (ethyleneurea).[5][7]

  • Pseudo-Multicomponent One-Pot Synthesis: This approach combines multiple reaction steps in a single vessel, reducing workup and purification steps, which is highly advantageous for large-scale production. A notable example involves the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and cyclization.[8][9]

  • Base-Catalyzed Intramolecular Hydroamidation: This method is particularly useful for the synthesis of substituted imidazolidin-2-ones from readily available propargylic ureas under mild conditions, offering high yields and short reaction times.[10]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from selected scalable synthetic protocols for imidazolidin-2-one derivatives, allowing for easy comparison of their efficiencies.

ProtocolKey ReagentsSubstrate/Product ExampleScaleYield (%)Reaction TimeTemperature (°C)Reference
1. Charcoal-Promoted Carbonylation 1,2-Diaminopropane, Diphosgene, Activated Charcoal4-Methylimidazolidin-2-oneGram-scale892 h25[11]
2. Pseudo-Multicomponent Synthesis trans-(R,R)-1,2-Diaminocyclohexane, Benzaldehyde, NaBH4, CDI(4R,5R)-1,3-Dibenzyl-octahydro-1,3-benzodiazol-2-oneNot specified81Not specified40-70[8][9]
3. BEMP-Catalyzed Hydroamidation N-allyl-N'-phenylurea1-Phenyl-5-vinylimidazolidin-2-one0.4 mmol951 minRoom Temp.[10]
4. Industrial Urea Method (Patent) Ethylenediamine, UreaEthyleneurea (Imidazolidin-2-one)IndustrialHighNot specifiedHigh Temp.[5]
5. Industrial CO2 Method (Patent) Ethylenediamine, Carbon DioxideEthyleneurea (Imidazolidin-2-one)Industrial97Not specified100[5]

Experimental Protocols

Protocol 1: Gram-Scale Charcoal-Promoted Ring-Closing Carbonylation

This protocol is adapted from Alouane, N. et al., Synthesis, 2006 , 860-864.[11] It describes a practical and efficient method for the synthesis of imidazolidin-2-ones using diphosgene and activated charcoal.

Materials:

  • Appropriate 1,2-diamine (e.g., 1,2-diaminopropane)

  • Diphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Activated charcoal

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 1,2-diamine (1.0 eq.) and activated charcoal (10 wt %).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of diphosgene (0.5 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes. After the addition is complete, add triethylamine (2.2 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the charcoal, washing the filter cake with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often obtained in high purity. If necessary, purification can be achieved by recrystallization or column chromatography on silica gel.

Safety Precautions: Diphosgene is highly toxic and corrosive. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Pseudo-Multicomponent One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This protocol is based on the work of Hoyos-Orozco, C. et al., Molecules, 2025 , 30, 1415.[8][9] This method is advantageous for creating libraries of compounds and is amenable to scale-up due to its one-pot nature and the use of 1,1'-Carbonyldiimidazole (CDI), which produces benign byproducts.[8]

Materials:

  • trans-(R,R)-1,2-Diaminocyclohexane (or other suitable 1,2-diamine)

  • Aromatic aldehyde (e.g., benzaldehyde) (2.0 eq.)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 eq.)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve the 1,2-diamine (1.0 eq.) and the aromatic aldehyde (2.0 eq.) in methanol. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (2.0 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Exchange and Cyclization: Filter and concentrate the organic phase under reduced pressure. Dissolve the resulting crude diamine in dichloromethane. Add CDI (1.2 eq.) and stir the reaction mixture at 40 °C. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the desired 1,3-disubstituted imidazolidin-2-one.

Protocol 3: BEMP-Catalyzed Intramolecular Hydroamidation of a Propargylic Urea

This protocol is adapted from Casnati, A. et al., J. Org. Chem., 2019 , 84, 3477-3490.[10] This method utilizes a strong, non-ionic base catalyst for the rapid and efficient cyclization of propargylic ureas at room temperature.

Materials:

  • Substituted propargylic urea (1.0 eq.)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol %)

  • Acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a test tube or round-bottom flask equipped with a magnetic stir bar, dissolve the propargylic urea (1.0 eq.) in acetonitrile.

  • Catalyst Addition: Add BEMP (5 mol %) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in as little as 1 minute. Monitor the reaction progress by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to obtain the pure imidazolidin-2-one derivative.

Visualizations

Signaling Pathways and Experimental Workflows

G General Synthetic Pathways to Imidazolidin-2-ones cluster_0 Direct Carbonylation cluster_1 Pseudo-Multicomponent Synthesis cluster_2 Intramolecular Hydroamidation a 1,2-Diamine c Imidazolidin-2-one a->c + Carbonyl Source High Temp/Pressure or Catalyst b Carbonyl Source (Urea, CO2, Phosgene derivatives) d 1,2-Diamine + Aldehyde e Schiff Base d->e Condensation f Reduced Diamine Intermediate e->f Reduction (e.g., NaBH4) g 1,3-Disubstituted Imidazolidin-2-one f->g Cyclization (e.g., CDI) h Propargylic Urea i Imidazolidin-2-one Derivative h->i Base Catalyst (e.g., BEMP) G Experimental Workflow for Protocol 2 start Start step1 Dissolve Diamine and Aldehyde in MeOH start->step1 step2 Stir at RT for 2h (Schiff Base Formation) step1->step2 step3 Cool to 0°C, Add NaBH4 (Reduction) step2->step3 step4 Stir and Warm to RT step3->step4 step5 Quench with NH4Cl (aq) step4->step5 step6 Extract with DCM step5->step6 step7 Dry and Concentrate step6->step7 step8 Dissolve in DCM, Add CDI (Cyclization) step7->step8 step9 Heat to 40°C step8->step9 step10 Aqueous Work-up step9->step10 step11 Dry and Concentrate step10->step11 step12 Purify by Column Chromatography step11->step12 end Final Product step12->end

References

Application Notes and Protocols: Synthesis of Chloroethylnitrosourea (CENU) Anticancer Agents from 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)imidazolidin-2-one is a valuable starting material for the synthesis of potent anticancer agents, particularly those belonging to the chloroethylnitrosourea (CENU) class. CENUs, such as Carmustine (BCNU) and Lomustine (CCNU), are alkylating agents used in the treatment of various malignancies, including brain tumors, lymphomas, and multiple myeloma.[1][2] Their therapeutic effect stems from their ability to induce DNA damage in cancer cells, leading to apoptosis.[3] This document provides detailed protocols for the synthesis of a BCNU analog from this compound, quantitative data on the activity of related compounds, and a visualization of the relevant signaling pathway.

Data Presentation

The following table summarizes the cytotoxicity of Carmustine (BCNU), a structurally similar and well-characterized chloroethylnitrosourea, against various cancer cell lines. This data is representative of the expected activity of CENU compounds synthesized from this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Carmustine (BCNU)L1210LeukemiaNot specified, but cytotoxic[4]
Carmustine (BCNU)Rat Hepatocytes (hypoxic)Liver~50-100
Carmustine (BCNU)A549Lung Adenocarcinoma41 ± 4
Carmustine (BCNU)MCF-7Breast Adenocarcinoma~38-95[5]
Carmustine (BCNU)NIH3T3Mouse Embryonic Fibroblast (non-cancerous)63 ± 4[5]
Carmustine (BCNU)HEK293THuman Embryonic Kidney (non-tumorigenic)83 ± 2[5]

Experimental Protocols

The synthesis of a BCNU analog from this compound is a two-step process involving the hydrolysis of the imidazolidin-2-one ring followed by nitrosation of the resulting urea.

Step 1: Acid-Catalyzed Hydrolysis of this compound to N-(2-chloroethyl)-N'-ethylurea

This protocol is adapted from the general principles of acid-catalyzed hydrolysis of cyclic ureas.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 50 mL of 2 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with 2 M sodium hydroxide solution until a pH of 7 is reached.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-(2-chloroethyl)-N'-ethylurea.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Nitrosation of N-(2-chloroethyl)-N'-ethylurea to yield N-(2-chloroethyl)-N'-ethyl-N-nitrosourea

This protocol is adapted from established methods for the nitrosation of urea derivatives.

Materials:

  • N-(2-chloroethyl)-N'-ethylurea (from Step 1)

  • Formic acid, 98-100%

  • Sodium nitrite (NaNO₂)

  • Ice-water bath

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-(2-chloroethyl)-N'-ethylurea (5 mmol) in 20 mL of formic acid in a flask and cool the solution to 0°C in an ice-water bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite (6 mmol in 10 mL of water) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-chloroethyl)-N'-ethyl-N-nitrosourea product. The product is often a pale yellow oil or solid and should be handled with care due to its potential toxicity and instability.

Visualizations

Logical Workflow for the Synthesis of N-(2-chloroethyl)-N'-ethyl-N-nitrosourea

G Synthesis Workflow A This compound B Acid-Catalyzed Hydrolysis (HCl, Reflux) A->B Step 1 C N-(2-chloroethyl)-N'-ethylurea B->C D Nitrosation (NaNO2, HCOOH, 0°C) C->D Step 2 E N-(2-chloroethyl)-N'-ethyl-N-nitrosourea (BCNU Analog) D->E

Caption: Synthetic route from this compound to a BCNU analog.

Signaling Pathway of Chloroethylnitrosourea (CENU) Anticancer Activity

G Mechanism of Action of CENUs cluster_0 Cellular Environment cluster_1 DNA Damage Pathway cluster_2 Protein Modification Pathway CENU Chloroethylnitrosourea (CENU) Decomposition Spontaneous Decomposition CENU->Decomposition Chloroethyldiazonium Chloroethyldiazonium Ion Decomposition->Chloroethyldiazonium Isocyanate Isocyanate Species Decomposition->Isocyanate Alkylation DNA Alkylation (O6-guanine) Chloroethyldiazonium->Alkylation Carbamoylation Carbamoylation of Lysine Residues Isocyanate->Carbamoylation DNA Nuclear DNA DNA->Alkylation Crosslinking Interstrand Cross-linking Alkylation->Crosslinking ReplicationBlock Replication & Transcription Block Crosslinking->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis Proteins Cellular Proteins (e.g., DNA repair enzymes) Proteins->Carbamoylation InactivatedEnzymes Inactivated Repair Enzymes Carbamoylation->InactivatedEnzymes InactivatedEnzymes->Apoptosis

Caption: CENUs induce cancer cell death via DNA alkylation and protein carbamoylation.

References

Catalytic Routes to Imidazolidin-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolidin-2-ones are a pivotal structural motif in a vast array of pharmaceuticals, natural products, and chiral auxiliaries. The development of efficient and sustainable catalytic methods for their synthesis is a significant focus in modern organic chemistry. This document provides detailed application notes and experimental protocols for key catalytic strategies, enabling researchers to select and implement the most suitable method for their specific needs.

Introduction to Catalytic Strategies

The synthesis of imidazolidin-2-ones has evolved from classical methods, often requiring harsh reagents like phosgene, to more elegant and atom-economical catalytic approaches. These modern methods offer advantages in terms of efficiency, selectivity, and functional group tolerance. The primary catalytic strategies can be broadly categorized as:

  • Transition-Metal-Catalyzed Carbonylative Cyclizations: These methods directly incorporate a carbonyl group into a 1,2-diamine precursor or a related derivative using catalysts based on palladium, selenium, or cerium. Carbon monoxide (CO) and carbon dioxide (CO2) are increasingly used as green carbonyl sources.

  • Catalytic Diamination of Unsaturated Systems: This powerful strategy involves the cyclization of urea-tethered alkenes, allenes, or alkynes. Transition metals such as palladium, gold, and copper are frequently employed to facilitate this transformation, often with high stereocontrol.

  • Organocatalytic Cyclizations: Emerging as a sustainable alternative, organocatalysis utilizes small organic molecules to promote the formation of the imidazolidin-2-one ring. These methods often proceed under mild conditions and avoid the use of toxic or expensive metals.

  • Catalytic Ring Expansion of Aziridines: This approach involves the reaction of activated aziridines with isocyanates, typically catalyzed by palladium complexes, to afford substituted imidazolidin-2-ones.

This document will focus on providing detailed protocols for representative examples from the most impactful of these categories.

Comparative Data of Catalytic Methods

The following tables summarize quantitative data for the catalytic methods detailed in the protocols below, allowing for a direct comparison of their key parameters.

Table 1: Palladium-Catalyzed Carboamination of N-Allylureas

EntryAryl BromideN-Allylurea SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromobenzonitrileN-allyl-N'-benzylurea1 mol% Pd₂(dba)₃, 2 mol% Xantphos1.2 equiv NaOtBuToluene1100.5-895[1]
24-BromoacetophenoneN-allyl-N'-benzylurea1 mol% Pd₂(dba)₃, 2 mol% Xantphos1.2 equiv NaOtBuToluene1100.5-892[1]
32-BromotolueneN-allyl-N'-benzylurea1 mol% Pd₂(dba)₃, 2 mol% Xantphos1.2 equiv NaOtBuToluene1100.5-885[1]
44-BromoanisoleN-allyl-N'-benzylurea1 mol% Pd₂(dba)₃, 2 mol% Xantphos1.2 equiv NaOtBuToluene1100.5-835[1]

Table 2: Organocatalytic Intramolecular Hydroamidation of Propargylic Ureas

EntryPropargylic Urea SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)TimeYield (%)Ref.
1N-(1,1-dimethylprop-2-yn-1-yl)-N'-phenylureaBEMP5CH₃CNRT1 min>99[2]
2N-(1-ethynylcyclohexyl)-N'-phenylureaBEMP5CH₃CNRT1 min>99[2]
3N-phenyl-N'-(1-phenylprop-2-yn-1-yl)ureaBEMP5CH₃CNRT10 min98[2]
4N-(4-chlorophenyl)-N'-(1,1-dimethylprop-2-yn-1-yl)ureaBEMP5CH₃CNRT1 min>99[2]

Table 3: Gold-Catalyzed Intramolecular Dihydroamination of Allenes

EntryAllenyl Urea SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric Purity (%)Ref.
1N-δ-allenyl urea5 mol% (IPr)AuCl, 5 mol% AgPF₆CH₂Cl₂RT293≥98[3][4]
2N-γ-allenyl urea10 mol% (Ph₃P)AuCl, 50 mol% AgPF₆Toluene1209686≥98[3]

Table 4: Cerium Oxide-Catalyzed Synthesis from Ethylenediamine Carbamate

EntrySubstrateCatalystSolventTemp (°C)Time (h)PressureYield (%)Ref.
1Ethylenediamine Carbamate (EDA-CA)CeO₂2-Propanol140241 MPa Ar83[5][6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carboamination of N-Allylureas

This protocol describes the synthesis of 4-substituted imidazolidin-2-ones from N-allylureas and aryl bromides.[1][7] The reaction proceeds via a palladium-catalyzed carboamination, forming a C-C and a C-N bond in a single step.[8]

Materials:

  • N-allylurea substrate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • The tube is sealed with a septum, evacuated, and backfilled with argon.

  • Add the N-allylurea substrate and the aryl bromide, followed by anhydrous toluene (to achieve a concentration of 0.17–0.25 M).

  • The reaction mixture is stirred and heated to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times are typically between 30 minutes and 8 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired imidazolidin-2-one.

Protocol 2: Organocatalytic Intramolecular Hydroamidation of Propargylic Ureas

This protocol details a highly efficient and rapid synthesis of imidazolidin-2-ones via an organocatalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions.[2][9]

Materials:

  • Propargylic urea (0.4 mmol)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%)

  • Acetonitrile (CH₃CN) (4 mL)

Procedure:

  • In a test tube equipped with a magnetic stir bar, dissolve the propargylic urea in acetonitrile.

  • Add BEMP (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically very fast (1-10 minutes) and can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

One-Pot Variation: This method can also be performed as a one-pot synthesis starting from a propargylic amine and an isocyanate.[2]

Protocol 3: Gold(I)-Catalyzed Intramolecular Dihydroamination of Allenes

This protocol describes the diastereoselective synthesis of bicyclic imidazolidin-2-ones from N-allenyl ureas catalyzed by a gold(I) complex.[3][4][10]

Materials for N-δ-allenyl ureas:

  • N-δ-allenyl urea substrate

  • [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride ((IPr)AuCl) (5 mol%)

  • Silver hexafluorophosphate (AgPF₆) (5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure for N-δ-allenyl ureas:

  • To a solution of the N-δ-allenyl urea in dichloromethane at room temperature, add (IPr)AuCl and AgPF₆.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography on silica gel.

Materials for N-γ-allenyl ureas:

  • N-γ-allenyl urea substrate

  • (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) (10 mol%)

  • Silver hexafluorophosphate (AgPF₆) (50 mol%)

  • Anhydrous toluene

Procedure for N-γ-allenyl ureas:

  • In a sealed tube, combine the N-γ-allenyl urea, (Ph₃P)AuCl, and AgPF₆ in toluene.

  • Heat the mixture to 120 °C for 96 hours.

  • After cooling, concentrate the reaction mixture and purify by flash chromatography on silica gel.

Protocol 4: Cerium Oxide-Catalyzed Synthesis of 2-Imidazolidinone

This protocol outlines a heterogeneous catalytic method for the synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA) using a reusable cerium oxide catalyst.[5][6][11]

Materials:

  • Ethylenediamine carbamate (EDA-CA)

  • Cerium(IV) oxide (CeO₂)

  • 2-Propanol

Procedure:

  • In a high-pressure reactor, place EDA-CA, CeO₂, and 2-propanol.

  • Seal the reactor and purge with argon.

  • Pressurize the reactor with argon to 1 MPa.

  • Heat the reaction mixture to 140 °C with stirring for 24 hours.

  • After cooling the reactor to room temperature, vent the pressure.

  • The solid catalyst can be recovered by filtration.

  • The filtrate is concentrated, and the product can be purified by crystallization or chromatography.

Visualizations

Catalytic_Cycle_Pd_Carboamination Pd0 Pd(0) PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition ArX Ar-X PdII_Amido Ar-Pd(II)-N(R)CONHR' PdII_ArX->PdII_Amido + Urea - HX Urea N-Allylurea + Base PdII_Amido->Pd0 Reductive Elimination Product Imidazolidin-2-one PdII_Amido->Product Intramolecular Carboamination

Caption: Palladium-catalyzed carboamination cycle.

Organocatalytic_Hydroamidation cluster_0 Reaction Pathway cluster_1 Catalyst PropargylUrea Propargylic Urea DeprotonatedUrea Deprotonated Urea PropargylUrea->DeprotonatedUrea BEMP (Base) Imidazolidinone Imidazolidin-2-one DeprotonatedUrea->Imidazolidinone 5-exo-dig Cyclization BEMP BEMP

Caption: Organocatalytic intramolecular hydroamidation.

Gold_Catalyzed_Allene_Cyclization AlleneUrea N-Allenyl Urea Au_pi_complex Au(I)-Allene π-complex AlleneUrea->Au_pi_complex + [Au(I)]+ Cyclization Intramolecular Nucleophilic Attack Au_pi_complex->Cyclization Hydroamination Protodeauration Cyclization->Hydroamination Hydroamination->Au_pi_complex Regenerates Catalyst Product Bicyclic Imidazolidin-2-one Hydroamination->Product

Caption: Gold-catalyzed allene dihydroamination pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(2-Chloroethyl)imidazolidin-2-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during this synthesis.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems that may arise during the synthesis of this compound.

Q1: The yield of the final product is consistently low. What are the potential causes and solutions?

A1: Low yield can be attributed to several factors throughout the synthetic process. A common two-step approach involves the formation of a urea intermediate followed by cyclization. Issues can arise in either step.

  • Inefficient Urea Formation: The initial reaction between the amine precursor and 2-chloroethyl isocyanate may be incomplete.

    • Solution: Ensure the reaction is carried out under anhydrous conditions, as isocyanates are sensitive to moisture. The use of a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine.

  • Poor Cyclization: The subsequent base-mediated cyclization of the urea intermediate might be inefficient.

    • Solution: The choice of base and solvent is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective. The reaction may require heating (reflux) to proceed to completion. Again, TLC monitoring is crucial to determine the optimal reaction time.

  • Side Reactions: The presence of the chloroethyl group can lead to unwanted side reactions, such as polymerization or intermolecular reactions, especially at elevated temperatures.

    • Solution: Maintain strict temperature control throughout the reaction. A gradual increase in temperature during the cyclization step might be beneficial. The use of a higher dilution may also minimize intermolecular side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these impurities and how can I minimize them?

A2: The formation of multiple byproducts is a common issue.

  • Unreacted Starting Materials: Incomplete reaction is a likely cause.

    • Solution: Increase the reaction time or temperature as appropriate for each step. Ensure the stoichiometry of the reactants is correct.

  • Dimerization/Polymerization: As mentioned, the reactive nature of the starting materials and product can lead to oligomers.

    • Solution: Use high-dilution conditions. Add reagents slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Hydrolysis of Isocyanate: If moisture is present, 2-chloroethyl isocyanate can hydrolyze to the corresponding amine, which can then lead to the formation of undesired ureas.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: The purification of the final product by column chromatography is difficult and results in a low recovery rate. What can I do?

A3: Purification can be challenging due to the polarity of the product and potential impurities with similar retention factors.

  • Optimize Chromatography Conditions:

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or acetone) can improve separation. The use of a small percentage of triethylamine in the eluent can help to reduce tailing of the product on the silica gel.

  • Alternative Purification Methods:

    • Solution: Recrystallization can be an effective alternative to chromatography if a suitable solvent is found. Try solvents of varying polarities, such as ethyl acetate, isopropanol, or mixtures thereof.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is a two-step synthesis. The first step involves the reaction of an appropriate N-substituted ethylenediamine derivative with 2-chloroethyl isocyanate to form a urea intermediate. The second step is an intramolecular cyclization of this urea, typically promoted by a base, to yield the desired this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).

Q3: What are the key safety precautions I should take during this synthesis?

A3: 2-Chloroethyl isocyanate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive and a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride, which can be used in related syntheses, is also highly corrosive and reacts violently with water. Handle strong bases like sodium hydride with caution as they are flammable and react with moisture.

Data Presentation

The following tables provide illustrative data on how reaction conditions can be optimized to improve the yield of this compound. This data is hypothetical and intended for demonstration purposes.

Table 1: Optimization of Urea Formation Step

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane0 to rt275
2Tetrahydrofuran0 to rt282
3Acetonitrile0 to rt268
4Tetrahydrofuranrt488

Table 2: Optimization of Cyclization Step

EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaH (1.1)THFrt665
2NaH (1.1)THF65 (reflux)485
3KHMDS (1.1)THF0 to rt478
4t-BuOK (1.1)t-BuOH82 (reflux)381

Experimental Protocols

Protocol 1: Synthesis of N-(2-aminoethyl)-N'-(2-chloroethyl)urea (Intermediate)

  • To a solution of N-ethylethylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere at 0 °C, add 2-chloroethyl isocyanate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Remove the solvent under reduced pressure to obtain the crude urea intermediate, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere, add a solution of the crude N-(2-aminoethyl)-N'-(2-chloroethyl)urea (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization cluster_purification Workup & Purification start N-substituted ethylenediamine reaction1 Reaction @ 0°C to RT start->reaction1 reagent1 2-Chloroethyl isocyanate reagent1->reaction1 solvent1 Anhydrous THF solvent1->reaction1 product1 Urea Intermediate reagent2 Base (e.g., NaH) reaction2 Reaction @ Reflux product1->reaction2 reaction1->product1 reagent2->reaction2 solvent2 Anhydrous THF solvent2->reaction2 product2 1-(2-Chloroethyl) imidazolidin-2-one workup Aqueous Workup reaction2->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield cluster_check Initial Checks cluster_urea Troubleshooting Urea Formation cluster_cyclization Troubleshooting Cyclization cluster_side_reactions Addressing Side Reactions start Low Yield of This compound check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions urea_issue Incomplete Urea Formation? check_conditions->urea_issue urea_solution1 Increase Reaction Time urea_issue->urea_solution1 Yes urea_solution2 Ensure Stoichiometry urea_issue->urea_solution2 Yes cyclization_issue Inefficient Cyclization? urea_issue->cyclization_issue No cyclization_solution1 Stronger Base cyclization_issue->cyclization_solution1 Yes cyclization_solution2 Increase Temperature cyclization_issue->cyclization_solution2 Yes cyclization_solution3 Change Solvent cyclization_issue->cyclization_solution3 Yes side_reaction_issue Evidence of Polymerization? cyclization_issue->side_reaction_issue No side_reaction_solution1 Use High Dilution side_reaction_issue->side_reaction_solution1 Yes side_reaction_solution2 Slow Reagent Addition side_reaction_issue->side_reaction_solution2 Yes

Caption: Troubleshooting logic for improving product yield.

Side reactions and byproducts in the synthesis of imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazolidin-2-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am getting a very low yield in my synthesis of imidazolidin-2-one from a 1,2-diamine and urea. What are the common causes and how can I improve it?

Answer:

Low yields in the condensation of 1,2-diamines with urea are a frequent issue. The primary causes often revolve around reaction equilibrium, temperature control, and the effective removal of byproducts.

Possible Causes & Solutions:

  • Incomplete Reaction/Equilibrium: The reaction between a diamine and urea to form an imidazolidin-2-one is a condensation reaction that releases ammonia. If ammonia is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.

    • Solution: Conduct the reaction in an open system or under a gentle stream of inert gas (e.g., nitrogen or argon) to facilitate the removal of ammonia.[1] For higher boiling point solvents, a Dean-Stark trap can be effective.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote the formation of side products and potentially lead to polymerization.

    • Solution: The optimal temperature is substrate-dependent. For the reaction of ethylenediamine with urea, temperatures around 100-130°C are often employed. It is advisable to perform small-scale optimizations to find the ideal temperature for your specific substrates.

  • Formation of Linear Polymeric Byproducts: A significant side reaction is the formation of linear polyureas or oligomers, which can be difficult to separate from the desired product and will lower the overall yield of the cyclic product.[2]

    • Solution: Using a slight excess of the diamine can sometimes favor the intramolecular cyclization over intermolecular polymerization. Additionally, high-dilution conditions can also promote the formation of the cyclic product.

  • Steric Hindrance: Bulky substituents on the diamine backbone can sterically hinder the intramolecular cyclization, leading to lower yields.[3]

    • Solution: For sterically hindered substrates, longer reaction times or the use of a more effective catalyst may be necessary. Alternative synthetic routes, such as those employing phosgene equivalents under milder conditions, might also be considered.[4][5]

Question 2: My final product is contaminated with a significant amount of a water-soluble impurity. How do I identify and remove it?

Answer:

A common water-soluble byproduct in the synthesis of imidazolidin-2-ones from diamines and urea is the linear urea adduct, N,N'-bis(aminoalkyl)urea.

Identification and Removal:

  • Identification: This byproduct can often be identified by NMR spectroscopy. In the ¹H NMR spectrum, you will observe characteristic signals for the alkyl chain of the diamine, but the molecule will be symmetrical. Mass spectrometry can also confirm the presence of a product with a molecular weight corresponding to two diamine molecules plus a carbonyl group, minus two molecules of ammonia.

  • Removal:

    • Recrystallization: Imidazolidin-2-ones are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/heptane mixtures) can be a very effective method for removing the more soluble linear byproducts.

    • Column Chromatography: For less crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[4]

    • Acid-Base Extraction: If the linear byproduct has free amine groups, an acid-base extraction workup can be employed. The desired imidazolidin-2-one is typically much less basic than the linear byproduct containing free amino groups.

Question 3: I am observing the formation of multiple products in my reaction, leading to a complex mixture. What are the likely side reactions?

Answer:

The formation of multiple products can arise from several side reactions, particularly when using substituted diamines or under harsh reaction conditions.

Common Side Reactions:

  • Formation of Tetrahydropyrimidines: When using secondary diamines, a competing reaction can lead to the formation of tetrahydropyrimidine derivatives.[6]

  • Regioisomer Formation: In the synthesis of substituted imidazolidin-2-ones, the reaction can sometimes yield a mixture of 4- and 5-substituted regioisomers. The regioselectivity can be influenced by the catalyst and reaction conditions.[7]

  • Over-alkylation or N-alkylation: If alkylating agents are used in subsequent steps, there is a risk of N-alkylation at both nitrogen atoms of the imidazolidin-2-one ring if not properly controlled.

  • Decomposition of Starting Materials or Product: At excessively high temperatures, the starting materials or the product itself may decompose, leading to a complex mixture of byproducts.

To mitigate these side reactions, careful control of reaction temperature, stoichiometry, and the choice of catalyst is crucial.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of imidazolidin-2-ones.

Table 1: Effect of Temperature on the Yield of 2-Imidazolidinone from Ethylenediamine Carbamate

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
100246055
120248580
140249583
160249870

Data synthesized from trends described in the literature. Actual results may vary based on specific reaction conditions.

Table 2: Influence of Catalyst on the Synthesis of Imidazolidin-2-ones

CatalystReactionConditionsYield (%)Reference
CeO₂Ethylenediamine + CO₂140°C, 24h83[7]
Pd(OAc)₂/dppfN-allylurea + Aryl bromide100°C, 12h75-95Fictionalized Data
BEMPIntramolecular hydroamidation of propargylic ureasRoom Temp, 1-16hup to 97[4]
None (Thermal)Ethylenediamine + Urea120°C, 8h60-70Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of 2-Imidazolidinone from Ethylenediamine and Urea

  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagents:

    • Ethylenediamine (60.1 g, 1.0 mol)

    • Urea (60.06 g, 1.0 mol)

    • Toluene (100 mL)

  • Procedure:

    • To the flask, add ethylenediamine and urea.

    • Slowly heat the mixture with stirring. Ammonia evolution will begin at around 100°C.

    • Maintain the reaction temperature at 120-130°C for 2 hours.

    • After 2 hours, raise the temperature to 180-200°C to distill off any unreacted ethylenediamine.

    • Cool the reaction mixture to 100°C and add 100 mL of hot ethanol to dissolve the product.

    • Filter the hot solution to remove any insoluble polymeric byproducts.

    • Allow the filtrate to cool to room temperature, then cool in an ice bath to crystallize the product.

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

  • Expected Yield: 60-70%

  • Characterization: The product can be characterized by melting point (131-133°C) and NMR spectroscopy.

Protocol 2: Purification of Imidazolidin-2-ones by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient eluent system is often effective. Start with a non-polar solvent system (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.

    • Begin eluting with the mobile phase, starting with the lowest polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

reaction_pathway General Synthesis of Imidazolidin-2-one cluster_reactants Reactants cluster_products Products Diamine 1,2-Diamine Intermediate Linear Adduct (Intermediate) Diamine->Intermediate + Urea - NH3 Urea Urea Urea->Intermediate Imidazolidinone Imidazolidin-2-one Ammonia Ammonia (byproduct) Intermediate->Imidazolidinone Intramolecular Cyclization - NH3 SideProduct Polymeric Byproducts Intermediate->SideProduct Intermolecular Reaction

Caption: Reaction pathway for imidazolidin-2-one synthesis.

troubleshooting_workflow Troubleshooting Low Yield Start Low Yield Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Check_NH3 Is Ammonia Removal Efficient? Check_Temp->Check_NH3 Yes Adjust_Temp Optimize Temperature (e.g., 100-130°C) Check_Temp->Adjust_Temp No Check_Purity Is Starting Material Pure? Check_NH3->Check_Purity Yes Improve_NH3 Use Inert Gas Stream or Open System Check_NH3->Improve_NH3 No Purify_Reactants Purify Diamine and Urea Check_Purity->Purify_Reactants No Success Yield Improved Check_Purity->Success Yes Adjust_Temp->Success Improve_NH3->Success Purify_Reactants->Success

Caption: A logical workflow for troubleshooting low yields.

References

Purification techniques for 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a heterocyclic building block used in organic synthesis.[1][2] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 2387-20-4[1][3]
Molecular Formula C₅H₉ClN₂O[3][4]
Molecular Weight 148.59 g/mol [3][4]
Appearance White to yellow-brown solid[5]
Typical Purity 95% to ≥98%[1][6]
Storage Sealed in a dry environment at room temperature.[5]

Q2: What are the common methods for purifying crude this compound?

A2: The primary methods for purifying this compound and related compounds are recrystallization and chromatography. Recrystallization is often sufficient for removing baseline impurities.[7] For higher purity requirements or to remove closely related impurities, High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Q3: Which solvents are suitable for the recrystallization of imidazolidin-2-one derivatives?

A3: Based on procedures for analogous compounds, suitable solvents for recrystallization include diethyl ether and chloroform.[7] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures. Experimental screening for the optimal solvent or solvent system is recommended.

Q4: Is there an established analytical method to check the purity of this compound?

A4: Yes, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for analysis.[3] This method is also scalable for preparative separation to isolate impurities.[3]

Troubleshooting Guides

Problem 1: My purified this compound is still yellow or off-white after a single recrystallization.

  • Cause: This discoloration is likely due to persistent colored impurities that were not fully removed. The compound itself is described as a white to yellow-brown solid, so a slight tint may be acceptable depending on the required purity.[5]

  • Solution 1: Activated Carbon Treatment. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the carbon. The colored impurities will adsorb to the carbon, yielding a colorless solution that can then be cooled to form purer, colorless crystals.

  • Solution 2: Second Recrystallization. Perform a second recrystallization using a different solvent system. Sometimes, impurities that are co-soluble in one solvent are less soluble in another.

  • Solution 3: Column Chromatography. If discoloration persists, silica gel column chromatography may be necessary to separate the target compound from the colored impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a common starting point.

Problem 2: I am experiencing low recovery after recrystallization.

  • Cause: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

  • Solution: See the troubleshooting workflow below for a step-by-step guide to diagnosing and solving this issue.

G start Low Recovery After Recrystallization q1 Was the minimum amount of hot solvent used? start->q1 sol1 Reduce solvent volume. Concentrate filtrate to recover more product. q1->sol1 No q2 Did crystals form during hot filtration? q1->q2 Yes end Problem Solved sol1->end sol2 Pre-heat the funnel. Use a fluted filter paper for faster filtration. Add a small amount of extra hot solvent before filtering. q2->sol2 Yes q3 Is the filtrate still saturated? q2->q3 No sol2->end sol3 Cool the filtrate for a longer period or at a lower temperature (ice bath). Try to induce crystallization by scratching the flask or adding a seed crystal. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting low recrystallization recovery.

Problem 3: My NMR/LC-MS analysis shows persistent impurities even after purification.

  • Cause: The impurities may have very similar polarity and solubility to the desired product, making them difficult to remove by recrystallization alone.

  • Solution: Preparative HPLC. For high-purity requirements, preparative reverse-phase HPLC is an effective technique.[3] This method offers higher resolution than standard column chromatography and can separate closely related compounds.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent (e.g., diethyl ether, chloroform) by testing the solubility of a small amount of crude product.[7] The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve it at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: HPLC Analysis and Purification

This protocol is based on a method for analyzing this compound which is scalable for purification.[3]

  • Column: Newcrom R1 reverse-phase column or equivalent.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. For standard analysis, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[3]

  • Detection: UV detector (wavelength to be determined based on the compound's UV absorbance) or MS.

  • Procedure:

    • Dissolve a small sample of the compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Develop a gradient method (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time) to find the optimal separation conditions.

    • For preparative work, scale up the injection volume and collect the fraction corresponding to the main product peak.

    • Remove the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

G start Crude Product recryst Recrystallization start->recryst purity_check1 Check Purity (TLC, HPLC, NMR) recryst->purity_check1 end Pure Product (>98%) purity_check1->end Purity OK chrom Preparative HPLC / Column Chromatography purity_check1->chrom Purity Not OK purity_check2 Check Purity chrom->purity_check2 purity_check2->end Purity OK purity_check2->chrom Repeat

Caption: General purification workflow for the target compound.

References

Stability issues and degradation pathways of 1-(2-Chloroethyl)imidazolidin-2-one under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(2-Chloroethyl)imidazolidin-2-one under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions. The primary points of instability are the chloroethyl side chain and the imidazolidinone ring. The chloroethyl group is prone to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine atom with a hydroxyl group. The imidazolidinone ring, being a cyclic urea, can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Q2: What are the likely degradation products of this compound under hydrolytic conditions?

A2: Under aqueous conditions, particularly with acid or base catalysis, the most probable degradation product is 1-(2-Hydroxyethyl)imidazolidin-2-one, formed through the hydrolysis of the C-Cl bond. Under more forceful hydrolytic conditions, the imidazolidinone ring itself may open to yield derivatives of ethylenediamine.

Q3: How does this compound behave under oxidative stress?

A3: The molecule does not contain functional groups that are highly susceptible to oxidation, such as aldehydes or phenols. However, forced oxidative conditions, for instance, using strong oxidizing agents like hydrogen peroxide, could potentially lead to the formation of N-oxides or other minor oxidation products. The extent of degradation under oxidative stress is generally expected to be less significant compared to hydrolysis.

Q4: Is this compound sensitive to light (photostability)?

A4: While there are no specific photostability data available for this compound, molecules with similar structures are not typically highly photolabile. However, as part of a comprehensive stability study, photostability testing according to ICH Q1B guidelines is recommended.[1] This involves exposing the compound to a combination of visible and UV light.

Q5: What are the expected outcomes of thermal stress on this compound?

A5: In the solid state, this compound is expected to be relatively stable at elevated temperatures below its melting point. In solution, high temperatures will accelerate hydrolytic degradation. At very high temperatures, pyrolysis may occur, leading to more complex degradation products.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Elevate the temperature of the reaction.

    • Extend the duration of the stress exposure.

    • Ensure proper mixing of the sample with the stressor.

    • For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.[1]

Issue 2: The compound degrades too quickly, leading to multiple, complex degradation products.

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor.

    • Lower the reaction temperature.

    • Decrease the exposure time and sample at more frequent intervals.

    • The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are observed.[2]

Issue 3: Poor peak shape or resolution in the HPLC analysis of stressed samples.

  • Possible Cause: Co-elution of the parent compound with degradation products or matrix effects.

  • Troubleshooting Steps:

    • Modify the HPLC method, such as changing the mobile phase composition, gradient profile, or column chemistry.

    • Adjust the pH of the mobile phase to alter the ionization and retention of the analytes.

    • If using a complex matrix (e.g., in a formulated product), analyze a placebo sample under the same stress conditions to identify any peaks originating from the excipients.[2]

Issue 4: Unidentified peaks are observed in the chromatogram.

  • Possible Cause: Formation of unexpected degradation products.

  • Troubleshooting Steps:

    • Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures.

    • Consider potential secondary degradation pathways or interactions with excipients if in a formulation.

    • Review the literature for degradation pathways of analogous structures.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Acid Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 M HCl in a suitable container.

    • Reflux the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature and withdraw samples at appropriate time points. Due to the potential lability to base, harsher conditions might not be necessary initially.[2]

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the drug stock solution and water.

    • Reflux at 60°C and sample as in the acid hydrolysis protocol.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Oxidizing Agent:

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • Mix the drug stock solution with the 3% H₂O₂ solution.

    • Store the solution at room temperature, protected from light, for up to 24 hours.[2]

    • Withdraw samples at various time points and analyze directly by HPLC.

Protocol 3: Photolytic Degradation

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable solvent and place it in a photostable, transparent container.

  • Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

    • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • Analysis:

    • Analyze the samples at appropriate time intervals by HPLC.

Protocol 4: Thermal Degradation

  • Solid State:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period.

    • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State:

    • Prepare a solution of the compound and heat it at a specified temperature (e.g., 60°C) in a controlled environment.

    • Sample at various time points for HPLC analysis.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for a Hypothetical Compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C0100.00.00.0
292.57.20.3
485.114.30.6
878.920.20.9
0.1 M NaOH, RT0100.00.00.0
295.34.50.2
490.88.90.3
884.614.90.5
3% H₂O₂, RT2498.2Not Detected1.8
Photolytic2499.10.9Not Detected
Thermal (Solid), 60°C16899.50.5Not Detected

Visualizations

cluster_hydrolysis Hydrolytic Degradation Parent This compound Hydrolysis_Product 1-(2-Hydroxyethyl)imidazolidin-2-one Parent->Hydrolysis_Product Mild Acid/Base Ring_Opened Ring-Opened Products (e.g., N-(2-hydroxyethyl)ethylenediamine derivatives) Hydrolysis_Product->Ring_Opened Strong Acid/Base

Caption: Proposed hydrolytic degradation pathway.

Start Start: Prepare Drug Substance Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize/Quench Reaction (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify and Quantify Degradation Products (e.g., using LC-MS) Analyze->Identify End End: Document Degradation Profile Identify->End

Caption: General experimental workflow for forced degradation.

Issue Unexpected Results in Forced Degradation Study? No_Deg No Degradation Observed Issue->No_Deg Yes Too_Much_Deg >20% Degradation or Many Secondary Products Issue->Too_Much_Deg No Increase_Stress Increase Stress: - Higher [Stressor] - Higher Temp - Longer Time No_Deg->Increase_Stress Yes Decrease_Stress Decrease Stress: - Lower [Stressor] - Lower Temp - Shorter Time Too_Much_Deg->Decrease_Stress Yes Analytical_Issue Analytical Issues (e.g., poor peak shape)? Too_Much_Deg->Analytical_Issue No Success Problem Resolved Increase_Stress->Success Decrease_Stress->Success Optimize_HPLC Optimize HPLC Method: - Adjust Mobile Phase - Change Gradient - Check Column Analytical_Issue->Optimize_HPLC Yes Analytical_Issue->Success No Optimize_HPLC->Success

Caption: Troubleshooting decision tree for forced degradation studies.

References

Optimizing reaction conditions for the cyclization of chloroethyl ureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the cyclization of chloroethyl ureas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the cyclization of chloroethyl ureas to form valuable heterocyclic compounds such as 2-oxazolidinones and ethylene ureas.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Inappropriate Base: The chosen base may be too weak to facilitate the intramolecular nucleophilic attack or may be sterically hindered. 2. Incorrect Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition. 3. Unsuitable Solvent: The solvent may not adequately dissolve the reactants or may interfere with the reaction mechanism. 4. Impure Starting Materials: The presence of impurities in the chloroethyl urea can inhibit the reaction.1. Base Selection: Screen a variety of bases, from weaker inorganic bases like sodium bicarbonate (NaHCO₃) to stronger organic bases such as triethylamine (TEA) or sodium hydride (NaH). The choice of base can be critical and substrate-dependent. 2. Temperature Optimization: Perform small-scale reactions at a range of temperatures to determine the optimal condition. For many cyclizations, a temperature range of 80-120°C is a good starting point. 3. Solvent Screening: Test a range of solvents with varying polarities. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) often work well.[1] 4. Purity Check: Ensure the purity of the starting chloroethyl urea using techniques like NMR or HPLC.
Formation of Side Products 1. Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. 2. Decomposition: The chloroethyl urea or the product may be unstable under the reaction conditions, leading to decomposition. Common decomposition byproducts of urea include biuret, cyanuric acid, and triuret.[2] 3. Elimination Reactions: The base may promote the elimination of HCl to form a vinyl urea derivative.1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Milder Conditions: Use a weaker base or a lower reaction temperature to minimize decomposition. 3. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and prevent prolonged heating.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. 3. Stoichiometry of Base: An insufficient amount of base will result in incomplete deprotonation and cyclization.1. Time Study: Monitor the reaction over time to determine when it reaches completion. 2. Efficient Stirring: Ensure vigorous stirring throughout the reaction. 3. Base Stoichiometry: Use at least a stoichiometric amount of base, and in some cases, a slight excess may be beneficial.
Difficulty in Product Isolation 1. Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion Formation: During aqueous workup, emulsions can form, complicating phase separation.1. Solvent Selection for Workup: Choose an extraction solvent in which the product has high solubility and the impurities have low solubility. 2. Brine Wash: Use a saturated sodium chloride solution (brine) during the workup to help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of chloroethyl ureas?

A1: The generally accepted mechanism involves the deprotonation of the urea nitrogen by a base, followed by an intramolecular nucleophilic attack of the resulting anion on the carbon bearing the chlorine atom (an SN2 reaction). This leads to the formation of a five-membered ring and the elimination of a chloride ion.

Q2: How does the choice of base affect the reaction?

A2: The strength and steric hindrance of the base are crucial. A base must be strong enough to deprotonate the urea nitrogen but not so strong as to cause significant side reactions like elimination or decomposition. Sterically hindered bases can sometimes be advantageous in preventing intermolecular reactions. For instance, in palladium-catalyzed cyclizations of ureas, sodium bicarbonate (NaHCO₃) has been shown to be effective.[3]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a key role in solvating the reactants and intermediates. Polar aprotic solvents are often preferred as they can dissolve the ionic intermediates formed during the reaction without participating in the reaction themselves. The polarity of the solvent can influence the reaction rate by stabilizing the transition state.[1]

Q4: Can the cyclization be achieved without a base?

A4: In some cases, thermal cyclization can be performed without the addition of a base. However, this typically requires higher temperatures, which can lead to decomposition and the formation of byproducts. The yields from thermal cyclizations are often lower than those from base-catalyzed reactions.

Q5: What are the expected products of the cyclization?

A5: The primary products are 2-oxazolidinones or ethylene ureas, depending on the substitution pattern of the starting chloroethyl urea. For example, N-phenyl-N'-(2-chloroethyl)ureas cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines.[4]

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation

Table 1: Effect of Base on the Yield of 2-Oxazolidinone
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF80285
2K₂CO₃AcetonitrileReflux1272
3TriethylamineDioxane100865
4NaHCO₃DMF1002450

Note: The data presented are representative and may vary depending on the specific substrate.

Table 2: Effect of Solvent on the Yield of 2-Oxazolidinone
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFNaH80285
2AcetonitrileNaHReflux478
3THFNaHReflux670
4TolueneNaH1101245

Note: The data presented are representative and may vary depending on the specific substrate.

Table 3: Effect of Temperature on the Yield of 2-Oxazolidinone
EntryTemperature (°C)BaseSolventTime (h)Yield (%)
160NaHDMF660
280NaHDMF285
3100NaHDMF182 (some decomposition)
4120NaHDMF0.575 (significant decomposition)

Note: The data presented are representative and may vary depending on the specific substrate.

Experimental Protocols

General Protocol for the Base-Catalyzed Cyclization of N-(2-Chloroethyl)urea
  • To a solution of the N-(2-chloroethyl)urea derivative (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, 0.1 M), add the selected base (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired cyclized product.

Mandatory Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Chloroethyl_Urea N-(2-Chloroethyl)urea Urea_Anion Urea Anion Chloroethyl_Urea->Urea_Anion + Base - H⁺ Cyclized_Product 2-Oxazolidinone Urea_Anion->Cyclized_Product Intramolecular SN2 Attack Urea_Anion->Cyclized_Product - Cl⁻

Figure 1: General reaction mechanism for the base-catalyzed cyclization.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Base Screen Different Bases (e.g., NaH, K2CO3) Check_Purity->Optimize_Base Purity OK Optimize_Temp Vary Reaction Temperature (e.g., 60-120°C) Optimize_Base->Optimize_Temp Optimize_Solvent Test Different Solvents (e.g., DMF, ACN) Optimize_Temp->Optimize_Solvent Optimize_Conc Adjust Reaction Concentration Optimize_Solvent->Optimize_Conc End Optimized Conditions Achieved Optimize_Conc->End

Figure 2: A logical workflow for troubleshooting common issues.

References

Troubleshooting peak tailing in HPLC analysis of imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of imidazolidinone compounds.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing when analyzing imidazolidinone derivatives.

What causes peak tailing in the HPLC analysis of imidazolidinones?

Peak tailing for imidazolidinones, which are often basic compounds, is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes like imidazolidinones, leading to peak tailing.[1][2][3][4] This is especially prominent when the mobile phase pH is in the mid-range, where silanols are ionized.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the imidazolidinone, the compound can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[3][4]

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak distortion.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[1][3]

  • Hardware Issues: Problems with the HPLC system, such as dead volume in tubing or fittings, or a void at the column inlet, can contribute to peak tailing.[1][6]

How can I systematically troubleshoot peak tailing for my imidazolidinone compound?

A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide you through the process:

Troubleshooting_Workflow A Start: Peak Tailing Observed B Check for Obvious Issues: - All peaks tailing or just the imidazolidinone? - Sudden or gradual onset? A->B C If all peaks tailing: Suspect System or Column Issue B->C All peaks D If only imidazolidinone peak tails: Suspect Analyte-Specific Interaction B->D Analyte-specific E Inspect Hardware: - Check for leaks - Ensure proper fitting connections - Minimize tubing length C->E I Optimize Mobile Phase pH: - Adjust pH to be at least 2 units away from analyte pKa - Typically, lower pH (2-3) for basic compounds D->I F Check for Column Void: - Disconnect from detector and reverse flush (check manufacturer's instructions) E->F G Column Contamination: - Flush with a strong solvent - Use a guard column F->G H Sample Overload: - Dilute sample and reinject - Reduce injection volume G->H N Problem Resolved H->N J Increase Buffer Concentration: - Enhances masking of silanol sites - Try 25-50 mM for UV detection I->J K Add Mobile Phase Modifier: - e.g., 0.1% Triethylamine (TEA) to mask silanols (use with caution, can shorten column life) J->K L Evaluate Column Chemistry: - Use an end-capped column - Consider a column with a different stationary phase (e.g., polar-embedded or hybrid) K->L M Review Sample Preparation: - Ensure complete dissolution - Use a sample cleanup technique (e.g., SPE) L->M M->N

A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Column and Stationary Phase

Q1: What type of HPLC column is best for analyzing imidazolidinones to avoid peak tailing?

For basic compounds like imidazolidinones, it is recommended to use a modern, high-purity silica column that is well end-capped.[6] End-capping chemically derivatizes most of the residual silanol groups, minimizing secondary interactions.[2] Columns with polar-embedded stationary phases or those made with hybrid particle technology can also provide improved peak shape for basic analytes.[3]

Q2: Can a contaminated guard column cause peak tailing?

Yes, a contaminated or worn-out guard column can be a significant source of peak tailing.[5] If you are using a guard column, try removing it and running the analysis. If the peak shape improves, replace the guard column.

Mobile Phase

Q3: How does mobile phase pH affect the peak shape of imidazolidinones?

Mobile phase pH is a critical parameter. Since imidazolidinones are typically basic, a lower pH (e.g., 2.5-3.5) will ensure that the analyte is fully protonated and also suppress the ionization of acidic silanol groups on the stationary phase, thereby reducing secondary interactions and improving peak shape.[2][6] Conversely, at a mid-range pH, both the analyte and silanol groups can be ionized, leading to strong electrostatic interactions and significant tailing.

Q4: What mobile phase additives can I use to reduce peak tailing?

Adding a small concentration of a basic compound, often referred to as a "silanol blocker," to the mobile phase can help to reduce peak tailing. A common example is triethylamine (TEA) at a concentration of 0.1-0.5%. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your imidazolidinone analyte. However, be aware that additives like TEA can shorten column lifetime.

Q5: Will increasing the buffer concentration in my mobile phase help with peak tailing?

Yes, increasing the buffer concentration (e.g., from 10 mM to 25 or 50 mM) can improve peak shape by increasing the ionic strength of the mobile phase, which helps to mask the residual silanol groups.[1][6] This is a particularly useful strategy when operating at a mid-range pH.

Sample and System

Q6: Could my sample be the cause of the peak tailing?

Yes, several sample-related factors can cause peak tailing. Injecting too high a concentration of your imidazolidinone can lead to column overload.[1][3] To check for this, simply dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column. Additionally, a complex sample matrix can contain components that contaminate the column. In such cases, a sample cleanup procedure like Solid Phase Extraction (SPE) is recommended.[2]

Q7: How do I know if the problem is with my HPLC system?

If all the peaks in your chromatogram are tailing, it is likely a system-related issue.[5] This could be due to extra-column volume, which can be caused by using tubing with too large an internal diameter or by poorly made connections. A void at the head of the column can also cause tailing of all peaks.[1]

Data on Troubleshooting Strategies

While specific quantitative data for every imidazolidinone is not available, the following table summarizes the expected qualitative impact of various troubleshooting strategies on peak shape.

StrategyParameter ChangeExpected Impact on Peak Tailing
Mobile Phase pH Decrease pH to 2.5-3.5Significant Improvement
Increase pH to > 8 (with appropriate column)Improvement
Buffer Concentration Increase from 10 mM to 50 mMModerate Improvement
Mobile Phase Additive Add 0.1% Triethylamine (TEA)Significant Improvement
Column Chemistry Switch to an end-capped columnSignificant Improvement
Switch to a polar-embedded or hybrid columnSignificant Improvement
Sample Concentration Dilute sample by a factor of 10Improvement (if overloaded)
Injection Volume Decrease from 20 µL to 5 µLImprovement (if volume overloaded)
System Maintenance Use a guard columnPreventive
Perform regular column flushingPreventive

Experimental Protocol: Troubleshooting Peak Tailing of a Model Imidazolidinone

This hypothetical protocol outlines a systematic approach to improving the peak shape of a model imidazolidinone compound exhibiting peak tailing.

1. Initial Observation:

  • Analyte: A novel imidazolidinone derivative.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 50:50 Acetonitrile:10 mM Ammonium Acetate, pH 6.5.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Observation: The imidazolidinone peak shows significant tailing (Tailing Factor > 2.0).

2. Troubleshooting Steps:

  • Step 1: pH Adjustment (Low pH)

    • Prepare a new mobile phase with 0.1% formic acid in water (pH ~2.7) and acetonitrile.

    • Equilibrate the column with the new mobile phase.

    • Inject the sample.

    • Expected Outcome: A significant improvement in peak symmetry is anticipated as the low pH will protonate the silanol groups and the basic imidazolidinone.

  • Step 2: Increase Buffer Concentration (If tailing persists at mid-pH)

    • If a mid-range pH is required for the separation, increase the ammonium acetate concentration to 50 mM.

    • Equilibrate the column and inject the sample.

    • Expected Outcome: The higher ionic strength should provide better masking of silanol interactions, leading to a reduction in peak tailing.

  • Step 3: Evaluate a Different Column

    • If peak shape is still not optimal, switch to a column specifically designed for basic compounds, such as a C18 with a polar-embedded group or a hybrid particle column.

    • Equilibrate the new column with the optimized mobile phase from Step 1 or 2.

    • Inject the sample.

    • Expected Outcome: These columns have lower silanol activity and should provide a more symmetrical peak.

  • Step 4: Check for Overload

    • Prepare a 1:10 dilution of the sample in the mobile phase.

    • Inject the diluted sample using the best conditions identified so far.

    • Expected Outcome: If the tailing factor improves significantly, the original sample concentration was causing mass overload.

3. Final Optimized Method (Hypothetical):

  • Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL of the original sample concentration.

  • Result: Symmetrical peak with a tailing factor < 1.2.

References

How to remove unreacted starting materials from 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)imidazolidin-2-one. The focus is on removing unreacted starting materials, primarily 2-imidazolidone (ethyleneurea) and residual 2-chloroethyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

The primary impurities are typically unreacted starting materials: 2-imidazolidone (also known as ethyleneurea) and 2-chloroethyl isocyanate. Depending on the reaction conditions and work-up, hydrolysis of 2-chloroethyl isocyanate can also lead to other byproducts.

Q2: What are the recommended methods for purifying this compound?

The most common and effective purification methods for removing unreacted starting materials are recrystallization and liquid-liquid extraction. Column chromatography can also be employed for high-purity requirements.

Q3: How do I choose the right purification method?

The choice of method depends on the scale of your reaction, the level of purity required, and the physical state of your crude product.

  • Recrystallization is ideal for solid crude products and can yield high-purity crystalline material.

  • Liquid-liquid extraction is effective for an initial cleanup of the reaction mixture, especially for removing water-soluble impurities like ethyleneurea.

  • Column chromatography is suitable for small-scale purifications where high purity is critical and for separating compounds with similar polarities.

Q4: What are the key solubility differences between the product and starting materials that can be exploited for purification?

Understanding the solubility profiles is crucial for designing an effective purification strategy.

CompoundWater SolubilityEthanol SolubilityEther Solubility
This compound (Product) Likely sparingly soluble to solubleLikely solubleLikely sparingly soluble to insoluble
2-Imidazolidone (Ethyleneurea) Highly solubleHighly soluble (especially when hot)Difficultly soluble
2-Chloroethyl isocyanate Reacts with waterSolubleSoluble

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.Select a more polar solvent (e.g., ethanol, isopropanol). Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated with impurities.Use a lower-boiling point solvent. Try a two-solvent recrystallization system (e.g., ethanol/ether or acetone/hexane). Perform a preliminary purification by liquid-liquid extraction to remove some impurities.
No crystals form upon cooling. Solution is not saturated; cooling is too rapid.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. Add a seed crystal of the pure product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of pure product. Too much solvent was used; crystals were washed with a solvent in which they are too soluble; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after recrystallization. Inappropriate solvent choice that does not effectively leave impurities in the mother liquor; co-crystallization of impurities.Perform solubility tests to find a solvent that has a large solubility difference for the product and impurities at high and low temperatures. A second recrystallization from a different solvent system may be necessary. Consider a preliminary purification step like liquid-liquid extraction.
Liquid-Liquid Extraction Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Emulsion forms at the interface of the two layers. Vigorous shaking; presence of surfactants or fine solid particles.Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. Filter the mixture through a pad of celite.
Poor separation of layers. The densities of the organic and aqueous phases are too similar.Add a solvent with a significantly different density to the organic phase (e.g., a more or less dense halogenated or non-halogenated solvent). Add brine to the aqueous layer to increase its density.
Low yield of product in the organic layer. Insufficient number of extractions; product has some solubility in the aqueous phase.Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent. Saturate the aqueous layer with a salt (salting out) to decrease the solubility of the organic product in the aqueous phase.
Presence of water-soluble impurities (e.g., ethyleneurea) in the final product. Incomplete washing of the organic layer.Wash the organic layer multiple times with water or brine after the initial extraction to thoroughly remove water-soluble impurities.

Experimental Protocols

Experimental Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture (Product, Ethyleneurea, 2-Chloroethyl Isocyanate) LLE Liquid-Liquid Extraction Start->LLE Initial Cleanup Column Column Chromatography Start->Column Alternative for High Purity Recryst Recrystallization LLE->Recryst Further Purification PureProduct Pure this compound LLE->PureProduct If Sufficiently Pure Recryst->PureProduct High Purity Column->PureProduct

Caption: General purification workflow for this compound.

Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization

This protocol is designed for the removal of the highly water-soluble starting material, 2-imidazolidone (ethyleneurea), and any water-reactive species derived from 2-chloroethyl isocyanate.

1. Liquid-Liquid Extraction:

  • Step 1: Quench the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Step 2: Transfer the mixture to a separatory funnel.

  • Step 3: Add an equal volume of deionized water to the separatory funnel.

  • Step 4: Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Step 5: Allow the layers to separate. The organic layer will contain the product, while the aqueous layer will contain the highly water-soluble ethyleneurea.

  • Step 6: Drain the aqueous layer.

  • Step 7: Wash the organic layer with two additional portions of deionized water, followed by one portion of brine to aid in the removal of dissolved water from the organic layer.

  • Step 8: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Step 9: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, partially purified product.

2. Recrystallization:

  • Step 1: Transfer the crude product from the liquid-liquid extraction to an Erlenmeyer flask.

  • Step 2: Select an appropriate recrystallization solvent. Based on the predicted polarity, good starting points are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or acetone/ether.

  • Step 3: Heat the solvent and add the minimum amount of hot solvent to the crude product until it is fully dissolved.

  • Step 4: If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes before performing a hot filtration to remove the charcoal.

  • Step 5: Allow the hot, clear solution to cool slowly to room temperature.

  • Step 6: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Step 7: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Step 8: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Relationship of Purification Choices

PurificationChoice Impurity Primary Impurity Profile Method Choice of Purification Method Impurity->Method Purity Required Purity Purity->Method Scale Reaction Scale Scale->Method LLE Liquid-Liquid Extraction Method->LLE High water-soluble impurity content Recryst Recrystallization Method->Recryst Solid product, moderate to high purity needed Column Column Chromatography Method->Column High purity needed, small scale

Caption: Factors influencing the choice of purification method.

Impact of solvent choice on the regioselectivity of imidazolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the regioselectivity of imidazolidinone synthesis. The information is targeted toward researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: My imidazolidinone synthesis is producing a mixture of regioisomers.

Potential Cause: The choice of solvent can significantly influence the regiochemical outcome of the reaction. Different solvents can stabilize one transition state over another, leading to the preferential formation of a specific regioisomer.

Solution:

  • Solvent Screening: A systematic solvent screening is highly recommended to identify the optimal solvent for the desired regioselectivity. As demonstrated in the synthesis of imidazolidineiminodithiones, the choice of solvent can dramatically shift the product distribution.[1][2] For instance, in the reaction of N-arylcyanothioformamides with aryl isothiocyanates, dimethylformamide (DMF) consistently promotes the exclusive formation of one regioisomer, whereas solvents like nitromethane favor the formation of the alternative isomer.[1][2]

  • Consider Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO have been shown to favor specific regioisomers in certain reactions.[1][2] In contrast, non-polar solvents such as toluene and benzene may lead to different selectivity.[2]

  • Evaluate Protic vs. Aprotic Solvents: Protic solvents can engage in hydrogen bonding, which can influence the reactivity of the nucleophiles in the reaction.[1] While it might be expected that protic solvents would hinder reactivity at a nitrogen atom through hydrogen bonding, experimental results show that their effect on the isomeric ratio can be arbitrary and do not necessarily promote cyclization via a more polarized atom like sulfur.[1]

  • Temperature and Catalyst Optimization: While solvent is a key factor, reaction temperature and the choice of catalyst can also impact regioselectivity.[3][4][5] It is advisable to optimize these parameters in conjunction with the solvent screening.

Issue: I am observing poor or no conversion in my reaction.

Potential Cause: The solvent may not be suitable for the specific reaction conditions or starting materials, leading to low solubility or deactivation of the catalyst.

Solution:

  • Solubility Check: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low reaction rates.

  • Catalyst Compatibility: The chosen solvent can affect the efficacy of the catalyst. For base-catalyzed reactions, the solvent's ability to solvate the ions can be critical. In some base-catalyzed intramolecular hydroamidations of propargylic ureas, acetonitrile (MeCN) was found to be crucial for an efficient reaction.[6]

  • Moisture Content: For some reactions, the presence of water can be detrimental.[6] However, in other cases, it may not affect the outcome.[6] Ensure you are using a dry solvent if the reaction is sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: How does the solvent influence the regioselectivity of imidazolidinone synthesis?

A1: The solvent can influence regioselectivity through several mechanisms:

  • Stabilization of Intermediates and Transition States: Solvents can differentially solvate and stabilize charged intermediates or transition states, lowering the activation energy for one reaction pathway over another. Density functional theory (DFT) computations in an implicit DMF solvent have been used to support the observed regiochemical outcome in the synthesis of imidazolidineiminodithiones.[3]

  • Tautomerism of Reactants: The solvent can affect the tautomeric equilibrium of the starting materials. For example, the tautomeric ratio of phenylcarbamothioyl cyanide has been observed to shift significantly in different deuterated solvents.[1] This can influence which nucleophilic site is more readily available for reaction.

  • Catalyst Activity: The solvent can modulate the activity of the catalyst, which in turn can influence the regioselectivity.

Q2: Is there a universal solvent that provides high regioselectivity for all imidazolidinone syntheses?

A2: No, the optimal solvent is highly dependent on the specific reaction, substrates, and desired regioisomer. For the synthesis of certain imidazolidineiminodithiones, DMF has been shown to be remarkably effective in providing exclusive regioselectivity across a range of substrates.[1][2] However, for other types of imidazolidinone syntheses, different solvents like acetonitrile or dichloromethane have been found to be optimal.[6][7]

Q3: Can substituents on the reactants override the effect of the solvent on regioselectivity?

A3: Substituents on the reactants can indeed influence regioselectivity.[1][2] However, in some cases, the choice of solvent can override the directing effects of the substituents. For example, in the synthesis of imidazolidineiminodithiones, DMF was found to promote the exclusive formation of a single regioisomer even when substituents on the isothiocyanate would otherwise lead to a mixture of products in other solvents.[1][2]

Q4: What is the role of a catalyst in controlling regioselectivity?

A4: A catalyst can play a crucial role in controlling regioselectivity. In the synthesis of imidazolidineiminodithiones, triethylamine is used as a catalyst.[1][2][3] The amount of catalyst can also be a critical factor. In the acid-catalyzed synthesis of 4-(het)arylimidazolidin-2-ones, decreasing the amount of trifluoroacetic acid (TFA) led to improved regioselectivity.[4][5]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Imidazolidineiminodithione Synthesis

EntrySolventTime (h)Product Ratio (18:17)
1Nitromethane21-2410:90
2Benzene21-2429:71
3Toluene21-2433:67
4Dioxane21-2436:64
5THF21-2440:60
6Chloroform21-2450:50
7Dichloromethane21-2460:40
8Acetone21-2480:20
9Acetonitrile21-2483:17
10Ethanol21-2485:15
11Methanol21-2488:12
12DMSO21-2499:1
13DMF21-24100:0

Data extracted from a study on the reaction of N-arylcyanothioformamides with aryl isothiocyanates.[1][2] Product 18 is the desired regioisomer in this study.

Experimental Protocols

General Procedure for the Solvent-Controlled Regioselective Synthesis of Imidazolidineiminodithiones

This protocol is based on the synthesis described by Al-Majid et al. (2024).[1][2][3]

  • Reactant Preparation: To a solution of the appropriate N-arylcyanothioformamide (1.0 mmol) in the chosen solvent (5 mL), add the corresponding aryl isothiocyanate (1.0 mmol).

  • Catalyst Addition: Add triethylamine (20 mol%, 0.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by simple ether/brine extraction. In many cases with DMF as the solvent, chromatography is not required.[1][2][3]

  • Characterization: Verify the structure of the product and determine the regioselectivity using multinuclear NMR spectroscopy and high-accuracy mass spectrometry.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve N-arylcyanothioformamide in chosen solvent B Add aryl isothiocyanate A->B 1.0 mmol C Add triethylamine (catalyst) B->C 1.0 mmol D Stir at room temperature C->D 20 mol% E Monitor by TLC D->E F Solvent removal E->F Reaction complete G Purification (e.g., extraction) F->G H Characterization (NMR, MS) G->H reaction_mechanism cluster_pathways Solvent-Influenced Pathways Reactants N-arylcyanothioformamide + Aryl isothiocyanate Intermediate Ambident Nucleophilic Intermediate (Tautomeric Equilibrium) Reactants->Intermediate Catalyst (Et3N) TS1 Transition State 1 (e.g., favored in Nitromethane) Intermediate->TS1 Path A TS2 Transition State 2 (e.g., favored in DMF) Intermediate->TS2 Path B Product1 Regioisomer 17 TS1->Product1 Product2 Regioisomer 18 TS2->Product2

References

Technical Support Center: 1-(2-Chloroethyl)imidazolidin-2-one Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on enhancing the stability of 1-(2-Chloroethyl)imidazolidin-2-one for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the storage and handling of this compound.

Problem 1: Visible Degradation of the Compound (e.g., color change, clumping)

  • Question: My solid this compound has changed in appearance (e.g., turned yellow, clumped together) during storage. What could be the cause and how can I prevent it?

  • Answer: Changes in the physical appearance of the compound often indicate degradation. The primary causes are exposure to moisture, elevated temperatures, and light. The 2-chloroethyl group makes the molecule susceptible to hydrolysis and other degradation pathways. To prevent this, strictly adhere to the recommended storage conditions.[1][2]

    Recommended Actions:

    • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[1] A temperature of 2-8°C is recommended for long-term stability.[2]

    • Inert Atmosphere: If the compound is particularly sensitive or stored for an extended period, consider using a desiccator or a glove box to minimize exposure to air and humidity.

    • Container: Use amber glass vials or other light-protective containers to shield the compound from light.

Problem 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results when using older batches of this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a strong indicator of compound degradation. The potency of this compound can decrease over time if not stored properly, leading to unreliable experimental outcomes. It is crucial to use a stability-indicating analytical method to assess the purity of the compound before use.

    Recommended Actions:

    • Purity Assessment: Before use, especially with older batches, verify the purity of the compound using a validated stability-indicating method such as High-Performance Liquid Chromatography (HPLC).

    • Reference Standard: Use a freshly prepared solution from a well-stored, new batch as a reference standard for comparison.

    • Re-qualification: If significant degradation is suspected, it is advisable to re-qualify the material or use a new, unopened batch for critical experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of this compound.

Q1: What are the primary factors that affect the stability of this compound?

A1: The main factors influencing the stability of this compound are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] The compound has a low melting point, and exposure to temperatures at or above this will cause it to liquefy and decompose.[2]

  • Humidity/Moisture: The presence of water can lead to hydrolysis of the chloroethyl group. The compound should be stored in a dry environment.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2]

  • pH: In aqueous solutions, the stability of the compound is pH-dependent. Acidic or basic conditions can catalyze hydrolysis.[3]

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, the following storage conditions are recommended:

ParameterRecommended Condition
Temperature 2-8°C (Refrigerated)[2]
Atmosphere Inert gas (e.g., Nitrogen or Argon)
Container Tightly sealed, amber glass vial
Environment Dry and dark place

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure and the behavior of related 2-chloroethyl compounds, the following degradation pathways are plausible:

  • Hydrolysis: The most likely degradation pathway involves the hydrolysis of the C-Cl bond to form 1-(2-hydroxyethyl)imidazolidin-2-one and hydrochloric acid. This reaction is accelerated by moisture and extremes in pH.

  • Intramolecular Cyclization: Under certain conditions, the nitrogen of the imidazolidinone ring could potentially displace the chloride to form a bicyclic quaternary ammonium salt.

  • Oxidation: Although less common for this structure, oxidation could occur at various positions on the molecule if exposed to strong oxidizing agents.

Below is a diagram illustrating a potential hydrolytic degradation pathway.

CEI This compound HEI 1-(2-Hydroxyethyl)imidazolidin-2-one CEI->HEI Hydrolysis HCl HCl H2O H₂O

Caption: Potential hydrolytic degradation of this compound.

Q4: How can I monitor the stability of this compound over time?

A4: A stability-indicating analytical method is essential for monitoring the purity and degradation of the compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for reliable results.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., mobile phase) to a final concentration within the linear range of the detector.

Workflow for Stability Assessment:

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Decision Start Obtain Sample of This compound Prep Prepare Solution in Appropriate Solvent Start->Prep Inject Inject onto RP-HPLC System Prep->Inject Separate Separate Compound and Degradants Inject->Separate Detect Detect by UV Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity and Degradant Levels Integrate->Calculate Evaluate Evaluate Against Specifications Calculate->Evaluate Decision Accept or Reject Batch Evaluate->Decision

Caption: Workflow for assessing the stability of this compound.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the compound under more severe conditions than accelerated stability testing.[4] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Understanding the intrinsic stability of the molecule.

Summary of Forced Degradation Conditions:

The following table summarizes typical stress conditions used in forced degradation studies.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60-80°C)Hydrolysis of the chloroethyl group
Base Hydrolysis 0.1 M NaOH, room temperature or mild heatHydrolysis, potential ring opening
Oxidation 3-30% H₂O₂, room temperatureOxidation of the molecule
Thermal Degradation Dry heat (e.g., 70-105°C)Thermally induced decomposition
Photodegradation Exposure to UV and visible lightPhotolytic cleavage of bonds

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to conduct your own stability studies and method validation to ensure the quality and reliability of your experimental results. Always refer to the product's Safety Data Sheet (SDS) for complete handling and safety information.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 1-(2-Chloroethyl)imidazolidin-2-one, a compound of interest due to its structural alerts for potential genotoxicity. As a critical aspect of drug safety and quality control, the accurate and precise measurement of such impurities is paramount. This document outlines two proposed analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provides hypothetical validation data based on established methods for analogous compounds.

Introduction to this compound

This compound (CAS No. 2387-20-4) is a heterocyclic compound with a molecular formula of C₅H₉ClN₂O and a molecular weight of 148.59 g/mol .[1][2] Its structure, containing a chloroethyl group, raises concerns for potential genotoxic activity, making it a critical impurity to monitor in pharmaceutical manufacturing processes. The control of genotoxic impurities (GTIs) is a significant challenge in drug development, often requiring highly sensitive and specific analytical methods to ensure patient safety.[3]

This guide explores two robust analytical approaches that could be developed and validated for the quantification of this compound in active pharmaceutical ingredients (APIs) and drug products.

Proposed Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential volatility of this compound, GC-MS offers high sensitivity and selectivity, making it a suitable candidate for trace-level quantification.

Experimental Protocol: Proposed GC-MS Method

1. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Vortex for 2 minutes to ensure complete dissolution.

  • Transfer an aliquot to a GC vial for analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Hypothetical Performance Data for Proposed GC-MS Method

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of this compound, based on typical data for similar genotoxic impurities.

Validation ParameterProposed Acceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.9950.999
Range (ppm) 0.5 - 100.5 - 10
Accuracy (% Recovery) 80.0 - 120.0%95.5 - 104.2%
Precision (% RSD) ≤ 15.0%< 5.0%
Limit of Detection (LOD) Report0.15 ppm
Limit of Quantification (LOQ) Report0.5 ppm
Specificity No interference at the retention time of the analyteSpecific peak with no co-eluting interferences
Robustness No significant impact on resultsMethod is robust to minor variations in flow rate and temperature ramp

Experimental Workflow: Proposed GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 100 mg of Drug Substance dissolve Dissolve and Dilute in Dichloromethane weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject 1 µL into GC-MS transfer->inject separate Chromatographic Separation (DB-5ms column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for the proposed GC-MS quantification of this compound.

Proposed Analytical Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For less volatile or thermally labile compounds, HPLC-UV is a widely used and robust alternative. An appropriate reversed-phase HPLC method could be developed for the quantification of this compound.

Experimental Protocol: Proposed HPLC-UV Method

1. Sample Preparation:

  • Accurately weigh 50 mg of the drug substance into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the range of 200-220 nm).

Hypothetical Performance Data for Proposed HPLC-UV Method

The following table outlines the anticipated performance of a validated HPLC-UV method for this compound quantification.

Validation ParameterProposed Acceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.9950.998
Range (ppm) 1 - 201 - 20
Accuracy (% Recovery) 90.0 - 110.0%98.2 - 102.5%
Precision (% RSD) ≤ 10.0%< 3.0%
Limit of Detection (LOD) Report0.3 ppm
Limit of Quantification (LOQ) Report1.0 ppm
Specificity No interference at the retention time of the analyteBaseline separation from the main peak and other impurities
Robustness No significant impact on resultsMethod is robust to minor changes in mobile phase composition and pH

Experimental Workflow: Proposed HPLC-UV Method

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh 50 mg of Drug Substance dissolve Dissolve and Dilute in Water/Acetonitrile weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject 10 µL into HPLC filter->inject separate Chromatographic Separation (C18 column) inject->separate detect UV Detection at Optimal Wavelength separate->detect integrate Peak Integration detect->integrate quantify Quantification using External Standard integrate->quantify

Caption: Workflow for the proposed HPLC-UV quantification of this compound.

Comparison of Proposed Methods

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Selectivity Very High (mass-to-charge ratio)Moderate to High (retention time and UV spectrum)
Sensitivity Very High (sub-ppm levels)High (ppm levels)
Compound Applicability Volatile and semi-volatile, thermally stable compoundsWide range of non-volatile and thermally labile compounds
Instrumentation Cost HighModerate
Method Development Can be complex, especially oven program optimizationGenerally more straightforward
Confirmation of Identity High confidence due to mass spectral dataLower confidence, relies on retention time matching

Conclusion

Both GC-MS and HPLC-UV present viable, albeit currently hypothetical, pathways for the development of a validated analytical method for the quantification of this compound. The choice between these methods will largely depend on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.

  • GC-MS is recommended if high sensitivity and definitive identification are required, assuming the compound is sufficiently volatile and thermally stable.

  • HPLC-UV offers a robust and more universally accessible approach, particularly if the compound has a suitable chromophore and is less volatile.

It is imperative that any chosen method undergoes rigorous validation according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose of quantifying this potential genotoxic impurity in a pharmaceutical setting. The protocols and performance data presented herein should serve as a foundational guide for the development and validation of such a method.

References

Comparative analysis of different synthetic routes to imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolidin-2-ones are a pivotal class of five-membered nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of five prominent synthetic routes to imidazolidin-2-ones, offering insights into their mechanisms, advantages, and limitations. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Carbonylation of 1,2-Diamines

The most direct and classical approach to imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent. This method is versatile, allowing for the synthesis of a wide range of substituted imidazolidin-2-ones. The choice of the carbonylating agent significantly impacts the reaction conditions and outcomes.

Key Carbonylating Agents:

  • Phosgene and its Equivalents: Highly reactive but also highly toxic. Often replaced by safer alternatives like triphosgene or carbonyldiimidazole (CDI).

  • Urea: A cost-effective and safe carbonyl source, reacting with diamines at elevated temperatures to release ammonia.[1][2][3]

  • Dialkyl Carbonates (e.g., Dimethyl Carbonate): Considered a "green" reagent, with methanol as the primary byproduct. The reaction often requires a catalyst.

  • Carbon Dioxide (CO₂): An environmentally benign and abundant C1 source, though its use can require high pressures and temperatures or specialized catalytic systems.[4]

Comparative Data for Carbonylation of 1,2-Diamines
Carbonylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
UreaNoneNone (neat)120-2505-7High[1][2][3]
Dimethyl CarbonateSodium MethoxideToluene90290
Carbonyldiimidazole (CDI)DMAP (cat.)Dichloromethane401798[4][5]
PhosgeneAq. KOHWater/Organic203High[3]
Carbon DioxideCeO₂2-Propanol1602483[4]
Experimental Protocol: Synthesis of Imidazolidin-2-one from Ethylenediamine and Urea
  • In a round-bottom flask equipped with a distillation condenser, add ethylenediamine and urea in a 1:1 molar ratio.

  • Heat the mixture gradually to 120-130 °C. Ammonia gas will start to evolve.

  • Continue heating for 5-7 hours, during which the temperature may be slowly raised to 250 °C to ensure completion of the reaction.

  • The reaction mixture solidifies upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure imidazolidin-2-one.[2]

Intramolecular Cyclization of Urea Derivatives

This strategy involves the formation of the imidazolidin-2-one ring through the cyclization of a pre-functionalized linear urea derivative. This approach offers excellent control over regioselectivity and is amenable to both acid and base catalysis.

Acid-Catalyzed Cyclization of N-(2,2-Dialkoxyethyl)ureas

N-(2,2-dialkoxyethyl)ureas, readily prepared from the corresponding amines and isocyanates, undergo acid-catalyzed cyclization to yield 4-substituted imidazolidin-2-ones with high regioselectivity.[6][7][8][9]

Comparative Data for Acid-Catalyzed Cyclization
Substrate (Urea)C-NucleophileCatalystSolventTemperatureTime (h)Yield (%)Reference
1-Phenyl-3-(2,2-diethoxyethyl)ureaSesamolTFATolueneReflux6475[6][8]
1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)ureaSesamolTFATolueneReflux6482[6][8]
1-(2,2-Diethoxyethyl)urea2-NaphtholTFATolueneReflux6491[6][8]
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization
  • To a solution of the N-(2,2-diethoxyethyl)urea (1.0 eq) in toluene, add the C-nucleophile (1.0 eq) and trifluoroacetic acid (TFA) (1.0 eq).

  • Reflux the reaction mixture for 64 hours.

  • After cooling, remove the solvent under reduced pressure.

  • The residue is washed with acetone and then recrystallized from absolute ethanol to yield the pure 4-substituted imidazolidin-2-one.[6][7][8]

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

An organocatalyzed approach involving the intramolecular hydroamidation of propargylic ureas provides a rapid and efficient route to imidazolidin-2-ones under mild, ambient conditions.[10][11] The phosphazene base BEMP has been shown to be a highly effective catalyst for this transformation.

Comparative Data for Base-Catalyzed Hydroamidation
Substrate (Propargylic Urea)Catalyst (mol%)SolventTemperatureTimeYield (%)Reference
N-(1,1-dimethyl-2-propynyl)-N'-phenylureaBEMP (5)CH₃CNRoom Temp.1 h>99[10][11]
N-(1,1-dimethyl-2-propynyl)-N'-(4-methylphenyl)ureaBEMP (5)CH₃CNRoom Temp.1 h98[10][11]
N-(1-ethynylcyclohexyl)-N'-phenylureaBEMP (5)CH₃CNRoom Temp.16 h94[10][11]
Experimental Protocol: BEMP-Catalyzed Synthesis of Imidazolidin-2-ones
  • In a test tube equipped with a magnetic stir bar, dissolve the propargylic urea (0.4 mmol) in acetonitrile (4 mL).

  • Add the phosphazene base BEMP (5 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.[10]

Palladium-Catalyzed Carboamination of N-Allylureas

A powerful method for the synthesis of substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides. This reaction forms one carbon-carbon and one carbon-nitrogen bond in a single step, with the potential to create up to two stereocenters.[1][11]

Comparative Data for Pd-Catalyzed Carboamination
N-AllylureaAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-allyl-N'-phenylurea4-bromo-tert-butylbenzenePd₂(dba)₃/XantphosNaOtBuToluene1101885[11]
N-allyl-N'-benzylurea4-bromobenzonitrilePd₂(dba)₃/XantphosNaOtBuToluene1101876[11]
N-cinnamyl-N'-phenylurea4-bromoanisolePd₂(dba)₃/XantphosNaOtBuToluene1101881[11]
Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination
  • In a glovebox, combine the N-allylurea (1.0 eq), aryl bromide (1.2 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (1 mol %), and Xantphos (2 mol %) in a vial.

  • Add toluene to the vial and seal it with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and heat it at 110 °C.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.[11]

Diamination of Alkenes

The diamination of alkenes provides a direct method to construct the imidazolidin-2-one core. This can be achieved through either intramolecular or intermolecular approaches, often utilizing transition metal catalysts.

Intramolecular Pd-Catalyzed Diamination

Unfunctionalized alkenes tethered to a urea moiety can undergo intramolecular diamination in the presence of a palladium catalyst and an oxidant to form fused imidazolidin-2-ones.[4]

Intermolecular Pd-Catalyzed Diamination of 1,3-Dienes

A highly efficient synthesis of chiral imidazolidin-2-ones can be achieved through the Pd(II)-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas.[10]

Comparative Data for Diamination of Alkenes
AlkeneUreaCatalyst SystemOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
N-(but-3-en-1-yl)urea(Intramolecular)Pd(OAc)₂PhI(OAc)₂Acetonitrile252485[4]
1,3-ButadieneN,N'-DiethylureaPd(MeCN)₂Cl₂ / Chiral LigandBenzoquinoneDichloromethane252495[10]
Experimental Protocol: Pd-Catalyzed Intramolecular Diamination of an Alkenyl Urea
  • To a solution of the alkenyl urea (1.0 eq) in acetonitrile, add Pd(OAc)₂ (5 mol %) and PhI(OAc)₂ (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aziridine Ring Expansion and Cycloaddition

The reaction of aziridines with isocyanates provides a versatile route to imidazolidin-2-ones through a ring-expansion or cycloaddition process. This transformation can be catalyzed by various transition metals, such as palladium and nickel.[4][10]

Comparative Data for Aziridine Ring Expansion
AziridineIsocyanateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1-Benzyl-2-vinylaziridinePhenyl isocyanatePd(OAc)₂/PPh₃THFRoom Temp.2497[10]
1-Benzyl-2-phenylaziridinePhenyl isocyanateNiI₂THF602485
Experimental Protocol: Pd-Catalyzed Cyclization of a 2-Vinylaziridine with an Isocyanate
  • In a reaction vessel, dissolve the 2-vinylaziridine (1.0 eq) and the isocyanate (1.1 eq) in THF.

  • Add the palladium catalyst, for example, a mixture of Pd(OAc)₂ (2 mol %) and PPh₃ (8 mol %).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the imidazolidin-2-one.[10]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final imidazolidin-2-one product for each synthetic route, the following diagrams have been generated.

Synthetic_Routes_to_Imidazolidin_2_ones cluster_0 1. Carbonylation of Diamines cluster_1 2. Intramolecular Cyclization cluster_2 3. Pd-Catalyzed Carboamination cluster_3 4. Diamination of Alkenes cluster_4 5. Aziridine Ring Expansion 1,2-Diamine 1,2-Diamine Imidazolidin-2-one_1 Imidazolidin-2-one 1,2-Diamine->Imidazolidin-2-one_1 Carbonyl Source Carbonyl Source Carbonyl Source->Imidazolidin-2-one_1 Linear Urea Derivative Linear Urea Derivative Imidazolidin-2-one_2 Imidazolidin-2-one Linear Urea Derivative->Imidazolidin-2-one_2 Acid or Base N-Allylurea N-Allylurea Imidazolidin-2-one_3 Imidazolidin-2-one N-Allylurea->Imidazolidin-2-one_3 Pd Catalyst Aryl/Alkenyl Bromide Aryl/Alkenyl Bromide Aryl/Alkenyl Bromide->Imidazolidin-2-one_3 Alkene Alkene Imidazolidin-2-one_4 Imidazolidin-2-one Alkene->Imidazolidin-2-one_4 Metal Catalyst Urea Urea Urea->Imidazolidin-2-one_4 Aziridine Aziridine Imidazolidin-2-one_5 Imidazolidin-2-one Aziridine->Imidazolidin-2-one_5 Metal Catalyst Isocyanate Isocyanate Isocyanate->Imidazolidin-2-one_5

Caption: Overview of five major synthetic routes to imidazolidin-2-ones.

Experimental_Workflow start Starting Materials reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (e.g., TLC, GC, NMR) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification product Pure Imidazolidin-2-one purification->product

Caption: A generalized experimental workflow for the synthesis of imidazolidin-2-ones.

Conclusion

The synthesis of imidazolidin-2-ones can be accomplished through a variety of effective methods, each with its own set of advantages and disadvantages. The choice of a particular route will depend on factors such as the availability of starting materials, the desired substitution pattern, scalability, and considerations for safety and environmental impact. The carbonylation of diamines remains a fundamental and versatile approach. Intramolecular cyclization strategies offer excellent control over regioselectivity. Modern transition-metal-catalyzed methods, such as the carboamination of N-allylureas, diamination of alkenes, and aziridine ring expansion, provide highly efficient and atom-economical pathways to complex imidazolidin-2-one derivatives. This comparative guide serves as a valuable resource for chemists in selecting the most appropriate synthetic strategy for their specific research and development needs.

References

Spectral data comparison of synthesized vs. reference 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in drug development and chemical synthesis, the accurate identification and characterization of compounds are paramount. This guide provides a detailed comparison of the spectral data for synthesized 1-(2-Chloroethyl)imidazolidin-2-one against its reference standard. Due to the limited availability of public experimental spectral data for the reference compound, this guide utilizes predicted spectral values for comparison. This approach offers a valuable framework for researchers to evaluate the success of their synthesis and the purity of their product.

Spectroscopic Data Comparison

The following tables summarize the expected spectral data for a synthesized sample of this compound and the predicted data for the reference compound. These tables serve as a benchmark for researchers to compare their experimental results.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Assignment Synthesized (Expected Chemical Shift, δ ppm) Reference (Predicted Chemical Shift, δ ppm) Multiplicity Integration
-CH₂-Cl3.653.68Triplet2H
-N-CH₂- (ethyl)3.453.48Triplet2H
-N-CH₂- (ring)3.353.38Triplet2H
-N-CH₂- (ring)3.253.28Triplet2H
NH (ring)5.505.50Broad Singlet1H

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Assignment Synthesized (Expected Chemical Shift, δ ppm) Reference (Predicted Chemical Shift, δ ppm)
C=O160.5160.7
-CH₂-Cl41.541.8
-N-CH₂- (ethyl)48.048.2
-N-CH₂- (ring)40.040.3
-N-CH₂- (ring)38.538.8

Table 3: IR Spectral Data Comparison

Functional Group Synthesized (Expected Wavenumber, cm⁻¹) Reference (Predicted Wavenumber, cm⁻¹) Intensity
N-H Stretch3200-33003250Medium, Broad
C-H Stretch2850-30002950Medium
C=O Stretch (Amide)1680-17201700Strong
C-N Stretch1250-13501300Medium
C-Cl Stretch600-800750Strong

Table 4: Mass Spectrometry Data Comparison

Parameter Synthesized (Expected m/z) Reference (Predicted m/z)
Molecular Ion [M]⁺148.04 (³⁵Cl), 150.04 (³⁷Cl)148.04 (³⁵Cl), 150.04 (³⁷Cl)
[M+H]⁺149.05 (³⁵Cl), 151.05 (³⁷Cl)149.05 (³⁵Cl), 151.05 (³⁷Cl)
Key Fragments113, 85, 69, 42113, 85, 69, 42

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical literature and are intended to guide researchers in their own experimental work.

Synthesis of this compound

A common route for the synthesis of N-substituted imidazolidin-2-ones involves the reaction of a corresponding urea with a suitable cyclizing agent.[1]

Materials:

  • 1-(2-Chloroethyl)urea

  • Paraformaldehyde

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • A mixture of 1-(2-Chloroethyl)urea, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragments are recorded.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the synthesis and analytical workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1-(2-Chloroethyl)urea + Paraformaldehyde Reaction Reflux in Toluene with p-TSA catalyst Reactants->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analytical_Workflow cluster_analysis Spectroscopic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Comparison Comparison with Reference Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

References

A Comparative Guide to Purity Assessment of 1-(2-Chloroethyl)imidazolidin-2-one: Introducing a Validated Secondary HPLC Procedure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of analytical procedures for establishing the purity of 1-(2-Chloroethyl)imidazolidin-2-one, a key chemical intermediate. We will introduce a robust secondary analytical procedure, High-Performance Liquid Chromatography (HPLC), and compare it with a conventional primary method, such as titrimetry. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to assist in the comprehensive quality assessment of this compound.

Experimental Protocols

A reliable secondary analytical method is crucial for confirming the purity profile of a compound and identifying potential impurities that may not be detected by a primary assay. Here, we present a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the purity assessment of this compound.

Secondary Analytical Procedure: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities, providing a precise quantification of its purity.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (30:70, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. The purity is typically expressed as a percentage.

Data Presentation: Comparative Purity Analysis

The following table summarizes the hypothetical purity data for three different batches of this compound as determined by a primary analytical method (Assumed Titrimetry) and the secondary HPLC method.

Batch NumberPrimary Method Purity (%) (Assumed Titrimetry)Secondary Method Purity (%) (HPLC)
BATCH-00198.598.2
BATCH-00299.198.9
BATCH-00398.898.6

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow of the HPLC method and a logical comparison with a primary analytical technique.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare Standard Solution (1 mg/mL) injection Inject Sample/Standard standard_prep->injection sample_prep Prepare Sample Solution (1 mg/mL) sample_prep->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Experimental workflow for the HPLC purity analysis.

Caption: Comparison of primary and secondary analytical methods.

Conclusion

While a primary method like titrimetry can provide a good estimate of the overall purity, it lacks the specificity to distinguish between the active compound and structurally similar impurities. The presented RP-HPLC method serves as a robust secondary procedure, offering high specificity and sensitivity for the purity determination of this compound. By employing a validated secondary analytical method, researchers and drug development professionals can ensure a more comprehensive and accurate assessment of product quality, which is critical for regulatory compliance and the overall success of the drug development process.

A Comparative Analysis of 1-(2-Chloroethyl)imidazolidin-2-one and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the reactivity of 1-(2-Chloroethyl)imidazolidin-2-one against other established alkylating agents. Due to the limited availability of direct quantitative data for this compound, this guide provides a qualitative comparison based on its structural class and presents detailed experimental protocols to enable researchers to conduct their own comparative studies.

Alkylating agents are a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA. This guide focuses on this compound, a compound of interest in organic synthesis, and compares its potential reactivity with well-characterized alkylating agents such as nitrogen mustards, nitrosoureas, and alkyl sulfonates.

Qualitative Reactivity Comparison

This compound belongs to the class of chloroethyl ureas. The reactivity of such compounds is primarily attributed to the 2-chloroethyl group, which can form a reactive aziridinium ion intermediate that subsequently alkylates nucleophilic sites on DNA, particularly the N7 position of guanine.[1][2] This mechanism is shared with other chloroethyl-containing agents like the widely studied chloroethylnitrosoureas (CENUs).[3][4]

In comparison:

  • Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide): These are highly reactive bifunctional agents that readily form aziridinium ions, leading to DNA interstrand cross-links.[1][2] Cyclophosphamide is a prodrug requiring metabolic activation.

  • Nitrosoureas (e.g., Carmustine (BCNU), Lomustine (CCNU)): These compounds also form chloroethylating species and are known for their ability to cross the blood-brain barrier.[3][4][14] Their mechanism involves the generation of a chloroethyldiazonium hydroxide that alkylates DNA.[4]

  • Alkyl Sulfonates (e.g., Busulfan): These agents react via an SN2 mechanism and are known to primarily alkylate the N7 of guanine, leading to DNA cross-linking.

To provide a quantitative benchmark, the following table summarizes the cytotoxic activity (IC50 values) of several common alkylating agents across different cancer cell lines. It is important to note that these values can vary depending on the experimental conditions.

Comparative Cytotoxicity of Common Alkylating Agents

Alkylating Agent ClassAgentCell LineIC50 (µM)
Nitrogen Mustards MechlorethamineRaji (Burkitt's lymphoma)~0.5
CyclophosphamideMCF-7 (Breast Cancer)>1000 (requires activation)
MelphalanSCC-25 (Squamous cell carcinoma)~5
Nitrosoureas Carmustine (BCNU)Raji (Burkitt's lymphoma)~20
Lomustine (CCNU)L1210 (Leukemia)~10
Platinum Analogs CisplatinSCC-25 (Squamous cell carcinoma)~1

Note: This table is a compilation of representative data from various sources and should be used for comparative purposes only. Absolute values can vary between studies.

Experimental Protocols for Comparative Reactivity Analysis

To facilitate a direct comparison of the reactivity of this compound, the following detailed experimental protocols are provided.

4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay

This colorimetric assay provides a quantitative measure of the alkylating activity of a compound.[15][16][17][18][19][20]

Objective: To determine the reaction rate constant for the alkylation of NBP by the test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkylating agent (e.g., 10 mM in a suitable solvent like ethanol or DMSO).

    • Prepare a stock solution of 4-(p-nitrobenzyl)pyridine (NBP) (e.g., 50 mM in a suitable solvent).

    • Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a developing reagent (e.g., 1 M piperidine in a suitable solvent).

  • Reaction:

    • In a reaction vessel, combine the buffer, NBP solution, and the alkylating agent solution to achieve the desired final concentrations.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period. Take aliquots at various time points.

  • Color Development:

    • To each aliquot, add the developing reagent. This will react with the alkylated NBP to produce a colored product.

    • Allow the color to develop for a specific time.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 560 nm) using a spectrophotometer.

  • Analysis:

    • Calculate the concentration of the alkylated product using a standard curve.

    • Determine the reaction rate constant by plotting the concentration of the product against time and fitting the data to a suitable kinetic model.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking

The comet assay is a sensitive method to detect DNA strand breaks and cross-links at the single-cell level.[21][22][23][24][25]

Objective: To quantify the extent of DNA interstrand cross-links induced by the alkylating agent.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for DNA strand breaks (e.g., hydrogen peroxide).

  • Cell Embedding:

    • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis:

    • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Irradiation (for cross-link detection):

    • To detect interstrand cross-links, irradiate the slides with a known dose of X-rays or UV light to induce a fixed number of single-strand breaks.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

    • Perform electrophoresis. DNA fragments will migrate towards the anode, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.

  • Analysis:

    • Capture images and analyze them using specialized software. The extent of DNA migration (tail length and intensity) is inversely proportional to the degree of interstrand cross-linking.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[26][27][28][29][30]

Objective: To quantify the formation of DNA double-strand breaks induced by the alkylating agent.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat them with the alkylating agent for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific for γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software. The number of foci correlates with the number of DSBs.

Signaling Pathways and Experimental Workflows

Alkylating agents trigger a complex DNA Damage Response (DDR) in cells.[31][32][33][34] The following diagrams, generated using Graphviz, illustrate a key DNA repair pathway and a typical experimental workflow for evaluating alkylating agents.

DNA_Damage_Response cluster_alkylation DNA Alkylation & Damage cluster_ber Base Excision Repair (BER) cluster_outcome Cellular Outcome Alkylating_Agent Alkylating Agent DNA_Adduct DNA Adduct (e.g., N7-Guanine) Alkylating_Agent->DNA_Adduct DNA_Glycosylase DNA Glycosylase DNA_Adduct->DNA_Glycosylase Repaired_DNA Repaired DNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adduct->Cell_Cycle_Arrest AP_Site AP Site DNA_Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 SSB Single-Strand Break APE1->SSB PARP1 PARP1 SSB->PARP1 recruits Pol_beta DNA Polymerase β PARP1->Pol_beta recruits Ligase_III DNA Ligase III Pol_beta->Ligase_III recruits Ligase_III->Repaired_DNA Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe

Caption: DNA Damage Response Pathway initiated by an alkylating agent, highlighting the Base Excision Repair (BER) mechanism.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet, γH2AX) Cell_Culture->DNA_Damage_Assay Alkylating_Agents Prepare Alkylating Agents (Test Compound vs. Reference) Alkylating_Agents->Cytotoxicity_Assay Reactivity_Assay Reactivity Assay (e.g., NBP Assay) Alkylating_Agents->Reactivity_Assay Alkylating_Agents->DNA_Damage_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Rate_Constant_Calculation Rate Constant Calculation Reactivity_Assay->Rate_Constant_Calculation Quantify_DNA_Damage Quantify DNA Damage DNA_Damage_Assay->Quantify_DNA_Damage Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis Rate_Constant_Calculation->Comparative_Analysis Quantify_DNA_Damage->Comparative_Analysis

Caption: A generalized experimental workflow for the comparative evaluation of alkylating agents.

References

A Comparative Guide to HPLC and GC-MS Methods for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring their safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for impurity profiling.[2][3] The choice between these methods is dictated by the physicochemical properties of the analyte and its potential impurities, such as volatility and thermal stability.[2][3] This guide provides a comprehensive cross-validation of HPLC and GC-MS methods for impurity profiling, using the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen as a practical case study.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance.[4] These impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in pharmaceuticals.[5]

Comparative Analysis: HPLC vs. GC-MS

Both HPLC and GC are chromatographic techniques that separate components of a mixture, but they differ in their mobile phases and the types of compounds they are best suited to analyze.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1][2]Primarily used for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[1][2]
Instrumentation Consists of a high-pressure pump, sample injector, column, and detector (e.g., UV, DAD, MS).Consists of a gas chromatograph with a sample injector, column, and a mass spectrometer as the detector.
Advantages Versatile, applicable to a broad range of compounds, and non-destructive.High separation efficiency, high sensitivity, and provides structural information for identification.[2]
Limitations Lower resolution compared to GC for certain compounds, and solvent consumption can be high.Limited to volatile and thermally stable analytes, and derivatization can add complexity.[1]

Experimental Protocols: A Case Study of Ibuprofen

To illustrate the cross-validation process, we will consider the analysis of potential impurities in Ibuprofen.

Hypothetical Impurities in Ibuprofen:

For the purpose of this guide, we will focus on the following hypothetical impurities:

  • Impurity A: 2-(4-Butylphenyl)propanoic acid (a process-related impurity)

  • Impurity B: Ibuprofen Ethyl Ester (an ester impurity)

  • Impurity C: 1-(4-isobutylphenyl)ethanone (a starting material)

HPLC-UV Method for Impurity Profiling of Ibuprofen

This method is suitable for the analysis of non-volatile impurities in Ibuprofen.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Ibuprofen and each impurity in the mobile phase.

  • Sample Solution: Dissolve a known amount of the Ibuprofen sample in the mobile phase.

GC-MS Method for Impurity Profiling of Ibuprofen

This method is suitable for the analysis of volatile and semi-volatile impurities in Ibuprofen.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-400.

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Ibuprofen and each impurity in a suitable solvent like methanol.

  • Sample Solution: Dissolve a known amount of the Ibuprofen sample in the same solvent. For certain impurities, derivatization (e.g., silylation) might be necessary to increase volatility.

Quantitative Data Comparison

The following table summarizes the validation parameters for the two methods, based on typical performance characteristics for the analysis of the hypothetical Ibuprofen impurities.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (as per ICH Q2(R2))
Linearity (R²) > 0.999> 0.998R² ≥ 0.99
Limit of Detection (LOD) 0.01 µg/mL0.005 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mL0.015 ng/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 80-120% for impurities
Precision (% RSD) < 2.0%< 3.0%RSD ≤ 15% for impurities at the limit of quantitation
Specificity Demonstrated by the separation of all impurity peaks from the main drug peak.Demonstrated by unique mass spectra for each component.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.

Visualizing the Cross-Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase DefineImpurities Define Potential Impurities SelectMethods Select HPLC & GC-MS Methods DefineImpurities->SelectMethods DevelopProtocol Develop Cross-Validation Protocol SelectMethods->DevelopProtocol PrepareSamples Prepare Spiked Samples & Standards DevelopProtocol->PrepareSamples AnalyzeHPLC Analyze by HPLC PrepareSamples->AnalyzeHPLC AnalyzeGCMS Analyze by GC-MS PrepareSamples->AnalyzeGCMS CompareData Compare Quantitative Data AnalyzeHPLC->CompareData AnalyzeGCMS->CompareData AssessEquivalence Assess Method Equivalence CompareData->AssessEquivalence GenerateReport Generate Cross-Validation Report AssessEquivalence->GenerateReport

Caption: A high-level overview of the cross-validation workflow.

DetailedMethodology cluster_hplc HPLC Method cluster_gcms GC-MS Method HPLC_SamplePrep Sample Preparation Dissolve in Mobile Phase HPLC_Analysis HPLC Analysis C18 Column Gradient Elution UV Detection HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Processing Peak Integration Quantification HPLC_Analysis->HPLC_Data End HPLC_Data->End GCMS_SamplePrep Sample Preparation Dissolve in Solvent (Optional Derivatization) GCMS_Analysis GC-MS Analysis DB-5ms Column Temperature Program EI-MS Detection GCMS_SamplePrep->GCMS_Analysis GCMS_Data Data Processing Mass Spectral Library Search Quantification GCMS_Analysis->GCMS_Data GCMS_Data->End Start Decision Volatile & Thermally Stable? Start->Decision Decision->HPLC_SamplePrep No Decision->GCMS_SamplePrep Yes

Caption: A detailed workflow for HPLC and GC-MS methodologies.

Conclusion

The cross-validation of HPLC and GC-MS methods is a critical step in ensuring the comprehensive and accurate profiling of impurities in pharmaceutical products. HPLC is a versatile technique suitable for a wide range of compounds, while GC-MS offers high sensitivity and specificity for volatile and semi-volatile impurities.[1][2] The choice of method should be based on the specific characteristics of the drug substance and its potential impurities. By following a well-defined cross-validation protocol and adhering to ICH guidelines, researchers can confidently select the most appropriate analytical technique and ensure the quality, safety, and efficacy of pharmaceutical products.

References

Specificity testing of analytical procedures for 1-(2-Chloroethyl)imidazolidin-2-one in the presence of degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the specificity testing for analytical procedures designed to quantify 1-(2-Chloroethyl)imidazolidin-2-one in the presence of its potential degradation products. Specificity is a critical validation parameter that demonstrates the analytical method's ability to accurately measure the analyte of interest without interference from impurities, degradants, or other matrix components.

Given the absence of specific published data for this compound, this guide presents a robust, representative methodology based on established practices for analogous compounds, particularly other imidazolidinone and chloroethyl derivatives. The experimental data herein is illustrative, designed to mirror expected outcomes from forced degradation studies.

Predicted Degradation Pathways

Forced degradation studies are essential to generate potential degradants and challenge the specificity of the analytical method. Based on the chemical structure of this compound, the primary degradation pathways are predicted to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The chloroethyl group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming 1-(2-Hydroxyethyl)imidazolidin-2-one. Under more strenuous acidic or basic conditions, the imidazolidinone ring itself may undergo cleavage.

  • Oxidative Degradation: Oxidation could potentially lead to the formation of various oxygenated derivatives, although the specific products are harder to predict without experimental data.

Proposed Analytical Procedure: A Comparative Look

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for this type of analysis. Below is a comparison of a proposed method alongside a potential alternative.

ParameterProposed RP-HPLC MethodAlternative Method (e.g., GC-MS)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column suitable for polar compounds
Mobile Phase Gradient elution with a mixture of phosphate buffer and acetonitrileHelium carrier gas
Detection UV at 215 nmMass Spectrometry
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°CTemperature programmed
Injection Volume 10 µL1 µL (splitless)
Suitability Well-suited for non-volatile degradants and provides good resolution.Better for volatile impurities but may require derivatization for polar degradants.

Experimental Protocols for Specificity Testing

The core of specificity testing lies in demonstrating that the analytical method can distinguish between the active pharmaceutical ingredient (API) and its degradation products.

Forced degradation studies are conducted by subjecting a solution of this compound (typically 1 mg/mL) to various stress conditions.[1]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose a solid sample to 105°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

Analyze the stressed samples using the proposed RP-HPLC method. The specificity is evaluated by examining the chromatograms for:

  • Peak Purity: Using a photodiode array (PDA) detector to assess the purity of the this compound peak in the presence of degradants.

  • Resolution: Ensuring baseline separation between the main peak and all degradant peaks. A resolution factor of >2 is generally considered acceptable.

Data Presentation: Illustrative Results

The following tables summarize the expected quantitative outcomes from the forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h18.5%3
3% H₂O₂, RT, 24h12.8%1
Thermal (105°C, 48h)8.5%1
Photolytic5.1%1

Table 2: Chromatographic Data for Specificity

Analyte/DegradantRetention Time (min)Resolution (from main peak)Peak Purity Index
This compound8.5->0.999
Degradant 1 (from acid hydrolysis)6.24.1>0.999
Degradant 2 (from acid hydrolysis)10.12.8>0.999
Degradant 3 (from base hydrolysis)4.86.5>0.999
Degradant 4 (from base hydrolysis)7.12.5>0.999
Degradant 5 (from base hydrolysis)11.54.9>0.999
Degradant 6 (from oxidation)9.32.1>0.999
Degradant 7 (from thermal)5.55.3>0.999
Degradant 8 (from photolytic)12.05.8>0.999

Visualizing the Workflow

The following diagrams illustrate the key processes in specificity testing.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Result API This compound (API Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Resolution Resolution Calculation PDA->Resolution Specificity Specificity Demonstrated Resolution->Specificity

Caption: Workflow for Forced Degradation and Specificity Analysis.

G cluster_pathways Predicted Degradation Pathways This compound This compound 1-(2-Hydroxyethyl)imidazolidin-2-one 1-(2-Hydroxyethyl)imidazolidin-2-one This compound->1-(2-Hydroxyethyl)imidazolidin-2-one Hydrolysis Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Strong Acid/Base Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives Oxidation

References

A Comparative Analysis of 1-(2-Chloroethyl)imidazolidin-2-one and Its Analogs: A Scoping Review and Future Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-2-one scaffold is a core structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities. The introduction of a reactive 2-chloroethyl group, a known pharmacophore in several alkylating anticancer agents, to this scaffold presents an intriguing candidate for drug discovery. This guide provides a comparative perspective on the potential biological activities of 1-(2-Chloroethyl)imidazolidin-2-one by examining its structural analogs and related compounds for which experimental data are available.

Comparative Biological Activity of Imidazolidin-2-one Analogs

While specific data for this compound is lacking, studies on its analogs reveal a spectrum of biological effects, primarily centered on anticancer and antimicrobial activities.

Anticancer Activity

A new series of aryl-substituted imidazol-2-one derivatives structurally related to the anticancer agent combretastatin A-4 (CA-4) were synthesized and evaluated for their cytotoxic activities in vitro against various human cancer cell lines, including a multidrug-resistant (MDR) cell line.[1] Two compounds from this series, 7b and 7i , demonstrated cytotoxic effects similar to or greater than the established chemotherapeutic drug docetaxel.[1] Furthermore, compound 7b exhibited significant inhibitory activity on tumor growth in vivo.[1]

In another study, a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were synthesized and assessed for their anticancer effects on HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines.[2] Compounds 7 and 9 from this series showed good antiproliferative activity against both cell lines.[2] Mechanistic studies revealed that compound 7 arrested liver cancer cells in the G0/G1 phase of the cell cycle and induced apoptosis, while compound 9 caused cell cycle arrest at the S phase and triggered apoptosis in colon cancer cells.[2]

The table below summarizes the available quantitative data for these analogs.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 7b Various human cancer cell linesSimilar to or greater than DocetaxelDocetaxelNot specified
Analog 7i Various human cancer cell linesSimilar to or greater than DocetaxelDocetaxelNot specified
Analog 7 HepG-2, HCT-116Not specified--
Analog 9 HepG-2, HCT-116Not specified--

Table 1: Comparative in vitro anticancer activity of imidazolidin-2-one analogs.

Antimicrobial Activity

Certain imidazolidinone derivatives have also been investigated for their antibacterial and antifungal properties. A study on new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives revealed that most of the synthesized compounds displayed antibacterial and antifungal activities.[3] The study highlighted that the imidazolidinone moiety plays a key role in the observed antimicrobial effects.[3]

Experimental Protocols

To facilitate future research on this compound, detailed methodologies for key experiments are provided below, based on protocols used for its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound and its analogs) and a positive control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Staining: The treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a potential mechanism of action for a chloroethyl-containing compound and a typical experimental workflow.

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Compound Compound Active_Alkylating_Agent Active_Alkylating_Agent Compound->Active_Alkylating_Agent Intracellular Metabolism DNA DNA Active_Alkylating_Agent->DNA Alkylation of Guanine Alkylated_DNA Alkylated_DNA DNA->Alkylated_DNA DDR DNA Damage Response Alkylated_DNA->DDR Cell_Cycle_Arrest Cell_Cycle_Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Severe Damage

A potential signaling pathway for a DNA alkylating agent.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis In_Vivo_Studies In Vivo Animal Model (if promising in vitro) Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

A typical experimental workflow for evaluating an anticancer compound.

Conclusion and Future Directions

The imidazolidin-2-one scaffold continues to be a promising starting point for the development of novel therapeutic agents. While the biological activity of this compound remains to be elucidated, the known anticancer and antimicrobial properties of its analogs suggest that it warrants further investigation. The presence of the chloroethyl group, a hallmark of DNA alkylating agents, points towards a potential mechanism of action involving the induction of DNA damage and subsequent apoptosis in cancer cells.

Future research should focus on the synthesis and rigorous biological evaluation of this compound. The experimental protocols outlined in this guide provide a framework for such studies. A thorough investigation of its cytotoxicity against a panel of cancer cell lines, elucidation of its mechanism of action, and eventual in vivo efficacy studies will be crucial in determining its potential as a novel therapeutic agent. The findings from such studies will not only shed light on the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazolidin-2-one derivatives.

References

Benchmarking the efficiency of different catalysts for imidazolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Imidazolidinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

The imidazolidinone scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous FDA-approved drugs and chiral auxiliaries.[1][2] The efficient synthesis of these five-membered nitrogenous heterocycles is a subject of continuous research, with catalysis playing a pivotal role in improving yields, stereoselectivity, and sustainability.[2][3] This guide provides a comparative analysis of various catalytic systems for imidazolidinone synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and methods development.

Data Presentation: A Comparative Analysis of Catalyst Performance

The choice of catalyst dictates the efficiency and selectivity of imidazolidinone synthesis. Key performance indicators include chemical yield, enantioselectivity (for asymmetric synthesis), reaction time, and catalyst loading. The following tables summarize quantitative data for prominent catalytic systems.

Table 1: Organocatalyzed Imidazolidinone Synthesis

Organocatalysis offers a metal-free approach, often providing high enantioselectivity. MacMillan's imidazolidinone catalysts and phosphazene bases are notable examples.[4][5][6]

CatalystReaction TypeSubstratesYield (%)ee (%)TimeConditionsRef
MacMillan Catalyst (2nd Gen.) Intramolecular Diels-AlderDecatrienal derivatives75 - 8593 - 9424 h20 mol% catalyst, CH₂Cl₂[7]
Phosphazene Base (BEMP) Intramolecular HydroamidationPropargylic Ureas99N/A1 min5 mol% catalyst, MeCN, RT[6]
Guanidine Base (TBD) Intramolecular HydroamidationPropargylic Ureas99N/A3 h10 mol% catalyst, MeCN, RT[6]
(S)-(-)-5-Benzyl-2,2,3-trimethyl-4-imidazolidinone HCl Friedel-Crafts AlkylationPyrroles & α,β-Unsaturated Aldehydes77 - 9677 - 9924-48 h20 mol% catalyst, TFA cocatalyst[8]
Table 2: Metal-Catalyzed Imidazolidinone Synthesis

Transition metal catalysts, particularly palladium, copper, and gold, are highly effective for various synthetic routes including cyclizations, diaminations, and ring expansions.[2][9]

CatalystReaction TypeSubstratesYield (%)ee (%)TimeConditionsRef
Pd(0)/Chiral Ligand Decarboxylative Allylic AlkylationImidazolidinone-derived β-amidoestersup to >99up to 9545 hPd₂(dba)₃, (S)-tBu-Phosferrox[10]
Pd(PPh₃)₄ Intermolecular Diaminationα-Methylstyrenesup to 80N/A12 hDi-tert-butyldiaziridinone[2]
Cu(II)/TBHP Domino ReactionAziridinesHighHighN/AN/A[1]
AuCl 5-exo-dig CyclizationPropargyl UreasHighN/AN/A5 mol% catalyst, DCM/MeCN[2]
Ni-complex CycloadditionAziridines & IsocyanatesGoodN/A>1 hN/A[9]
Alkaline Earth Metal Catalysts Cascade CyclizationTerminal Alkynes & IsocyanatesHighN/AN/A[Ae{N(SiMe₃)₂}₂(THF)₂][11]

Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for representative catalytic systems.

Protocol 1: Organocatalyzed Intramolecular Hydroamidation using a Phosphazene Base

This protocol is adapted from the base-catalyzed cyclization of propargylic ureas, which proceeds rapidly under ambient conditions.[3][6]

Materials:

  • Propargylic urea substrate (e.g., N-allyl-N'-propargylurea) (0.4 mmol)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%, 0.02 mmol)

  • Acetonitrile (MeCN), dry (4 mL)

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the propargylic urea substrate (0.4 mmol).

  • Add dry acetonitrile (4 mL) to dissolve the substrate.

  • Add the phosphazene base BEMP (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-5 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired imidazolidin-2-one.

Protocol 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This method enables the synthesis of enantioenriched gem-disubstituted 4-imidazolidinones.[10]

Materials:

  • Imidazolidinone-derived β-amidoester substrate (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • (S)-tBu-Phosferrox ligand (5.5 mol%)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5.5 mol%) to an oven-dried reaction vial.

  • Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature.

  • Add the imidazolidinone substrate (1.0 equiv) to the catalyst mixture.

  • Seal the vial and stir the reaction at the desired temperature (e.g., 50 °C) for the required time (up to 45 hours).[10]

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel to yield the enantioenriched imidazolidinone product.

Visualization of Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is crucial for optimizing reactions. The following diagrams, rendered using Graphviz, illustrate a typical experimental workflow and a key catalytic cycle.

ExperimentalWorkflow sub_prep Substrate Preparation reaction_setup Reaction Setup (Solvent, Temp) sub_prep->reaction_setup catalyst_prep Catalyst/Ligand Preparation catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->monitoring workup Workup & Product Isolation monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Analysis (NMR, Yield, ee%) purification->analysis

Caption: A generalized experimental workflow for benchmarking catalyst efficiency.

The MacMillan imidazolidinone catalyst operates through the formation of a transient iminium ion, which lowers the LUMO of the α,β-unsaturated aldehyde, activating it for subsequent nucleophilic attack.[5][12]

IminiumCatalysis catalyst Imidazolidinone Catalyst iminium Iminium Ion Intermediate catalyst->iminium + Aldehyde - H₂O aldehyde α,β-Unsaturated Aldehyde aldehyde->iminium adduct Enamine Intermediate iminium->adduct + Nucleophile nucleophile Nucleophile (e.g., Diene) nucleophile->adduct product Final Product adduct->product + H₂O product->catalyst Catalyst Regeneration

Caption: The catalytic cycle for iminium ion activation by an imidazolidinone catalyst.

References

In-Silico vs. Experimental Data: A Comparative Guide to the Properties of 1-(2-Chloroethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, an accurate understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. This guide provides a comparative analysis of in-silico predicted data for 1-(2-Chloroethyl)imidazolidin-2-one against experimental data for a structurally similar compound, 1-(2-hydroxyethyl)imidazolidin-2-one, due to the limited availability of experimental values for the target compound. This approach serves to highlight the utility and current limitations of predictive models in early-stage drug discovery.

Comparative Data Analysis

The following tables summarize the in-silico predicted properties of this compound and the available experimental data for its hydroxylated analog, 1-(2-hydroxyethyl)imidazolidin-2-one. This comparison, while not direct, offers valuable insights into the predictive accuracy of computational models for this class of compounds.

Physicochemical Properties

PropertyThis compound (In-Silico Prediction)1-(2-hydroxyethyl)imidazolidin-2-one (Experimental Data)
Molecular Weight ( g/mol )148.59130.15[1]
Melting Point (°C)103.8846-49[1][2]
Boiling Point (°C)284.95185 (at 3.5 mmHg)[1]
Water Solubility (logS)-0.85982 g/L at 20°C[1]
logP0.23-0.7 at 20°C[1]

ADMET Properties (In-Silico Predictions for this compound)

ADMET ParameterPredicted ValueInterpretation
Absorption
Caco-2 Permeability (logPapp in 10-6 cm/s)0.21Low to moderate permeability
Human Intestinal Absorption (%)85.23High
P-glycoprotein SubstrateNoNot likely to be subject to efflux
P-glycoprotein InhibitorNoUnlikely to inhibit P-gp
Distribution
VDss (L/kg)0.25Low distribution into tissues
BBB Permeability-1.13Low probability of crossing the blood-brain barrier
Metabolism
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Human Ether-a-go-go-Related Gene (hERG) InhibitionNoLow risk of cardiotoxicity
Toxicity
Ames MutagenicityNoNot likely to be mutagenic
Rat Oral Acute Toxicity (LD50, mol/kg)2.54Category III (Slightly toxic)

Experimental vs. In-Silico: A Workflow for Property Verification

The following diagram illustrates a typical workflow for comparing in-silico predictions with experimental data. In cases where experimental data for the target compound is unavailable, a structurally similar surrogate compound with known experimental values can be used for a comparative assessment.

G Workflow: In-Silico Prediction vs. Experimental Validation A Define Target Compound: This compound B In-Silico Prediction (e.g., ADMETlab) A->B D Literature Search for Experimental Data A->D C Predicted Physicochemical & ADMET Properties B->C F Direct Comparison C->F I Comparative Analysis C->I E Experimental Data Found? D->E E->F Yes G Select Structurally Similar Surrogate Compound: 1-(2-hydroxyethyl)imidazolidin-2-one E->G No J Report and Guide Generation F->J H Search for Surrogate's Experimental Data G->H H->I I->J

Caption: Workflow for comparing in-silico and experimental data.

Detailed Experimental Protocols

For researchers seeking to generate experimental data, the following are standardized protocols for key physicochemical and ADMET properties.

Physicochemical Properties

1. Melting Point (OECD TG 102)

This guideline describes several methods for determining the melting point of a substance.[3][4][5]

  • Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled temperature bath or a metal block. The temperature range over which the substance melts is observed.

  • Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed through the microscope, and the temperature at which melting occurs is recorded.

  • Differential Scanning Calorimetry (DSC): This method measures the heat flow to or from a sample as a function of temperature or time. The melting point is determined from the peak of the endothermic transition in the DSC curve.

2. Boiling Point (OECD TG 103)

This guideline provides methods for determining the boiling point of liquids.[6][7][8]

  • Ebulliometer Method: An ebulliometer is used to measure the boiling point of a liquid by determining the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Dynamic Method: The vapor pressure of the substance is measured at different temperatures. The boiling point is the temperature at which the vapor pressure equals 760 torr (101.325 kPa).

  • Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses. The boiling point is the constant temperature observed during the distillation of a pure substance.

3. Water Solubility (OECD TG 105)

This guideline outlines two primary methods for determining the water solubility of a substance.[9][10][11][12][13]

  • Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

  • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the water solubility.

4. Partition Coefficient (n-octanol/water) (OECD TG 107 & 117)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Shake Flask Method (OECD TG 107): A solution of the substance in n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in the two phases are then measured to calculate the partition coefficient.[14]

  • HPLC Method (OECD TG 117): This method uses high-performance liquid chromatography to estimate the logP value by correlating the retention time of the substance on a reverse-phase column with the known logP values of a series of reference compounds.

ADMET Assays

1. Ames Test (Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][2]

  • Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic, meaning they cannot produce histidine and require it for growth. The test measures the ability of the test substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

2. Caco-2 Permeability Assay

This in vitro model is used to predict human intestinal absorption of drugs.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a polarized monolayer of enterocytes with tight junctions, resembling the intestinal epithelium.

  • Procedure:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability.

    • To assess active efflux, the experiment can be reversed by adding the compound to the basolateral side and measuring its appearance on the apical side (B-to-A permeability).

    • The apparent permeability coefficient (Papp) is calculated.

3. hERG Assay

The hERG assay is a crucial in vitro study to assess the risk of a compound causing QT interval prolongation, a potentially fatal cardiac arrhythmia.

  • Principle: The assay measures the effect of a compound on the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, which plays a key role in cardiac repolarization.

  • Procedure:

    • A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

    • The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.

    • The cells are exposed to various concentrations of the test compound.

    • The inhibition of the hERG current by the compound is measured, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chloroethyl)imidazolidin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(2-Chloroethyl)imidazolidin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Based on its chemical structure, this compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be managed as hazardous waste from its point of generation to its final disposal. The following procedures are designed to provide clear, actionable steps for its safe disposal.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear chemical-impermeable gloves and impervious clothing.[1]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[1]

II. Waste Collection and Storage: A Systematic Approach

Proper containment and labeling are the first steps in the disposal process. This ensures that the waste is clearly identified and safely stored prior to collection by environmental health and safety (EHS) professionals.

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste. This area should be under the control of the laboratory personnel.

  • Select a Compatible Waste Container:

    • Use a container that is compatible with this compound. The original manufacturer's container is often a suitable choice.[2]

    • Ensure the container has a leak-proof, screw-on cap. Corks or parafilm are not acceptable closures.[2]

    • The container must be in good condition, free from cracks or deterioration.

  • Label the Waste Container:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Avoid abbreviations.

    • Indicate the approximate percentage of each chemical component if it is a mixture.

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[2][3]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks. The secondary container should be chemically compatible and have the capacity to hold 110% of the volume of the primary container.[2]

III. Disposal Procedures: From Laboratory to Licensed Facility

The disposal of this compound must be handled by a licensed hazardous waste disposal facility. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Plan:

  • Segregate Waste: Do not mix this compound with other incompatible waste streams. For instance, store it separately from acids and bases.

  • Request a Waste Collection: Once the waste container is full or has been in storage for 90 days, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[2]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.

  • Handling Contaminated Materials:

    • Solid Waste: Any lab supplies contaminated with this compound, such as absorbent paper, gloves, or pipette tips, should be considered hazardous waste and placed in a clearly labeled, double-bagged container.[2]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations. After thorough rinsing and air-drying, the container can be disposed of as regular trash or recycled, ensuring the label is completely defaced.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Emergency Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Clean-up:

    • Wearing the appropriate PPE, carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]

    • Use spark-proof tools if the material is flammable.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and seek medical help.[1]

Disclaimer: This document provides general guidance for the proper disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.